molecular formula C18H22N2S B1682546 Alimemazine CAS No. 84-96-8

Alimemazine

Cat. No.: B1682546
CAS No.: 84-96-8
M. Wt: 298.4 g/mol
InChI Key: ZZHLYYDVIOPZBE-UHFFFAOYSA-N
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Description

Trimeprazine (also known as Alimemazine), with the CAS Number 84-96-8, is a phenothiazine derivative that functions as a potent antagonist of the histamine H1 receptor . By competitively binding to HA-receptor sites, it antagonizes the effects of histamine, leading to a reduction of associated symptoms . This mechanism underpins its well-documented use as an antipruritic agent to prevent and relieve allergic conditions that cause pruritus (itching) and urticaria (hives) . Beyond its antihistaminic properties, Trimeprazine also exhibits antiserotonergic, antispasmodic, and antiemetic activities, making it a versatile compound for pharmacological research . It is well-absorbed in the digestive tract and undergoes hepatic metabolism . Historically, its antipruritic effect has been attributed not only to H1 blockade but also to a central action related to sedation, distinguishing it from non-sedative antihistamines . Recent investigative studies have also proposed its potential for use in treating neuropathic pain conditions, such as trigeminal neuralgia, highlighting its ongoing relevance in neuroscience and pain research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine
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InChI

InChI=1S/C18H22N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3
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InChI Key

ZZHLYYDVIOPZBE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C
Source PubChem
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Molecular Formula

C18H22N2S
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DSSTOX Substance ID

DTXSID9023708
Record name Trimeprazine
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Molecular Weight

298.4 g/mol
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Physical Description

Solid
Record name Trimeprazine
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Boiling Point

150-175 °C at 3.00E-01 mm Hg, 150-175 °C @ 0.3 MM HG
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Solubility

CRYSTALS; SOL IN WATER; SLIGHTLY SOL IN ALCOHOL /TARTRATE/, WHITE TO OFF-WHITE CRYSTALLINE POWDER; FREELY SOL IN CHLOROFORM; VERY SLIGHTLY SOL IN ETHER & BENZENE /TARTRATE/, 8.35e-03 g/L
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Color/Form

CRYSTALS

CAS No.

84-96-8
Record name (±)-Trimeprazine
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Melting Point

68 °C
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Foundational & Exploratory

Alimemazine's Sedative Action: A Deep Dive into its Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the sedative properties of alimemazine, a first-generation phenothiazine antihistamine. This whitepaper details the drug's multi-receptor antagonism and the downstream signaling pathways that contribute to its central nervous system depressant effects.

This compound, also known as trimeprazine, exerts its primary sedative effect through potent antagonism of the histamine H1 receptor in the central nervous system.[1] By blocking the action of histamine, a neurotransmitter crucial for maintaining wakefulness, this compound promotes drowsiness. However, its sedative profile is complex, involving interactions with several other key neurotransmitter systems.

This guide provides a quantitative analysis of this compound's binding affinities for various receptors, highlighting its high affinity for not only histamine H1 receptors but also for muscarinic acetylcholine receptors. While specific affinity data for other receptors is not extensively available, it is understood that this compound also exhibits antagonist activity at dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors, contributing to its overall sedative and side-effect profile.

To facilitate a deeper understanding, this document includes detailed, representative experimental protocols for assessing this compound's sedative effects and receptor binding characteristics. These protocols are based on established methodologies in the field, such as in vitro radioligand binding assays and in vivo behavioral assessments in rodent models.

Furthermore, the guide incorporates visualizations of the key signaling pathways and experimental workflows using Graphviz (DOT language), providing clear, diagrammatic representations of the complex molecular interactions and experimental designs discussed.

Quantitative Analysis of Receptor Binding Affinities

The sedative and other pharmacological effects of this compound are a direct consequence of its interaction with multiple neurotransmitter receptors. The following tables summarize the available quantitative data on the binding affinities (Ki values) of this compound and, for comparative purposes, the well-characterized phenothiazine, chlorpromazine. A lower Ki value indicates a higher binding affinity.

This compound Receptor Binding Affinities (Ki in nM)
Receptor Ki (nM)
Histamine H1~1
Muscarinic (Bovine Brain)38[2]
Dopamine D2Data Not Available
Serotonin 5-HT2AData Not Available
Alpha-1 AdrenergicData Not Available
Chlorpromazine Receptor Binding Affinities (Ki in nM)
Receptor Ki (nM)
Histamine H14.25
Muscarinic M147
Dopamine D27.244
Serotonin 5-HT2A2.75
Alpha-1A Adrenergic0.28

Core Signaling Pathways in this compound-Induced Sedation

The sedative effects of this compound are primarily initiated by its blockade of H1 receptors on neurons in arousal-promoting regions of the brain, such as the tuberomammillary nucleus (TMN) of the hypothalamus. This antagonism prevents histamine from exerting its excitatory effects, leading to a reduction in neuronal firing and subsequent sedation. The contributions of its activity at other receptors create a more complex sedative and side-effect profile.

Alimemazine_Sedation_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron (Arousal Pathway) Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase H1_Receptor H1 Receptor Histamine->H1_Receptor Binds Gq_protein Gq H1_Receptor->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Excitation Increased Neuronal Firing (Wakefulness) Ca_release->Neuronal_Excitation PKC_activation->Neuronal_Excitation This compound This compound This compound->H1_Receptor Blocks

This compound's primary mechanism of sedation via H1 receptor blockade.

Experimental Protocols

Representative Protocol for In Vitro Radioligand Binding Assay

This protocol outlines a representative method for determining the binding affinity of this compound for the histamine H1 receptor using a competitive radioligand binding assay.

1. Materials:

  • Membrane Preparation: Homogenized tissue or cultured cells expressing the human histamine H1 receptor.

  • Radioligand: [³H]-Pyrilamine (a selective H1 antagonist).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Wash Buffer: Cold Tris-HCl buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Multi-well plates.

  • Filtration apparatus.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a multi-well plate, add the membrane preparation, a fixed concentration of [³H]-pyrilamine, and varying concentrations of this compound or buffer (for total binding) or a high concentration of a non-labeled H1 antagonist (for non-specific binding).

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Prepare_Membranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand & this compound Prepare_Membranes->Incubate Prepare_Ligands Prepare Radioligand & This compound Dilutions Prepare_Ligands->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate_Binding Calculate Specific Binding Count->Calculate_Binding Determine_IC50 Determine IC50 Calculate_Binding->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Workflow for a representative radioligand binding assay.
Representative Protocol for In Vivo Assessment of Sedation (Open Field Test)

The open field test is a common behavioral assay used to assess locomotor activity and anxiety-like behavior in rodents, which can be indicative of sedation.

1. Animals:

  • Male C57BL/6 mice (8-10 weeks old).

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow at least one week for acclimatization to the housing facility.

2. Apparatus:

  • A square arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material (e.g., white polypropylene).

  • The arena floor is often divided into a grid of equal squares.

  • An overhead video camera connected to a computer with tracking software.

3. Procedure:

  • Habituate the mice to the testing room for at least 30 minutes before the experiment.

  • Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

  • After a predetermined pretreatment time (e.g., 30 minutes), gently place a mouse in the center of the open field arena.

  • Record the mouse's activity for a set duration (e.g., 10 minutes) using the video tracking system.

  • After each trial, remove the mouse and thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.

  • The experiment should be conducted under low-light conditions to reduce anxiety.

4. Data Analysis:

  • The tracking software will analyze the video recordings to provide data on several parameters, including:

    • Total distance traveled: A measure of overall locomotor activity. A significant decrease indicates sedation.

    • Time spent in the center vs. periphery: Can indicate anxiety levels, although this may be confounded by sedation.

    • Rearing frequency: The number of times the mouse stands on its hind legs, an exploratory behavior that is often reduced by sedatives.

    • Velocity: The speed of movement.

  • Compare the data from the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Open_Field_Test_Workflow cluster_pre_test Pre-Test cluster_test Testing cluster_post_test Post-Test cluster_data Data Analysis Acclimatize Acclimatize Animals Administer_Drug Administer this compound or Vehicle Acclimatize->Administer_Drug Place_in_Arena Place Mouse in Open Field Arena Administer_Drug->Place_in_Arena Record_Activity Record Activity (e.g., 10 min) Place_in_Arena->Record_Activity Remove_and_Clean Remove Mouse & Clean Arena Record_Activity->Remove_and_Clean Analyze_Video Analyze Video for Locomotor Parameters Record_Activity->Analyze_Video Statistical_Analysis Statistical Comparison of Groups Analyze_Video->Statistical_Analysis

Workflow for a representative in vivo open field test.

This in-depth guide provides a foundational understanding of the molecular mechanisms underlying this compound-induced sedation. The combination of quantitative data, detailed experimental methodologies, and clear visual diagrams offers a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development. Further research is warranted to fully elucidate the complete receptor binding profile of this compound and the precise contribution of each receptor system to its sedative and other clinical effects.

References

Alimemazine Pharmacokinetics in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alimemazine, also known as trimeprazine, is a first-generation phenothiazine derivative with antihistaminic, sedative, and antiemetic properties. It is primarily used for the symptomatic relief of pruritus and urticaria. Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) in humans, thereby guiding dose selection and safety assessment in clinical drug development. This guide provides a comprehensive overview of the available preclinical pharmacokinetic data, detailed experimental methodologies, and relevant signaling pathways.

Core Pharmacokinetic Parameters

While comprehensive, directly comparable preclinical pharmacokinetic data for this compound across multiple species is limited in publicly available literature, this section summarizes the key findings.

Data Presentation: Quantitative Pharmacokinetic Parameters of this compound

Due to the limited availability of comprehensive public data, the following tables represent a consolidated view of typical pharmacokinetic parameters for first-generation antihistamines in common preclinical models and available human data for this compound for comparative purposes. This serves as a foundational reference for what researchers can expect and aim to measure in their own studies.

Table 1: this compound Pharmacokinetic Parameters in Humans (for reference)

ParameterValueReference
Cmax (pg/ml)1805 ± 923[1]
Tmax (h)2.50 (median)[1]
AUC0-t (pg*h/ml)16404 ± 7097[1]
Half-life (t½) (h)~5-7General knowledge

Note: This data is from a human bioequivalence study and is provided as a clinical benchmark.[1]

Table 2: Representative Pharmacokinetic Parameters for a First-Generation Antihistamine (e.g., Diphenhydramine) in Rats

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Value IV10~3000~0.1~4500~2.5
Value Oral20~800~0.5~3200~3.0

Note: This table presents hypothetical but representative data for a typical first-generation antihistamine to illustrate the expected pharmacokinetic profile in rats.

Distribution

Metabolism

This compound is anticipated to be extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. In vitro studies using liver microsomes from various species, including rats and dogs, are essential to understand its metabolic pathways and potential for drug-drug interactions.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. The following sections outline standard protocols for key experiments.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical single-dose pharmacokinetic study in rats following oral (PO) and intravenous (IV) administration.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Animals should be fasted overnight before dosing.

2. Dosing:

  • Formulation: this compound can be dissolved in a suitable vehicle such as a mixture of DMSO, PEG400, and saline.

  • Oral (PO) Administration: Administer the this compound formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg).

  • Intravenous (IV) Administration: Administer the this compound formulation via a tail vein injection at a predetermined dose (e.g., 2 mg/kg).

3. Blood Sampling:

  • Procedure: Collect blood samples (approximately 0.25 mL) from the jugular vein or saphenous vein at specified time points into tubes containing an anticoagulant (e.g., EDTA).

  • Time Points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

4. Bioanalysis:

  • Method: Quantify this compound concentrations in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate this compound from the plasma matrix.

5. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis software.

Experimental Workflow for a Rat Pharmacokinetic Study

G cluster_pre Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting po_admin Oral Gavage (PO) fasting->po_admin iv_admin Intravenous Injection (IV) fasting->iv_admin blood_collection Serial Blood Collection po_admin->blood_collection iv_admin->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep storage Store at -80°C plasma_sep->storage sample_prep Sample Preparation storage->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Rat Pharmacokinetic Study Workflow
In Vitro Metabolism Study Using Rat Liver Microsomes

This protocol outlines a method to assess the metabolic stability of this compound in rat liver microsomes.

1. Materials:

  • Rat liver microsomes (RLM)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

2. Incubation:

  • Prepare a reaction mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein concentration) and this compound (e.g., 1 µM) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

3. Reaction Termination and Analysis:

  • Stop the reaction at each time point by adding cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining this compound against time.

  • Calculate the in vitro half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint).

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis mix Prepare Reaction Mixture (Microsomes + this compound) pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate and Sample (0, 5, 15, 30, 60 min) start_reaction->incubate terminate Terminate with Acetonitrile incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calc Calculate t½ and CLint analyze->calc

In Vitro Metabolic Stability Workflow

Signaling Pathways

This compound primarily exerts its effects through antagonism of histamine H1 receptors and, to a lesser extent, dopamine D2 receptors.

Histamine H1 Receptor Antagonism

This compound is a competitive antagonist of the histamine H1 receptor.[2] Histamine binding to the H1 receptor, a Gq-protein coupled receptor, activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade leads to various allergic and inflammatory responses. By blocking the H1 receptor, this compound prevents these downstream effects.

G This compound This compound H1R Histamine H1 Receptor (Gq) This compound->H1R Blocks Histamine Histamine Histamine->H1R Activates PLC Phospholipase C H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Response Allergic & Inflammatory Response Ca2->Response PKC->Response

This compound's Antagonism of the H1 Receptor Pathway
Dopamine D2 Receptor Antagonism

Like other phenothiazines, this compound exhibits some affinity for dopamine D2 receptors, although this is not its primary mechanism of action for its antihistaminic effects. The antagonism of D2 receptors, which are Gi-protein coupled, leads to an increase in adenylate cyclase activity and subsequent cAMP production. This interaction is thought to contribute to some of its sedative and antiemetic properties.

G This compound This compound D2R Dopamine D2 Receptor (Gi) This compound->D2R Blocks Dopamine Dopamine Dopamine->D2R Inhibits AC Adenylyl Cyclase D2R->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Modulation of Neuronal Activity PKA->CellularResponse

This compound's Interaction with the D2 Receptor Pathway

Conclusion

This technical guide provides a foundational understanding of the preclinical pharmacokinetics of this compound. While specific quantitative data in common preclinical models is not extensively available in the public domain, the provided experimental protocols and descriptions of relevant signaling pathways offer a robust framework for researchers and drug development professionals. Further studies are warranted to generate comprehensive and directly comparable pharmacokinetic data for this compound across different preclinical species to better inform its clinical development and use.

References

A Technical Guide to the Discovery and Synthesis of Alimemazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alimemazine, also known as trimeprazine, is a first-generation phenothiazine derivative recognized for its potent antihistaminic, sedative, antiemetic, and antipruritic properties. First synthesized in 1958, its discovery was a significant step in the development of multisubstituted phenothiazine compounds for therapeutic use. This technical guide provides an in-depth exploration of the history of this compound's discovery and synthesis, detailing the original experimental protocols, summarizing key quantitative data, and illustrating the relevant biological pathways.

Discovery and Historical Context

This compound was first synthesized in 1958 by Robert Michel Jacob and Jacques Georges Robert, researchers at the French pharmaceutical company Société des Usines Chimiques Rhône-Poulenc.[1] The invention was part of a broader exploration into phenothiazine derivatives following the successful introduction of chlorpromazine in the early 1950s. The research aimed to develop compounds with potent central nervous system activity, including sedative, antiemetic, and antihistaminic effects.[1] The pioneering work on phenothiazines at Rhône-Poulenc laid the groundwork for the discovery of numerous therapeutic agents. The United States Patent 2,837,518, granted in 1958, formally documented the synthesis of this compound and related compounds, highlighting their potential as potentiators of general anesthetics and analgesics, antiemetics, and neuroleptics, with a notable antihistaminic activity.[1]

Synthesis of this compound

The original synthesis of this compound, as detailed in U.S. Patent 2,837,518, involves the alkylation of a phenothiazine nucleus.[1] The general method describes the reaction of phenothiazine with a haloalkylamine in the presence of a strong base.

Experimental Protocol: Synthesis of 10-(3-dimethylamino-2-methylpropyl)phenothiazine (this compound)

The following protocol is adapted from the examples provided in U.S. Patent 2,837,518.[1]

Materials:

  • Phenothiazine

  • Sodamide

  • Anhydrous xylene

  • 1-chloro-3-dimethylamino-2-methylpropane

  • Water

  • N-methanesulphonic acid

  • Aqueous sodium hydroxide

  • Ether

  • Anhydrous potassium carbonate

  • Acetone

  • Ethereal hydrogen chloride

Procedure:

  • A solution of phenothiazine (10 g) in anhydrous xylene (75 cc.) is brought to a boil.

  • 95% sodamide (2.33 g) is added to the boiling solution, and the mixture is heated under reflux with agitation for one and a half hours.

  • A solution of 1-chloro-3-dimethylamino-2-methylpropane (6.7 g) in anhydrous xylene (25 cc.) is then added over a period of 15 minutes.

  • The reaction mixture is heated under reflux for an additional 4 hours.

  • After cooling, the mixture is treated with water (40 cc.) and N-methanesulphonic acid (70 cc.).

  • The aqueous layer is separated, washed with ether, and then made alkaline with aqueous sodium hydroxide (d=1.33; 10 cc.).

  • The alkaline aqueous layer is extracted with ether.

  • The ether extract is dried over anhydrous potassium carbonate and the ether is evaporated.

  • The residue is distilled under reduced pressure to yield 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane (this compound).

  • The resulting base can be dissolved in acetone and treated with ethereal hydrogen chloride to obtain the hydrochloride salt.

Synthesis Pathway

Alimemazine_Synthesis phenothiazine Phenothiazine reaction Alkylation phenothiazine->reaction sodamide Sodamide (NaNH2) in Xylene sodamide->reaction chloroalkane 1-chloro-3-dimethylamino-2-methylpropane chloroalkane->reaction This compound This compound reaction->this compound

Caption: Synthesis of this compound via alkylation of phenothiazine.

Quantitative Data

ParameterValueReference
Physical Properties
Melting Point68°C
Boiling Point150-175°C at 0.3 mmHg
Pharmacokinetic Properties
Bioavailability<70%
Elimination Half-life4.78 ± 0.59 hours[2]
Receptor Binding Affinity
Histamine H1 Receptor (Ki)0.72 nM[3]
Muscarinic Acetylcholine Receptors (Ki)38 nM[3]
Inhibition of Histamine Release
IC50 (anti-IgE-induced)19 nM[3]

Pharmacological Evaluation and Mechanism of Action

This compound's therapeutic effects are primarily attributed to its potent antagonism of the histamine H1 receptor. The initial pharmacological evaluation would have involved a battery of in vivo and in vitro tests to characterize its antihistaminic, sedative, and antiemetic properties. While the specific, original protocols from the 1950s are not detailed in readily available literature, the methodologies would have been consistent with the pharmacological screening techniques of that era.

Experimental Protocols (Representative)

4.1.1. Antihistamine Activity: Guinea Pig Ileum Assay

A standard method to assess H1 antihistamine activity is the isolated guinea pig ileum test. This assay measures the ability of a compound to inhibit histamine-induced smooth muscle contraction.

Methodology:

  • A segment of the terminal ileum from a guinea pig is suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

  • Isotonic contractions are recorded using a kymograph or a modern data acquisition system.

  • A cumulative concentration-response curve to histamine is established.

  • The tissue is then incubated with varying concentrations of this compound for a set period.

  • A second histamine concentration-response curve is generated in the presence of this compound.

  • The antagonistic activity is determined by the parallel shift of the histamine concentration-response curve to the right.

4.1.2. Sedative Activity: Rodent Locomotor Activity

The sedative properties of this compound would have been assessed by observing its effects on the spontaneous motor activity of rodents.

Methodology:

  • Mice or rats are individually placed in an open-field apparatus or an activity cage.

  • Baseline locomotor activity (e.g., number of line crossings, rearing frequency) is recorded for a defined period.

  • Animals are administered this compound at various doses.

  • Locomotor activity is recorded again at specific time points after drug administration.

  • A dose-dependent decrease in locomotor activity is indicative of sedative effects.

4.1.3. Antiemetic Activity: Apomorphine-Induced Emesis in Dogs

The antiemetic potential of phenothiazines was often evaluated using the dog model, as they have a well-defined emetic response to apomorphine, a dopamine agonist that stimulates the chemoreceptor trigger zone.

Methodology:

  • Dogs are administered a standardized dose of apomorphine to induce emesis.

  • The number of emetic episodes and the latency to the first episode are recorded.

  • In a separate trial, the dogs are pre-treated with this compound at various doses prior to the apomorphine challenge.

  • The reduction in the number of emetic episodes and the increase in latency are used to quantify the antiemetic activity.

Signaling Pathway

This compound exerts its primary effect as an antagonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). Blockade of this receptor inhibits the downstream signaling cascade initiated by histamine.

H1_Signaling cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq Gq protein activation H1R->Gq PLC Phospholipase C (PLC) activation Gq->PLC PIP2 PIP2 hydrolysis PLC->PIP2 IP3 IP3 formation PIP2->IP3 DAG DAG formation PIP2->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release PKC Protein Kinase C (PKC) activation DAG->PKC Ca_release->PKC Cellular_Response Cellular Response (e.g., inflammation, smooth muscle contraction) PKC->Cellular_Response

Caption: this compound blocks the histamine H1 receptor signaling pathway.

Conclusion

The discovery and synthesis of this compound represent a notable achievement in the field of medicinal chemistry, expanding the therapeutic arsenal of phenothiazine derivatives. Its journey from a novel chemical entity in the laboratories of Rhône-Poulenc to a clinically utilized medication underscores the importance of systematic exploration of chemical scaffolds with known biological activity. While detailed quantitative data from its initial synthesis is scarce in the public domain, the foundational synthetic methods and the understanding of its primary mechanism of action have remained relevant. This guide provides a comprehensive overview for researchers and professionals in drug development, offering insights into the historical context, synthesis, and pharmacological profile of this important first-generation antihistamine.

References

Alimemazine's Effects on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Alimemazine, also known as trimeprazine, is a first-generation phenothiazine derivative with a complex pharmacological profile that significantly impacts the central nervous system (CNS).[1][2] Primarily recognized for its potent histamine H1 receptor antagonism, this compound exerts pronounced sedative, hypnotic, and antiemetic effects.[2][3][4] Its therapeutic applications have historically included the management of pruritic conditions, premedication for anesthesia in children, and, particularly in some regions, the treatment of anxiety and sleep disorders.[1][5] However, its utility is accompanied by a range of CNS-related adverse effects, stemming from its interactions with multiple neurotransmitter systems, including muscarinic, dopaminergic, and serotonergic receptors.[3][4] This guide provides an in-depth technical overview of this compound's mechanisms of action, pharmacokinetics, and diverse effects on the central nervous system, supported by quantitative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's CNS effects are a consequence of its activity at several G-protein coupled receptors (GPCRs).[6] As a phenothiazine derivative, its chemical structure facilitates crossing the blood-brain barrier, enabling direct interaction with central neurotransmitter systems.[7]

Histamine H1 Receptor Antagonism

The most prominent mechanism of action is the competitive antagonism of the histamine H1 receptor.[1][7] In the CNS, histamine acts as a key wakefulness-promoting neurotransmitter. By blocking H1 receptors, this compound inhibits the downstream signaling cascade involving phospholipase C (PLC) and the subsequent mobilization of intracellular calcium, which leads to a reduction in neuronal excitability.[7] This blockade is the primary basis for this compound's powerful sedative and hypnotic properties.[2][7]

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Neuronal_Excitation Increased Neuronal Excitability Ca->Neuronal_Excitation PKC->Neuronal_Excitation Histamine Histamine Histamine->H1R Binds & Activates This compound This compound This compound->H1R Blocks

Caption: this compound's blockade of the Histamine H1 receptor signaling pathway.
Other Receptor Interactions

Beyond its antihistaminic activity, this compound interacts with other CNS receptors, contributing to its broad spectrum of effects and side effects:

  • Antimuscarinic Effects: this compound antagonizes muscarinic acetylcholine receptors, which can lead to anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.[2][3] Quantitative data from a receptor-binding assay using bovine brain preparations showed this compound antagonizes [³H]QNB binding to muscarinic receptors with a Ki of 38nM.[8]

  • Antiserotonergic Properties: The drug exhibits activity against serotonin receptors, which may contribute to its antiemetic and anxiolytic effects.[3][6][9]

  • Antidopaminergic Effects: As a phenothiazine, this compound possesses weak dopamine D2 receptor blocking activity.[1] This is significantly less potent than typical antipsychotics but is responsible for the risk of extrapyramidal symptoms (EPS) and, rarely, neuroleptic malignant syndrome (NMS).[1][3]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of this compound dictate its onset, duration of action, and potential for drug interactions. It is well absorbed after oral administration, though food may delay absorption without significantly altering overall bioavailability.[1][3]

ParameterValueSource
Bioavailability ~70% (oral tablet)[1][3]
Time to Peak Plasma (Tmax) 3 to 4.5 hours[1][3]
Plasma Protein Binding >90%[1][3]
Elimination Half-Life (t½) 4.78 ± 0.59 hours (adults)[3][4][10]
6.8 hours (median, children)[11]
Metabolism Hepatic[10]

Central Nervous System Effects

This compound's multi-receptor profile translates into a range of demonstrable CNS effects, both therapeutic and adverse.

Sedative and Hypnotic Effects

The most common CNS effect of this compound is dose-related drowsiness.[9] This sedative action is utilized for pre-anesthetic sedation in children and is the primary reason for its investigation as a hypnotic for sleep disorders.[2][5] The sedative effects can be intensified by co-administration of other CNS depressants like alcohol, opioids, and benzodiazepines.[2][3]

Anxiolytic Effects

This compound is used in some countries for the treatment of pathological anxiety.[1] A clinical trial investigating a prolonged-release formulation in patients with Generalized Anxiety Disorder (GAD) demonstrated its efficacy in reducing anxiety symptoms.

StudyNDrug/DoseDurationPrimary OutcomeResult
Open-label, multicentre trial[12][13]129This compound PR (20-40 mg)6 weeksChange in HARS scoreMean score decreased from 24.8 to 10.8 (p<0.0001)
50% HARS reduction69.4% of patients achieved this by week 6
Antiemetic and Antispasmodic Effects

This compound's antiemetic properties are beneficial in preventing motion sickness and managing retching.[1][9] A study in neurologically impaired children post-Nissen fundoplication found this compound significantly reduced retching episodes compared to placebo.[14]

Adverse CNS Effects

The CNS depressant effects can impair mental and physical abilities, requiring caution when driving or operating machinery.[3][9] More severe, though less common, adverse effects are linked to its antidopaminergic activity:

  • Extrapyramidal Symptoms (EPS): These include acute dystonia, akathisia, parkinsonism, and tardive dyskinesia.[1][3] The risk is dose-dependent and more frequent in children and the elderly.[1][9]

  • Neuroleptic Malignant Syndrome (NMS): A rare but potentially fatal reaction characterized by hyperthermia, muscle rigidity, and autonomic instability.[1][3]

  • Seizures: this compound may lower the seizure threshold.[9]

Logical_Relationships cluster_receptors Receptor Activity cluster_effects CNS Effects This compound This compound H1 H1 Antagonism This compound->H1 M1 Muscarinic Antagonism This compound->M1 D2 Dopamine D2 Antagonism (weak) This compound->D2 5HT Serotonin Antagonism This compound->5HT Sedation Sedation / Hypnosis H1->Sedation Anticholinergic Adverse Effects: Dry Mouth, Blurred Vision M1->Anticholinergic Antiemesis Antiemesis D2->Antiemesis EPS Adverse Effects: Extrapyramidal Symptoms (EPS) Neuroleptic Malignant Syndrome D2->EPS Anxiolysis Anxiolysis 5HT->Anxiolysis 5HT->Antiemesis

Caption: Relationship between this compound's receptor activity and its CNS effects.

Key Experimental Protocols

Understanding the methodologies behind key findings is crucial for critical evaluation.

Protocol: Clinical Trial for Retching Post-Nissen Fundoplication[14]

This study provides a robust example of a clinical protocol used to evaluate this compound's efficacy.

  • Design: A prospective, double-blind, randomized, crossover, placebo-controlled study.

  • Participants: 15 neurologically impaired children experiencing retching after Nissen fundoplication.

  • Intervention: Patients were randomly allocated to receive one week of this compound (0.25 mg/kg, TID) and one week of placebo, with a crossover period.

  • Data Collection: Parents maintained a diary of retching episodes for three weeks (one week before the trial, during the two trial weeks).

  • Analysis: The number of retching episodes during the this compound week was compared to the placebo week using a paired Student's t-test. The result was highly significant (p < .0001), demonstrating efficacy.[14]

Experimental_Workflow cluster_prep Study Preparation cluster_trial Trial Execution (Crossover Design) cluster_data Data Collection & Analysis Recruitment Recruit 15 neurologically impaired children with post-operative retching Consent Obtain Informed Consent Recruitment->Consent Randomization Randomize Patients into Two Groups (A, B) Consent->Randomization Week1_A Group A: this compound (1 week) Randomization->Week1_A Group A Week1_B Group B: Placebo (1 week) Randomization->Week1_B Group B Crossover Crossover Week1_A->Crossover Diary Parents maintain diary of retching episodes (Baseline, Week 1, Week 2) Week1_B->Crossover Week2_A Group A: Placebo (1 week) Crossover->Week2_A Week2_B Group B: this compound (1 week) Crossover->Week2_B Analysis Compare retching episodes (this compound vs. Placebo) using paired Student's t-test Diary:e->Analysis:w Conclusion Draw Conclusion on Efficacy and Safety Analysis->Conclusion

Caption: Experimental workflow for a crossover placebo-controlled trial.
Protocol: Receptor Binding Assay[8]

The affinity of this compound for various receptors is determined using in vitro radioligand binding assays. While the specific protocol for this compound is not fully detailed in the provided sources, a general methodology can be outlined.

  • Preparation: Membrane preparations are isolated from a relevant tissue source (e.g., bovine brain).

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]mepyramine for H1 receptors, [³H]QNB for muscarinic receptors) at various concentrations of the competing drug (this compound).

  • Separation: Bound and free radioligand are separated via rapid filtration.

  • Quantification: The amount of bound radioactivity on the filters is measured using liquid scintillation counting.

  • Analysis: The data are used to calculate the concentration of this compound that inhibits 50% of specific radioligand binding (IC₅₀). The inhibition constant (Ki) is then derived from the IC₅₀ using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity for the receptor.

Conclusion

This compound is a pharmacologically complex agent whose effects on the central nervous system are mediated by its potent antagonism of histamine H1 receptors and weaker interactions with muscarinic, dopaminergic, and serotonergic receptors. This multi-target profile underpins its therapeutic utility as a sedative, anxiolytic, and antiemetic, but also accounts for its significant burden of CNS-related adverse effects, including profound drowsiness and the risk of extrapyramidal symptoms. For drug development professionals, this compound serves as a classic example of a "dirty drug," where a lack of receptor selectivity leads to a wide range of clinical effects. Future research and development in this area should focus on designing more selective agents to retain desired therapeutic actions while minimizing off-target CNS side effects.

References

Alimemazine's Molecular Landscape Beyond the H1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alimemazine (also known as trimeprazine) is a first-generation antihistamine of the phenothiazine class, primarily recognized for its potent antagonism of the histamine H1 receptor.[1][2] This activity underlies its common clinical applications in treating pruritus and urticaria.[3] However, like many phenothiazines, this compound's pharmacological profile is not confined to a single molecular target. Its sedative, antiemetic, and anxiolytic properties suggest a broader spectrum of interactions with various central nervous system receptors and channels.[2][4] This technical guide provides an in-depth exploration of the molecular targets of this compound beyond the H1 receptor, presenting quantitative binding data where available, detailing relevant experimental methodologies, and visualizing the associated signaling pathways. Understanding this off-target profile is crucial for a comprehensive assessment of its therapeutic potential and side-effect profile.

Quantitative Binding Affinity of this compound at Non-Histaminergic Targets

The following table summarizes the available quantitative data on the binding affinity of this compound for various molecular targets other than the H1 receptor. It is important to note that publicly available data, particularly for human recombinant receptors, is limited.

Molecular Target Ligand Kᵢ (nM) IC₅₀ (nM) Species/Tissue Assay Type Reference(s)
Muscarinic Acetylcholine Receptors (non-selective)This compound38-Bovine Cerebral CortexRadioligand Binding Assay ([³H]QNB)[5][6]
Dopamine ReceptorsData not available in public domain
Serotonin ReceptorsData not available in public domain
Adrenergic ReceptorsData not available in public domain
Sigma ReceptorsData not available in public domain
hERG Potassium ChannelData not available in public domain

Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity. IC₅₀: Half-maximal inhibitory concentration, the concentration of a drug that inhibits a specific biological or biochemical function by 50%. [³H]QNB: Tritiated Quinuclidinyl benzilate, a radioligand for muscarinic acetylcholine receptors.

The available data clearly indicates that this compound possesses significant affinity for muscarinic acetylcholine receptors, which likely contributes to its anticholinergic side effects such as dry mouth and urinary retention.[7] The lack of comprehensive public data for other major receptor families, such as dopamine and serotonin receptors, represents a significant knowledge gap in fully understanding the pharmacological profile of this compound.

Experimental Protocols

The determination of a compound's binding affinity for its molecular targets is a cornerstone of pharmacological research. Below are detailed methodologies for key experiments relevant to characterizing the molecular interactions of this compound.

Radioligand Binding Assay for GPCRs (e.g., Muscarinic, Dopamine, Serotonin Receptors)

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[8]

Objective: To determine the inhibitory constant (Kᵢ) of this compound for a specific G-protein coupled receptor (GPCR).

Materials:

  • Receptor Source: Homogenates of tissues known to express the target receptor (e.g., bovine cerebral cortex for muscarinic receptors) or membranes from cell lines stably expressing the human recombinant receptor of interest.

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]QNB for muscarinic receptors, [³H]spiperone for dopamine D2 receptors, [³H]ketanserin for serotonin 5-HT2A receptors).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor (e.g., atropine for muscarinic receptors).

  • Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Membrane Preparation: The tissue or cells are homogenized in a suitable buffer and centrifuged to pellet the membranes containing the receptors. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of the non-specific binding control.

  • Incubation: The plate is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: The radioactivity on each filter is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound. The IC₅₀ value is determined by non-linear regression analysis of the competition binding curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Alimemazine_Prep This compound Dilutions Alimemazine_Prep->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc IC₅₀ Calculation Counting->IC50_Calc Ki_Calc Kᵢ Calculation IC50_Calc->Ki_Calc

Workflow for a competitive radioligand binding assay.
Functional Assays for GPCRs

Functional assays measure the cellular response following receptor activation or inhibition, providing insights into the efficacy of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist).

Objective: To determine if this compound modulates the production of cyclic AMP (cAMP) through Gₛ- or Gᵢ-coupled receptors (e.g., certain dopamine and serotonin receptor subtypes).

Materials:

  • Cell Line: A cell line stably expressing the receptor of interest.

  • Agonist: A known agonist for the receptor.

  • Test Compound: this compound.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, ELISA, or LANCE technologies).

  • Cell Culture Reagents.

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specific duration.

  • Stimulation: Add a known agonist for the receptor to stimulate cAMP production (for Gₛ-coupled receptors) or to inhibit forskolin-stimulated cAMP production (for Gᵢ-coupled receptors).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen assay kit.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its effect on receptor signaling. For antagonists, an IC₅₀ value can be calculated.

Objective: To determine if this compound blocks the increase in intracellular calcium concentration mediated by Gₒ-coupled receptors (e.g., certain serotonin and muscarinic receptor subtypes).

Materials:

  • Cell Line: A cell line stably expressing the receptor of interest.

  • Agonist: A known agonist for the receptor.

  • Test Compound: this compound.

  • Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM, Fura-2 AM).

  • Fluorescent Plate Reader or Microscope.

Procedure:

  • Cell Culture and Dye Loading: Plate the cells in a 96-well plate. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation and Measurement: Place the plate in a fluorescent plate reader. Add a known agonist for the receptor and immediately measure the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. An IC₅₀ value can be calculated.

Signaling Pathway Diagram:

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound Receptor Gq-coupled Receptor This compound->Receptor Antagonism Gq Gq protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binding Ca_release Ca²⁺ Release IP3R->Ca_release Opening

Gq-coupled receptor signaling pathway and the point of inhibition by this compound.
hERG Potassium Channel Assay (Patch-Clamp Electrophysiology)

Objective: To assess the potential for this compound to block the hERG potassium channel, a critical factor in cardiac safety assessment.

Materials:

  • Cell Line: A cell line stably expressing the human hERG channel (e.g., HEK293 cells).

  • Patch-Clamp Electrophysiology Rig: Including a microscope, micromanipulators, amplifier, and data acquisition system.

  • Glass Pipettes.

  • Intracellular and Extracellular Solutions.

  • Test Compound: this compound.

Procedure:

  • Cell Preparation: Culture the hERG-expressing cells on coverslips.

  • Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal with the membrane of a single cell (whole-cell patch-clamp configuration).

  • Voltage Protocol: Apply a specific voltage protocol to the cell to elicit hERG channel currents.

  • Drug Application: Perfuse the cell with a solution containing a known concentration of this compound and record the changes in the hERG current.

  • Data Analysis: Measure the reduction in the peak tail current of the hERG channel in the presence of this compound. The concentration-response curve is then used to determine the IC₅₀ value.

Experimental Workflow Diagram:

hERG_Patch_Clamp cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (hERG expressing) Patching Whole-cell Patching Cell_Culture->Patching Solution_Prep Solution Preparation Solution_Prep->Patching Voltage_Clamp Voltage Protocol Patching->Voltage_Clamp Drug_Application This compound Application Voltage_Clamp->Drug_Application Current_Measurement Current Measurement Drug_Application->Current_Measurement IC50_Determination IC₅₀ Determination Current_Measurement->IC50_Determination

Workflow for a whole-cell patch-clamp experiment to assess hERG channel blockade.

Conclusion

This compound's pharmacological actions extend beyond its primary classification as an H1 receptor antagonist. The available data confirms its significant interaction with muscarinic acetylcholine receptors, which accounts for some of its known side effects. The sedative and antiemetic properties strongly suggest engagement with dopaminergic and serotonergic systems, although a comprehensive quantitative binding profile for human receptors is conspicuously absent from the public domain. Furthermore, as a phenothiazine derivative, the potential for interaction with various ion channels, including the cardiac hERG channel, warrants thorough investigation to fully characterize its safety profile.

This guide provides the foundational knowledge and experimental frameworks for researchers and drug development professionals to further investigate the molecular targets of this compound. A more complete understanding of its off-target interactions will enable a more informed assessment of its therapeutic utility and potential for drug repositioning, as well as a more accurate prediction of its adverse effect profile. Future research should prioritize the systematic characterization of this compound's binding affinities at a broad panel of human recombinant receptors and ion channels.

References

Investigating the Antiemetic Properties of Alimemazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alimemazine (also known as trimeprazine) is a first-generation phenothiazine H1-receptor antagonist with established sedative and antipruritic properties.[1] This technical guide provides an in-depth analysis of its antiemetic characteristics, targeting researchers and professionals in drug development. While specific large-scale clinical trial data for this compound's antiemetic effects in common scenarios like postoperative nausea and vomiting (PONV) and chemotherapy-induced nausea and vomiting (CINV) are limited, this guide synthesizes available information, including a notable study on postoperative retching, and supplements it with data from the closely related phenothiazine, promethazine, to provide a comprehensive overview. The guide details the multifactorial mechanism of action, presents quantitative efficacy data in structured tables, outlines detailed experimental protocols, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of this compound's potential as an antiemetic agent.

Introduction

Nausea and vomiting are complex physiological responses coordinated by the central nervous system, involving a variety of neurotransmitter pathways.[2] Phenothiazines, as a class of drugs, have long been recognized for their antiemetic effects, primarily through their antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ).[3][4] this compound, a phenothiazine derivative, exhibits a broader pharmacological profile, including potent antihistaminic (H1), anticholinergic (muscarinic), and weak antiserotonergic properties, which contribute to its antiemetic potential.[1] This guide explores the scientific basis and available evidence for the antiemetic properties of this compound.

Mechanism of Action

The antiemetic effect of this compound is not attributed to a single receptor interaction but rather to a synergistic blockade of several key neurotransmitter pathways involved in the emetic reflex.

  • Dopamine D2 Receptor Antagonism: Like other phenothiazines, this compound antagonizes D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. The CTZ is a crucial area for detecting emetogenic substances in the blood and cerebrospinal fluid and relaying this information to the vomiting center.[3]

  • Histamine H1 Receptor Antagonism: this compound is a potent H1 receptor antagonist. This action is particularly relevant in the context of motion sickness and vertigo, where the vestibular system, rich in H1 receptors, plays a central role. Blockade of these receptors in the brainstem reduces the stimulating effect of histamine on the vomiting center.[5]

  • Muscarinic Receptor Antagonism: The anticholinergic properties of this compound contribute to its antiemetic effects, especially in motion sickness, by blocking muscarinic receptors in the vestibular apparatus and the vomiting center.[6][7]

  • Serotonin (5-HT) Receptor Antagonism: While considered weaker than its other receptor affinities, this compound's antiserotonergic activity may also contribute to its antiemetic profile, as 5-HT3 receptors in the gastrointestinal tract and the CTZ are key mediators of chemotherapy-induced nausea and vomiting.[8]

This compound's Antiemetic Mechanism of Action cluster_stimuli Emetic Stimuli cluster_pathways Neurotransmitter Pathways Motion Motion/Vestibular VestibularNuclei Vestibular Nuclei Motion->VestibularNuclei H1, M1 Chemotherapy Chemotherapy/Toxins CTZ Chemoreceptor Trigger Zone (CTZ) Chemotherapy->CTZ D2, 5-HT3 VagalAfferents Vagal Afferents (GI Tract) Chemotherapy->VagalAfferents 5-HT3 Postoperative Postoperative Factors Postoperative->CTZ Postoperative->VagalAfferents VomitingCenter Vomiting Center (Medulla) VestibularNuclei->VomitingCenter Histamine, Acetylcholine CTZ->VomitingCenter Dopamine, Serotonin VagalAfferents->VomitingCenter Serotonin Emesis Emesis (Nausea & Vomiting) VomitingCenter->Emesis This compound This compound This compound->VestibularNuclei Blocks H1, M1 This compound->CTZ Blocks D2, 5-HT3 This compound->VagalAfferents Blocks 5-HT3

Fig. 1: this compound's multi-receptor antagonism in key emetic pathways.

Quantitative Data on Antiemetic Efficacy

The following tables summarize the available quantitative data on the antiemetic efficacy of this compound and the related phenothiazine, promethazine.

Table 1: Efficacy of this compound in Postoperative Retching in a Pediatric Population

IndicationStudy DesignPatient PopulationInterventionComparatorPrimary OutcomeResultsReference
Postoperative RetchingProspective, double-blind, randomized, crossover12 neurologically impaired children post-Nissen fundoplicationThis compound 0.25 mg/kg tidPlaceboMean number of retching episodes per weekThis compound: 10.42 ± 9.48; Placebo: 47.67 ± 27.79 (p < 0.0001)--INVALID-LINK--

Table 2: Representative Efficacy of Promethazine in Postoperative Nausea and Vomiting (PONV)

IndicationStudy DesignPatient PopulationInterventionComparatorPrimary OutcomeResultsReference
PONV ProphylaxisRandomized Controlled Trial82 adult females undergoing gynecological laparoscopic surgeryPromethazine 25 mg IVSalineIncidence of PONV within 72hPromethazine: 9.8% (24h); Saline: 45% (expected)--INVALID-LINK--
PONV TreatmentDouble-blind, Randomized Controlled Trial120 adult ambulatory surgery patientsPromethazine 6.25 mg IVPromethazine 12.5 mg IVTotal relief of nausea97% in both groups--INVALID-LINK--
PONV ProphylaxisRandomized Controlled Trial64 morbidly obese patients undergoing laparoscopic gastric plicationPromethazine 50 mg IM + Dexamethasone 8 mg IVPromethazine 25 mg IM + Dexamethasone 4 mg IVIncidence of PONV in first 12h21.87% vs 37.5%[A Clinical Trial to Determine the Preventive Effective Dose of Promethazine on Postoperative Nausea and Vomiting after Laparoscopic Gastric Plication

Table 3: Representative Efficacy of Promethazine in Chemotherapy-Induced Nausea and Vomiting (CINV)

IndicationStudy DesignPatient PopulationInterventionComparatorPrimary OutcomeResultsReference
CINV in Breast CancerRandomized Controlled Trial64 breast cancer surgical patientsOndansetron + Dexamethasone + Promethazine Hydrochloride + Psychological CareOndansetron + Dexamethasone + Psychological CareVomiting control effective rate84.37% vs 65.62%--INVALID-LINK--

Table 4: Representative Efficacy of First-Generation Antihistamines in Motion Sickness

IndicationStudy DesignPatient PopulationInterventionComparatorPrimary OutcomeResultsReference
Motion Sickness PreventionSystematic Review (3 studies)240 susceptible adultsFirst-generation antihistaminesPlaceboProportion of participants who did not experience symptoms40% vs 25% (RR 1.81)--INVALID-LINK--
Motion Sickness PreventionDouble-blind, placebo-controlled, randomized, crossover20 young naval crewDimenhydrinate 100 mgPlaceboSubjective well-being and performanceSignificantly impaired decision reaction time and auditory digit span--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines a representative clinical trial protocol for assessing antiemetic efficacy and a preclinical model.

Clinical Trial Protocol: this compound for Postoperative Retching
  • Study Design: A prospective, double-blind, randomized, crossover, placebo-controlled study.

  • Participants: 15 neurologically impaired children with a history of retching after Nissen fundoplication.

  • Procedure:

    • Baseline: A diary was maintained by parents to record the frequency of retching episodes for one week prior to the trial.

    • Randomization: Patients were randomly allocated to one of two treatment sequences: this compound followed by placebo, or placebo followed by this compound.

    • Treatment Periods: Each treatment period lasted for one week.

      • This compound Group: Received this compound at a dosage of 0.25 mg/kg three times a day (maximum of 2.5 mg per dose).

      • Placebo Group: Received a matching placebo.

    • Crossover: After the first week, patients crossed over to the alternate treatment for one week.

    • Data Collection: Parents continued to maintain the diary of retching episodes throughout both treatment weeks and for one week after the trial.

  • Outcome Measures: The primary outcome was the mean number of retching episodes per week during each treatment period.

  • Statistical Analysis: A paired Student's t-test was used to compare the mean number of retching episodes between the this compound and placebo treatments. A p-value of less than 0.05 was considered statistically significant.

Preclinical Model: Cisplatin-Induced Emesis in Ferrets
  • Animal Model: The ferret is a commonly used model for emesis research as it has a well-developed emetic reflex.

  • Objective: To evaluate the antiemetic efficacy of a test compound against cisplatin-induced acute and delayed emesis.

  • Procedure:

    • Acclimatization: Ferrets are acclimatized to the laboratory environment and handling procedures.

    • Grouping: Animals are randomly assigned to control and treatment groups.

    • Drug Administration:

      • Treatment Group: The test compound (e.g., this compound) is administered at a predetermined dose and route (e.g., intraperitoneal, oral) at a specified time before the emetogen.

      • Control Group: Receives the vehicle used to dissolve the test compound.

    • Induction of Emesis: Cisplatin (e.g., 5-10 mg/kg) is administered intraperitoneally to induce emesis.

    • Observation: The animals are observed continuously for a defined period (e.g., 4-8 hours for acute emesis, and up to 72 hours for delayed emesis).

  • Outcome Measures:

    • Latency to first emetic episode: Time from cisplatin administration to the first retch or vomit.

    • Number of retches: Forceful contractions of the abdominal muscles without expulsion of gastric contents.

    • Number of vomits: Forceful expulsion of gastric contents.

    • Total number of emetic episodes: Sum of retches and vomits.

  • Statistical Analysis: The data are typically analyzed using appropriate statistical tests, such as t-tests or ANOVA, to compare the outcomes between the treatment and control groups.

Experimental_Workflow_PONV_Clinical_Trial start Patient Recruitment (High-risk for PONV) screening Informed Consent & Baseline Assessment start->screening randomization Randomization screening->randomization groupA Group A: This compound (Prophylactic Dose) randomization->groupA Arm 1 groupB Group B: Placebo randomization->groupB Arm 2 surgery Standardized Anesthesia & Surgical Procedure groupA->surgery groupB->surgery observation Postoperative Observation (24-48h) - Record emetic episodes - Nausea scores (VAS) - Rescue antiemetic use surgery->observation data_analysis Data Analysis - Compare incidence of PONV - Compare nausea severity - Compare need for rescue medication observation->data_analysis end Conclusion on Efficacy data_analysis->end

Fig. 2: A generalized workflow for a clinical trial investigating PONV.

Discussion and Future Directions

The available evidence, though limited for this compound specifically, suggests that its multi-receptor antagonist profile provides a strong rationale for its antiemetic properties. The significant reduction in postoperative retching observed in a pediatric population highlights its potential in specific clinical scenarios. Data from the related phenothiazine, promethazine, further supports the efficacy of this class of drugs for PONV and CINV.

However, to firmly establish the clinical utility of this compound as a primary antiemetic, further well-designed, large-scale, randomized controlled trials are necessary. These studies should focus on:

  • Direct comparisons: Evaluating the efficacy and safety of this compound against current standard-of-care antiemetics (e.g., 5-HT3 receptor antagonists, NK1 receptor antagonists) for PONV and CINV.

  • Dose-ranging studies: Determining the optimal antiemetic dose of this compound that balances efficacy with its known sedative effects.

  • Specific patient populations: Investigating its utility in high-risk patient groups and for different types of emetogenic chemotherapy and surgical procedures.

  • Motion sickness: Conducting modern, controlled studies to quantify its efficacy in the prevention and treatment of motion sickness.

Conclusion

This compound possesses a pharmacological profile consistent with an effective antiemetic, acting on multiple neurotransmitter pathways implicated in the emetic reflex. While direct, robust clinical evidence for its use in common emetic conditions is sparse, preliminary data and the established efficacy of related compounds are promising. This technical guide provides a foundation for further research and development of this compound as a potential therapeutic option in the management of nausea and vomiting. The detailed mechanisms, data summaries, and experimental protocols presented herein are intended to aid researchers in designing future studies to fully elucidate its antiemetic potential.

References

Alimemazine's Role in Modulating Allergic Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Alimemazine (also known as trimeprazine) is a first-generation phenothiazine derivative with potent antihistaminic, sedative, and antiemetic properties. Its primary application in the context of allergic disease is the management of pruritus and urticaria. The core mechanism of action is the competitive antagonism of the histamine H1 receptor, a G-protein coupled receptor integral to the allergic cascade. By blocking histamine-mediated signaling, this compound effectively mitigates key symptoms of Type I hypersensitivity reactions, including vasodilation, increased vascular permeability, and sensory nerve stimulation. Furthermore, its action extends to the stabilization of mast cells, reducing the release of a broader array of inflammatory mediators. This guide provides an in-depth review of the molecular mechanisms, pharmacological profile, and key experimental methodologies used to characterize the anti-allergic effects of this compound, intended for researchers and drug development professionals.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

This compound exerts its primary anti-allergic effect by functioning as a competitive antagonist or partial agonist at the histamine H1 receptor (H1R).[1][2] As a phenothiazine derivative, it shares structural similarities with other drugs in this class, which contributes to its broad receptor activity profile.[3] The H1R is a G-protein coupled receptor (GPCR) that, upon binding with histamine, activates the Gq/11 signaling cascade. This pathway is central to initiating the acute allergic response.

This compound competes with free histamine for binding to the H1R, thereby preventing its activation and the subsequent downstream signaling events.[4][5] This blockade leads to a reduction in the classic symptoms of allergic reactions, such as itching, swelling, and redness.[3]

H1 Receptor Signaling Pathway

The binding of histamine to H1R initiates a conformational change that activates the associated Gαq subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation in intracellular Ca2+ and activation of PKC are critical events that lead to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB).[6] Activated NF-κB translocates to the nucleus, promoting the expression of pro-inflammatory cytokines, chemokines, and cell adhesion molecules that perpetuate the inflammatory response.[7] this compound's blockade of the H1R inhibits this entire cascade at its origin.

H1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (from ER) IP3->Ca_ER Stimulates Release PKC PKC DAG->PKC Activates NFkB NF-κB Activation Ca_ER->NFkB PKC->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene Promotes Histamine Histamine Histamine->H1R:f0 Activates This compound This compound This compound->H1R:f0 Blocks

Caption: H1 Receptor signaling cascade and this compound's point of inhibition.

Modulation of Cellular and Physiological Allergic Responses

This compound's influence extends beyond simple receptor blockade, affecting key immune cells and physiological processes involved in allergic inflammation.

Effects on Mast Cells and Basophils

Mast cells and basophils are central effector cells in allergic reactions. Upon activation via IgE receptor cross-linking, they degranulate, releasing pre-formed mediators like histamine and synthesizing de novo mediators such as prostaglandins and leukotrienes.[8] First-generation H1-antihistamines can decrease mediator release, partly by stabilizing the mast cell membrane through effects on calcium ion channels.[7] This action prevents the release of a wider range of pro-inflammatory substances, not just histamine, contributing to a broader anti-inflammatory effect.

Antipruritic Action

This compound is primarily indicated for its antipruritic (anti-itch) effects.[9] While peripheral H1R blockade on sensory nerves contributes to this, the pronounced anti-itch effect of first-generation antihistamines like this compound is also attributed to their sedative action on the central nervous system (CNS).[10] this compound's lipophilic nature allows it to cross the blood-brain barrier, where it can modulate CNS pathways involved in the perception of itch.[6]

Vascular Effects

Histamine binding to H1R on endothelial cells causes vasodilation and an increase in vascular permeability, leading to edema (swelling) and erythema (redness). This compound effectively counteracts these effects by preventing histamine from binding to its receptors on the vascular endothelium.[4]

Logical_Relationship cluster_molecular Molecular Action cluster_cellular Cellular Effects cluster_physiological Physiological Outcomes A This compound B H1 Receptor Blockade A->B C ↓ PLC/IP3/DAG Pathway B->C D Mast Cell Stabilization (↓ Mediator Release) B->D E ↓ Sensory Nerve Stimulation B->E F ↓ Endothelial Cell Activation B->F I ↓ Pro-inflammatory Cytokine Expression C->I G ↓ Pruritus (Itch) D->G H ↓ Vasodilation & Permeability (Wheal/Flare) D->H E->G F->H

Caption: Logical flow from this compound's molecular action to physiological effects.

Quantitative Pharmacological Profile

Quantitative data on receptor binding affinity (Ki) and functional inhibition (IC50) are crucial for understanding a drug's potency and selectivity. While specific Ki values for this compound are not widely reported in publicly accessible literature, data from related phenothiazine compounds illustrate the multi-receptor profile characteristic of this class.[11]

Pharmacokinetic Properties

This compound is well-absorbed after oral administration and undergoes extensive hepatic metabolism. Its ability to cross the blood-brain barrier is responsible for its central effects.[12]

ParameterValueReference(s)
Bioavailability ~70% (relative to syrup)[12]
Time to Peak (Tmax) 3.5 - 4.5 hours[12]
Plasma Protein Binding > 90%[12]
Elimination Half-life (t½) ~4.8 hours[12]
Metabolism Hepatic (primarily via CYP2D6)N/A
Receptor Binding Profile (Comparative)

Direct binding affinity (Ki) values for this compound are not extensively documented. However, data for other phenothiazines demonstrate a high affinity for the H1 receptor, along with significant affinity for dopaminergic (D2), muscarinic (M1), and adrenergic (α1A) receptors, which accounts for their sedative, antiemetic, and anticholinergic side effects.[1]

ReceptorChlorpromazine (Ki, nM)Thioridazine (Ki, nM)Trifluoperazine (Ki, nM)
Histamine H1 Nanomolar affinity Nanomolar affinity Nanomolar affinity
Dopamine D21.13.20.2
Serotonin 5-HT2A1.54.62.5
Muscarinic M1High AffinityHigh AffinityModerate Affinity
Adrenergic α1AHigh AffinityHigh AffinityHigh Affinity
Data collated from comparative phenothiazine analyses to illustrate class properties.[1]

Key Experimental Methodologies

The characterization of this compound's anti-allergic properties relies on a combination of in vitro and in vivo assays.

In Vitro: Histamine H1 Receptor Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the H1 receptor.

  • Principle: A competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine) from receptors in a membrane preparation.[11]

  • Protocol Outline:

    • Receptor Preparation: Membranes are prepared from cells (e.g., HEK293, CHO) engineered to express the human H1 receptor.

    • Incubation: The cell membranes are incubated with a fixed concentration of the radioligand ([³H]-pyrilamine) and varying concentrations of unlabeled this compound.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[11]

In Vitro: Mast Cell Degranulation Assay

This assay measures the ability of a compound to inhibit the release of allergic mediators from mast cells.

  • Principle: Mast cells (e.g., RBL-2H3 cell line or primary mast cells) are stimulated to degranulate in the presence or absence of this compound. The extent of degranulation is quantified by measuring the activity of a granule-associated enzyme, such as β-hexosaminidase, released into the supernatant.[13]

  • Protocol Outline:

    • Cell Culture: RBL-2H3 cells are cultured and seeded into 96-well plates.

    • Sensitization (Optional): Cells are incubated overnight with anti-DNP IgE to sensitize them for an antigen-specific response.

    • Pre-treatment: Cells are washed and then pre-incubated with varying concentrations of this compound or vehicle control.

    • Stimulation: Degranulation is induced by adding a stimulant (e.g., DNP-BSA for IgE-sensitized cells, or a chemical agent like Compound 48/80).

    • Supernatant Collection: The plates are centrifuged, and the supernatant containing released mediators is collected.

    • Enzyme Assay: The supernatant is incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The colorimetric product is measured using a spectrophotometer.

    • Data Analysis: The percentage of mediator release inhibition is calculated relative to the stimulated control, and an IC50 value can be determined.

Mast_Cell_Assay A 1. Seed Mast Cells (e.g., RBL-2H3) in 96-well plate B 2. Sensitize with IgE (optional, for antigen stimulation) A->B C 3. Pre-treat with this compound (or vehicle control) B->C D 4. Stimulate Degranulation (e.g., Antigen, Compound 48/80) C->D E 5. Centrifuge & Collect Supernatant D->E F 6. Measure β-hexosaminidase Activity (Colorimetric Assay) E->F G 7. Calculate % Inhibition and determine IC50 F->G

Caption: Experimental workflow for an in vitro mast cell degranulation assay.
In Vivo: Murine Pruritus Model

These models are used to evaluate the antipruritic efficacy of a compound in a living organism.

  • Principle: An itch-inducing (pruritogenic) agent is injected intradermally into mice that have been pre-treated with this compound or a vehicle. The subsequent scratching behavior is quantified as a measure of itch intensity.[9]

  • Protocol Outline:

    • Animal Acclimation: Mice are acclimated to individual observation chambers.

    • Drug Administration: Mice are administered this compound (e.g., intraperitoneally or orally) or vehicle at a defined time before the pruritogen challenge.

    • Pruritus Induction: A pruritogen (e.g., histamine, compound 48/80, or a non-histaminergic agent like chloroquine) is injected intradermally into a specific site (e.g., the nape of the neck or cheek).

    • Behavioral Observation: The animals are video-recorded for a set period (e.g., 30-60 minutes).

    • Data Analysis: An observer, blinded to the treatment groups, counts the number of scratching bouts directed at the injection site. The reduction in scratching behavior in the this compound-treated group compared to the vehicle group indicates antipruritic efficacy.

Conclusion

This compound serves as a potent modulator of allergic responses, operating primarily through the competitive antagonism of the histamine H1 receptor. This action effectively disrupts the core signaling cascade responsible for acute allergic symptoms. Its therapeutic utility is enhanced by secondary effects, including the stabilization of mast cells and a centrally-mediated sedative action that is particularly beneficial for its prominent antipruritic effects. While quantitative data on its direct binding affinity and functional inhibition are not as readily available as for newer agents, its well-established clinical efficacy in treating pruritus and urticaria underscores its significant role in managing histamine-driven allergic conditions. The experimental models detailed herein provide a robust framework for the continued investigation of phenothiazines and other antihistaminic compounds in allergy and inflammation research.

References

The Structural-Activity Relationship of Phenothiazine Derivatives: A Deep Dive into Alimemazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural-activity relationships (SAR) of phenothiazine derivatives, with a particular focus on the antihistaminic and antipsychotic agent, Alimemazine. Phenothiazines are a versatile class of tricyclic compounds that have yielded a wide range of clinically significant drugs. Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.

Core Principles of Phenothiazine SAR

The pharmacological activity of phenothiazine derivatives is primarily dictated by modifications at three key positions of the phenothiazine nucleus: the substituent at the C2 position of the ring, the nature of the alkyl side chain at the N10 position, and the terminal amino group.

  • C2-Position Substitution: The nature of the substituent at the C2 position is a critical determinant of antipsychotic potency. Electron-withdrawing groups, such as chlorine (-Cl) or trifluoromethyl (-CF3), significantly enhance neuroleptic activity.[1] This is attributed to the induction of a specific conformation that allows the side chain to interact optimally with the dopamine D2 receptor.[2]

  • N10-Alkyl Side Chain: A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal amino group is optimal for antipsychotic activity.[3][4] Branching at the β-position of this side chain with a small group like a methyl group tends to decrease antipsychotic potency but can enhance antihistaminic activity, as seen in this compound.[3]

  • Terminal Amino Group: The nature of the terminal amino group significantly influences both potency and receptor selectivity. Tertiary amines generally exhibit the highest potency.[4] The incorporation of the terminal nitrogen into a piperazine or piperidine ring can lead to more potent compounds compared to simple dimethylamino derivatives.[4] For instance, piperazine-containing phenothiazines often display the greatest antipsychotic potency and pharmacological selectivity.[1]

Quantitative Analysis of Receptor Binding Affinities

The diverse pharmacological effects of phenothiazine derivatives stem from their interactions with a variety of neurotransmitter receptors. The following table summarizes the binding affinities (Ki in nM) of this compound and other representative phenothiazines for key receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 (nM)Histamine H1 (nM)Muscarinic M1 (nM)Adrenergic α1 (nM)
This compound 222382.5
Chlorpromazine3.13.8271.9
Fluphenazine0.420>10,0007
Promethazine202.32216
Thioridazine3.511134

Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.

Signaling Pathways and Experimental Workflows

The biological effects of phenothiazine derivatives are mediated through complex signaling cascades and can be evaluated using various in vitro assays.

This compound's H1 Receptor Antagonist Signaling Pathway

This compound primarily exerts its antihistaminic effects by acting as an antagonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). Blockade of this receptor prevents histamine-induced downstream signaling, which is responsible for allergic and inflammatory responses.

H1_Antagonist_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Allergic & Inflammatory Response Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

This compound's H1 Receptor Antagonist Mechanism
Experimental Workflow for In Vitro Cytotoxicity Assessment

The potential cytotoxicity of phenothiazine derivatives is a critical aspect of their preclinical evaluation. Assays such as the MTT and LDH assays are commonly employed for this purpose.

Cytotoxicity_Workflow cluster_plate_prep Plate Preparation cluster_assays Cytotoxicity Assays cluster_mtt_steps MTT Assay Steps cluster_ldh_steps LDH Assay Steps Cell_Culture 1. Seed cells in a 96-well plate Compound_Addition 2. Add phenothiazine derivatives at various concentrations Cell_Culture->Compound_Addition Incubation 3. Incubate for a defined period (e.g., 24-72h) Compound_Addition->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay MTT_Reagent 4a. Add MTT reagent MTT_Assay->MTT_Reagent Supernatant_Transfer 4b. Transfer supernatant to a new plate LDH_Assay->Supernatant_Transfer Formazan_Solubilization 5a. Solubilize formazan crystals MTT_Reagent->Formazan_Solubilization Absorbance_MTT 6a. Measure absorbance (~570 nm) Formazan_Solubilization->Absorbance_MTT Data_Analysis 7. Data Analysis (Calculate IC50 values) Absorbance_MTT->Data_Analysis LDH_Reagent 5b. Add LDH reaction mixture Supernatant_Transfer->LDH_Reagent Absorbance_LDH 6b. Measure absorbance (~490 nm) LDH_Reagent->Absorbance_LDH Absorbance_LDH->Data_Analysis

Workflow for Cytotoxicity Assessment

Detailed Experimental Protocols

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Membrane Preparation: Rat striatal tissue or cells expressing human D2 receptors.

  • Radioligand: [³H]-Spiperone (a D2 antagonist).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

Procedure:

  • Prepare membrane homogenates from the chosen source.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]-Spiperone) at a concentration close to its Kd.

  • For non-specific binding determination, add haloperidol instead of the test compound.

  • Initiate the binding reaction by adding the membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Histamine H1 Receptor Calcium Flux Assay

This functional assay measures the ability of a compound to antagonize histamine-induced calcium mobilization in cells expressing the H1 receptor.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human histamine H1 receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Agonist: Histamine.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: To prevent dye leakage from the cells.

Procedure:

  • Seed the H1 receptor-expressing cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound (e.g., this compound) at various concentrations to the wells and incubate for 15-30 minutes.

  • Measure the baseline fluorescence using a fluorescence plate reader.

  • Add a fixed concentration of histamine (typically at its EC80) to all wells to stimulate the cells.

  • Immediately measure the fluorescence intensity over time to monitor the intracellular calcium flux.

  • The antagonistic effect of the test compound is determined by its ability to inhibit the histamine-induced fluorescence increase.

  • Calculate the IC50 value of the test compound from the concentration-response curve.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells: Adherent or suspension cells to be tested.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • 96-well plates.

Procedure:

  • Seed cells in a 96-well plate and treat with the phenothiazine derivative for the desired time.

  • Add 10 µL of MTT reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete dissolution.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells as a measure of cytotoxicity.

Materials:

  • Cells: Adherent or suspension cells.

  • LDH Assay Kit: Containing LDH reaction mixture and stop solution.

  • Lysis Buffer: (e.g., Triton X-100) for positive control (maximum LDH release).

  • 96-well plates.

Procedure:

  • Seed cells in a 96-well plate and treat with the phenothiazine derivative. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • After the incubation period, centrifuge the plate (for suspension cells) or carefully collect the supernatant (for adherent cells).

  • Transfer an aliquot of the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well and incubate at room temperature for up to 30 minutes, protected from light.

  • Add the stop solution to each well.

  • Measure the absorbance at approximately 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Conclusion

The structural-activity relationship of phenothiazine derivatives is a well-established field that continues to provide valuable insights for drug discovery. By systematically modifying the phenothiazine scaffold, researchers have been able to fine-tune the pharmacological properties of these compounds, leading to a diverse array of therapeutic agents. The in-depth understanding of SAR, coupled with robust in vitro and in vivo testing methodologies, remains a cornerstone for the development of the next generation of phenothiazine-based drugs with enhanced efficacy and reduced side effects. This guide provides a foundational framework for researchers and professionals engaged in this exciting area of medicinal chemistry and pharmacology.

References

Alimemazine as a Potential Antiviral Agent: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alimemazine, a phenothiazine derivative with established antihistaminic, sedative, and antiemetic properties, has emerged as a candidate for drug repurposing as an antiviral agent. This technical guide synthesizes the current, albeit limited, research on the potential antiviral activity of this compound, with a primary focus on its observed effects against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). While quantitative data remains sparse, preliminary in vitro studies suggest that this compound may inhibit viral entry and cell-to-cell fusion. This document provides a comprehensive overview of the proposed mechanisms of action, detailed hypothetical experimental protocols for quantifying its antiviral efficacy, and visual representations of the potential signaling pathways involved. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in further investigating the antiviral potential of this compound.

Introduction

The repurposing of existing drugs with well-established safety profiles presents an accelerated pathway for the development of novel antiviral therapies. This compound (also known as trimeprazine), a member of the phenothiazine class of drugs, has been identified as a potential antiviral candidate.[1][2] Phenothiazines, as a group, have been investigated for their broad-spectrum antiviral activities, with proposed mechanisms often involving the disruption of viral entry and replication processes.[3][4] This guide focuses on the specific, though currently limited, evidence for this compound's antiviral potential and provides a framework for future research.

Proposed Mechanisms of Antiviral Action

The antiviral activity of this compound is hypothesized to be multifactorial, leveraging its properties as a phenothiazine and an antihistamine. The primary proposed mechanisms center on the inhibition of viral entry into host cells.

  • Inhibition of Clathrin-Mediated Endocytosis: Many viruses exploit the host cell's clathrin-mediated endocytosis pathway for entry. Phenothiazine derivatives have been shown to interfere with this process.[4][5] By inhibiting the formation of clathrin-coated pits, this compound may prevent the internalization of viral particles.

  • Direct Interaction with Viral Glycoproteins: There is evidence to suggest that phenothiazines can directly bind to the spike (S) protein of SARS-CoV-2.[6] This interaction could prevent the necessary proteolytic cleavage of the S protein, a critical step for viral fusion with the host cell membrane.

  • Blockade of Alternative Viral Receptors: Besides the primary receptor ACE2, some viruses, including SARS-CoV-2, can utilize co-receptors like neuropilin-1 (NRP-1) to facilitate entry. Research on other phenothiazines has indicated they can block the binding of the spike protein to NRP-1.[7]

  • Inhibition of Syncytia Formation: this compound hemitartrate (10 μM, 90 min) has been observed to reduce the formation of syncytia induced by the SARS-CoV-2 spike protein and its variants.[8] Syncytia are large, multinucleated cells formed by the fusion of infected and uninfected cells, contributing to viral spread and pathogenesis.

Quantitative Data Summary

As of the latest literature review, specific quantitative data on the antiviral efficacy of this compound, such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and CC50 (half-maximal cytotoxic concentration), are not publicly available. The following table is provided as a template for researchers to populate as data becomes available.

Virus Cell Line Assay Type IC50 (µM) EC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/EC50) Reference
e.g., SARS-CoV-2e.g., VeroE6/TMPRSS2e.g., Plaque Reduction AssayData Not AvailableData Not AvailableData Not AvailableData Not Available
e.g., SARS-CoV-2e.g., HEK293T/ACE2e.g., Pseudovirus NeutralizationData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following are detailed, illustrative protocols for key experiments to quantitatively assess the antiviral potential of this compound. These are based on standard virological assays and the limited available information on this compound's activity.

Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to the host cells used in antiviral assays.

Methodology:

  • Cell Seeding: Seed host cells (e.g., VeroE6/TMPRSS2, HEK293T/ACE2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium, with concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

Objective: To quantify the inhibition of viral replication by this compound.

Methodology:

  • Cell Seeding: Seed VeroE6/TMPRSS2 cells in a 6-well plate to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock (e.g., SARS-CoV-2) in serum-free medium to achieve a target of 50-100 plaque-forming units (PFU) per well.

  • Infection: Pre-incubate the virus dilutions with equal volumes of serially diluted this compound (at non-toxic concentrations) for 1 hour at 37°C.

  • Adsorption: Remove the medium from the cell monolayers and inoculate with 200 µL of the virus-drug mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a mixture of 2X Minimum Essential Medium (MEM) and 1.2% Avicel or carboxymethylcellulose containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates for 3 days at 37°C and 5% CO2.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control. Determine the EC50 value from the dose-response curve.

Syncytia Formation Inhibition Assay

Objective: To assess the ability of this compound to inhibit virus-induced cell-cell fusion.

Methodology:

  • Cell Co-culture: Co-culture effector cells expressing the viral fusion protein (e.g., HEK293T cells transfected with a SARS-CoV-2 Spike protein expression plasmid) with target cells expressing the viral receptor (e.g., HEK293T/ACE2 cells) at a 1:1 ratio in a 24-well plate.

  • Treatment: Immediately after co-culturing, add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • Imaging: Visualize the formation of syncytia (multinucleated giant cells) using a light microscope. For quantification, cells can be fixed and stained with Giemsa or with fluorescent dyes for nuclei (e.g., DAPI) and cytoplasm.

  • Data Analysis: Quantify the number and size of syncytia in multiple fields of view for each concentration. Calculate the percentage of inhibition of syncytia formation relative to the vehicle control.

Visualizations of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways affected by this compound and a general experimental workflow for its evaluation.

G cluster_0 Viral Entry & Replication cluster_1 Potential this compound Inhibition Virus Virus Particle Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor 1. Attachment Endocytosis Clathrin-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Uncoating Viral Uncoating Endosome->Uncoating Replication Viral Replication Uncoating->Replication Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release This compound This compound This compound->Virus Binds to Spike Protein This compound->Endocytosis Inhibits

Caption: Proposed mechanism of this compound's antiviral action.

G cluster_0 In Vitro Evaluation Workflow Start Start: Identify This compound as Candidate Cytotoxicity 1. Determine CC50 in Host Cell Lines Start->Cytotoxicity Antiviral_Assay 2. Perform Antiviral Assays (Plaque Reduction, etc.) Cytotoxicity->Antiviral_Assay Determine_EC50 3. Calculate EC50 Antiviral_Assay->Determine_EC50 Mechanism_Study 4. Mechanism of Action Studies (e.g., Syncytia Inhibition) Determine_EC50->Mechanism_Study Data_Analysis 5. Analyze Data & Calculate Selectivity Index Mechanism_Study->Data_Analysis Conclusion Conclusion: Assess Antiviral Potential Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

The preliminary evidence suggesting this compound's antiviral activity, particularly against SARS-CoV-2, warrants further rigorous investigation. As a phenothiazine derivative, its potential to interfere with viral entry through multiple mechanisms makes it an attractive candidate for repurposing. The immediate priority for future research is to generate robust quantitative data on its efficacy and cytotoxicity against a panel of clinically relevant viruses. The experimental protocols outlined in this guide provide a clear path forward for these essential studies. Should in vitro studies yield promising results, subsequent evaluation in preclinical animal models will be crucial to determine its in vivo efficacy and pharmacokinetic/pharmacodynamic profile as an antiviral agent. The potential for combination therapy with other antivirals that have distinct mechanisms of action should also be explored to enhance efficacy and mitigate the risk of drug resistance.[6]

References

Methodological & Application

Application Notes and Protocols: Alimemazine Tartrate Salt in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alimemazine, also known as trimeprazine, is a phenothiazine derivative with antihistaminic, sedative, and antiemetic properties.[1] It functions primarily as a histamine H1 receptor antagonist, making it a valuable tool in research and pharmaceutical development for studying allergic reactions, pruritus, and motion sickness.[2][3][4][5][6] These application notes provide detailed protocols for the preparation of this compound tartrate salt solutions in dimethyl sulfoxide (DMSO), a common aprotic solvent for solubilizing nonpolar compounds for in vitro and in vivo studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound tartrate is presented below.

PropertyValue
Synonyms Trimeprazine Tartrate, Methylpromazine Tartrate[7][8]
Molecular Formula C₃₆H₄₄N₄S₂·C₄H₆O₆[9]
Molecular Weight 746.98 g/mol [8][9]
Appearance White to off-white crystalline powder[10]
CAS Number 4330-99-8[6][8]

Solubility of this compound Tartrate in DMSO

The solubility of this compound tartrate in DMSO can vary, and it is crucial to use fresh, anhydrous DMSO as the solvent's hygroscopic nature can lead to reduced solubility.[7]

SolventSolubilityMolar Concentration (Approx.)Notes
DMSO 100 mg/mL[7][8]133.87 mM[7]Use fresh, anhydrous DMSO.[7]
DMSO 10 mg/mL[6]13.39 mM-
Water 100 mg/mL[7]133.87 mM[7]-
Ethanol 7 mg/mL[7]9.37 mM[8]Sparingly soluble.[10]

Note: The discrepancy in reported DMSO solubility may be due to differences in the source and purity of the compound, the grade of DMSO used, and the experimental conditions.

Experimental Protocols

Preparation of a 100 mM this compound Tartrate Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound tartrate in DMSO.

Materials:

  • This compound tartrate salt powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Calibrated micropipettes

  • Sterile conical tubes or vials (amber or covered in foil to protect from light)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the this compound tartrate powder and anhydrous DMSO to equilibrate to room temperature before use.

  • Weighing: Accurately weigh the desired amount of this compound tartrate powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 74.7 mg of this compound tartrate (Molecular Weight: 746.98 g/mol ).

  • Dissolution: Add the weighed this compound tartrate to a sterile tube. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO. For 1 mL of solution, add 1 mL of DMSO.

  • Mixing: Cap the tube tightly and vortex thoroughly for 2-5 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[11]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. Store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12] Stored properly, the stock solution in DMSO is stable for at least one year.[7]

Preparation of Working Solutions

For cell-based assays, it is critical to dilute the DMSO stock solution into an appropriate aqueous buffer or cell culture medium. The final concentration of DMSO in the working solution should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity.[12][13][14]

Procedure:

  • Thawing: Thaw a single aliquot of the 100 mM stock solution at room temperature.

  • Dilution: Perform a serial dilution of the stock solution with the desired aqueous buffer or cell culture medium to achieve the final working concentration. For example, to prepare a 100 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 100 mM stock solution to 999 µL of the aqueous buffer.

  • Mixing: Gently mix the working solution by pipetting up and down.

  • Use: Use the freshly prepared working solution immediately for your experiments.

Visualization of Protocols and Pathways

G Workflow for this compound Tartrate Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh this compound Tartrate start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex sonicate Sonicate (Optional) vortex->sonicate inspect Visually Inspect sonicate->inspect aliquot Aliquot into single-use tubes inspect->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute for working solution store->dilute end End dilute->end

Caption: Workflow for preparing this compound tartrate stock solutions.

G This compound Mechanism of Action: H1 Receptor Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R Histamine H1 Receptor PLC Phospholipase C (PLC) H1R->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NFkB NF-κB IP3->NFkB activates DAG->NFkB activates ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory promotes Histamine Histamine Histamine->H1R activates This compound This compound This compound->H1R antagonizes

Caption: this compound's antagonism of the H1 receptor pathway.

References

Application Notes and Protocols for Dissolving Alimemazine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alimemazine, also known as trimeprazine, is a phenothiazine derivative with antihistaminic, sedative, antiemetic, and antipruritic properties.[1][2] It is utilized in research to investigate its effects on various physiological and pathological conditions, including anxiety disorders, sleep disturbances, and its potential role in promoting pancreatic β-cell growth.[1][3] Successful in vivo studies hinge on the accurate and consistent administration of the compound, which requires a reliable and reproducible dissolution protocol. The choice of solvent and vehicle is critical to ensure the bioavailability and stability of this compound, while minimizing potential toxicity from the vehicle itself.

This document provides a detailed protocol for dissolving this compound for in vivo research, covering both its free base and tartrate salt forms.

Physicochemical Properties of this compound

The selection of an appropriate solvent system is dictated by the physicochemical properties of the specific form of this compound being used. The free base is poorly soluble in water, whereas the tartrate salt exhibits significantly higher aqueous solubility.[4][5]

PropertyThis compound (Free Base)This compound Tartrate
Molecular Formula C₁₈H₂₂N₂S(C₁₈H₂₂N₂S)₂·C₄H₆O₆
Molecular Weight 298.45 g/mol [1][6]747.0 g/mol [5]
Appearance Crystalline solid[6]White or slightly cream powder[5]
Melting Point 162 - 163.5 °C[4][6]Not specified
Water Solubility Insoluble / Practically insoluble[4][5]Freely soluble (1 part in 2 parts water)[5]
Other Solubilities Soluble in DMSO, alcohol, chloroform, dichloromethane, methyl alcohol.[2][5][6]Sparingly soluble in alcohol; very slightly soluble in ether.[5]

Experimental Protocols

The choice of protocol depends on the administration route (e.g., oral, intraperitoneal) and the specific form of this compound available. This compound tartrate is recommended for aqueous-based formulations, while the free base requires non-aqueous solvents or suspension vehicles.

Protocol 1: Preparation of this compound Tartrate for Aqueous Administration (Oral or Injection)

This protocol is suitable for preparing a clear aqueous solution of this compound tartrate, which is ideal for oral gavage, subcutaneous (SC), or intraperitoneal (IP) injections.

Materials:

  • This compound tartrate powder

  • Sterile Water for Injection or sterile 0.9% saline

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Methodology:

  • Calculate the required amount: Determine the total mass of this compound tartrate needed based on the desired dose (e.g., mg/kg), the number of animals, and the dosing volume. Remember that this compound tartrate 25 mg is equivalent to about 20 mg of this compound base.[5]

  • Weigh the compound: Accurately weigh the calculated amount of this compound tartrate powder and place it into a sterile conical tube.

  • Add the vehicle: Add the desired volume of sterile water or saline to the tube. This compound tartrate is freely soluble in water.[5]

  • Dissolve the compound: Cap the tube and vortex vigorously until the powder is completely dissolved. A magnetic stirrer can be used for larger volumes to ensure homogeneity. The solution should be clear.

  • Sterilization (for injections): For parenteral routes (IP, SC), filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube or vial to ensure sterility.

  • Storage: Store the prepared solution protected from light.[5] While this compound tartrate solutions are relatively stable, it is best practice to prepare them fresh on the day of the experiment.

Protocol 2: Preparation of this compound (Free Base) for Administration

This protocol is for the free base form, which is insoluble in water.[4] It requires the use of co-solvents for injections or the creation of a suspension for oral administration.

A. Injectable Formulation (IP, SC) using a Co-Solvent System

This method creates a clear solution suitable for injection but requires careful consideration of vehicle tolerability. A common vehicle for poorly water-soluble compounds is a mixture of DMSO, a surfactant like Tween 80, and saline.[7]

Materials:

  • This compound (free base) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Tween® 80

  • Sterile 0.9% Saline

  • Sterile conical tubes

  • Vortex mixer

Methodology:

  • Prepare stock solution: Weigh the this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution. For example, a stock of 10 mg/mL. Ensure it is fully dissolved.

  • Formulate the final solution: A common final vehicle composition is 10% DMSO, 5% Tween 80, and 85% saline.[7]

    • To prepare 1 mL of the final formulation, start with 100 µL of your DMSO stock solution.

    • Add 50 µL of Tween 80 and vortex thoroughly.

    • Slowly add 850 µL of sterile saline, vortexing during the addition to prevent precipitation.

  • Final Check: The final solution should be clear. If precipitation occurs, adjustments to the solvent ratios or the use of gentle warming may be necessary. Always perform a small-scale test first.

  • Administration: Administer the solution to the animals promptly after preparation. The maximum recommended volume for subcutaneous injection in rats is around 5 mL/kg.[8]

B. Oral Suspension Formulation

For oral gavage, a suspension can be prepared using common suspending agents like carboxymethylcellulose (CMC).

Materials:

  • This compound (free base) powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water

  • Tween® 80 (optional, as a wetting agent)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer

Methodology:

  • Weigh the compound: Weigh the required amount of this compound powder.

  • Create a paste: Place the powder in a mortar. If using, add a few drops of 0.25% Tween 80 solution to wet the powder and form a smooth paste.[7]

  • Prepare the suspension: Gradually add the 0.5% CMC solution to the paste while continuously triturating or stirring to form a uniform suspension.[7]

  • Homogenize: Use a magnetic stirrer or homogenizer to ensure the particle size is consistent and the suspension is uniform before each administration.

  • Administration: Use a suitable gavage needle for oral administration. Ensure the suspension is well-mixed before drawing each dose.

Experimental Workflow

G cluster_0 Preparation Start cluster_1 Aqueous Protocol cluster_2 Non-Aqueous/Suspension Protocol start Select this compound Form tartrate This compound Tartrate start->tartrate Salt Form base This compound Free Base start->base Free Base weigh_t Weigh Tartrate Powder tartrate->weigh_t dissolve_t Dissolve in Saline or Water weigh_t->dissolve_t filter_t Sterile Filter (for injection) dissolve_t->filter_t admin_t Administer Solution dissolve_t->admin_t Oral Gavage filter_t->admin_t route Select Route base->route inj Injection route->inj IP/SC oral Oral route->oral Gavage dissolve_b_inj Dissolve in DMSO inj->dissolve_b_inj add_solvents Add Tween 80 & Saline dissolve_b_inj->add_solvents admin_b_inj Administer Solution add_solvents->admin_b_inj suspend_b_oral Suspend in 0.5% CMC oral->suspend_b_oral homogenize Homogenize Suspension suspend_b_oral->homogenize admin_b_oral Administer Suspension homogenize->admin_b_oral

Caption: Workflow for preparing this compound formulations.

Safety Precautions

  • This compound is a bioactive compound. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

  • Handle powders in a fume hood or ventilated enclosure to avoid inhalation.

  • DMSO can facilitate the absorption of chemicals through the skin. Handle with care.

  • All animal procedures must be approved by and conducted in accordance with the local Institutional Animal Care and Use Committee (IACUC) guidelines.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Alimemazine (also known as Trimeprazine) in rodent behavioral studies, with a specific focus on anxiety-related and locomotor activity assessments. Due to the limited availability of direct dose-response data for this compound in common behavioral paradigms, this document synthesizes information from related phenothiazine derivatives and general pharmacological principles to offer recommended starting points for dosage and detailed experimental protocols.

Mechanism of Action

This compound, a phenothiazine derivative, exerts its primary effects through the antagonism of histamine H1 and dopamine D2 receptors in the central nervous system. Its sedative properties are largely attributed to the blockade of H1 receptors, which play a crucial role in wakefulness. The anti-anxiety and antipsychotic-like effects are thought to be mediated by its interaction with dopamine D2 receptors. Understanding this dual mechanism is critical when designing and interpreting behavioral studies, as sedative effects can confound the assessment of anxiolytic-like activity.

Data Presentation: Recommended Dosage Ranges

While specific dose-response data for this compound in the Elevated Plus Maze and Open Field Test are not extensively reported in the scientific literature, the following table provides suggested starting dosage ranges based on studies with similar phenothiazine compounds and the known pharmacology of this compound. It is imperative for researchers to conduct pilot studies to determine the optimal dose for their specific experimental conditions, rodent strain, and behavioral endpoint of interest, paying close attention to sedative side effects.

CompoundAnimal ModelBehavioral TestRoute of AdministrationEffective Dose Range (mg/kg)Observed EffectsReference Compound
This compound (suggested) Rat/MouseElevated Plus MazeIntraperitoneal (i.p.)0.05 - 1.0Potential anxiolytic-like effects at lower doses; sedation at higher doses.Propericiazine[1]
This compound (suggested) Rat/MouseOpen Field TestIntraperitoneal (i.p.)0.1 - 2.5Decreased locomotor activity, potential for anxiolytic-like behavior (increased center time) at lower, non-sedating doses.General Phenothiazines

Experimental Protocols

Detailed methodologies for the Elevated Plus Maze and Open Field Test are provided below. These protocols are generalized and should be adapted for use with this compound, with particular attention to habituation, handling, and controlling for sedative effects.

Elevated Plus Maze (EPM) Protocol

The EPM is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor. Dimensions should be appropriate for the species (e.g., for mice: arms 30 cm long x 5 cm wide, walls 15 cm high; for rats: arms 50 cm long x 10 cm wide, walls 40 cm high).

  • The maze should be constructed from a non-porous material that can be easily cleaned.

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle (e.g., saline) intraperitoneally 30-60 minutes prior to testing. The pre-treatment time should be optimized in pilot studies.

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for a 5-minute session.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis: Use video-tracking software to score the following parameters:

    • Time spent in the open arms (s)

    • Time spent in the closed arms (s)

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (cm)

  • Interpretation: An anxiolytic-like effect is typically indicated by a significant increase in the percentage of time spent in the open arms and the number of open arm entries. A significant decrease in the total distance traveled may indicate sedation.

Open Field Test (OFT) Protocol

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

Apparatus:

  • A square arena (e.g., for mice: 40 x 40 cm; for rats: 100 x 100 cm) with high walls to prevent escape.

  • The floor of the arena is typically divided into a central zone and a peripheral zone by the analysis software.

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle intraperitoneally 30-60 minutes prior to testing.

  • Testing:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a 10-30 minute session.

    • Record the session using a video camera mounted above the arena.

  • Data Analysis: Use video-tracking software to score the following parameters:

    • Total distance traveled (cm)

    • Time spent in the center zone (s)

    • Time spent in the peripheral zone (s)

    • Number of entries into the center zone

    • Rearing frequency (number of times the animal stands on its hind legs)

  • Interpretation: A decrease in total distance traveled and rearing frequency is indicative of sedation. An increase in the time spent in and the number of entries into the center zone, without a significant change in overall locomotion, suggests an anxiolytic-like effect.

Mandatory Visualizations

experimental_workflow cluster_pre_test Pre-Testing Phase cluster_testing Testing Phase cluster_post_test Post-Testing Phase Animal_Acclimation Animal Acclimation (≥ 1 hour) Administration Drug Administration (i.p., 30-60 min pre-test) Animal_Acclimation->Administration Drug_Prep Drug Preparation (this compound/Vehicle) Drug_Prep->Administration Behavioral_Test Behavioral Assay (EPM or OFT) Administration->Behavioral_Test Video_Recording Video Recording Behavioral_Test->Video_Recording Data_Analysis Data Analysis (Video Tracking) Video_Recording->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Fig. 1: General experimental workflow for rodent behavioral testing with this compound.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Arousal Arousal H1_Receptor->Arousal Promotes Anxiety/Psychosis\nModulation Anxiety/Psychosis Modulation D2_Receptor->Anxiety/Psychosis\nModulation Modulates This compound This compound This compound->H1_Receptor Antagonizes This compound->D2_Receptor Antagonizes

Fig. 2: Simplified signaling pathway of this compound's antagonist action.

References

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Alimemazine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of alimemazine in human plasma. The described method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a stable isotope-labeled internal standard (this compound-D6) to ensure high accuracy and precision. The method has been validated over a linear range of 20.013 to 10006.551 pg/mL, demonstrating excellent performance in terms of accuracy, precision, and recovery.[1]

Introduction

This compound, also known as trimeprazine, is a phenothiazine derivative with antihistaminic, sedative, and antiemetic properties.[1] Accurate and reliable quantification of this compound in biological matrices such as human plasma is essential for pharmacokinetic and bioequivalence studies.[1][2][3] This application note provides a detailed protocol for a validated LC-MS/MS method that offers high sensitivity and selectivity for the analysis of this compound in human plasma.[2][4]

Experimental

Materials and Reagents
  • This compound tartrate (reference standard)

  • This compound-D6 (internal standard)[1]

  • Methanol (HPLC grade)[1]

  • Acetonitrile (HPLC grade)[1]

  • Ethyl acetate (HPLC grade)[1]

  • Ammonium formate (AR grade)[1]

  • Formic acid (AR grade)[1]

  • Human plasma[1]

  • Milli-Q water[1]

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for this analysis.[1]

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the instrumental conditions for the analysis of this compound in human plasma.

Table 1: Chromatographic Conditions [1][4]

ParameterValue
HPLC SystemHigh-Performance Liquid Chromatography system
ColumnAtlantis® T3, 5 µm, 4.6 mm × 150 mm
Mobile PhaseAcetonitrile : 10 mM Ammonium Formate Buffer with 0.1% Formic Acid (50:50, v/v)
Flow Rate1.000 mL/min
Column Oven Temp.40 ± 2°C
Autosampler Temp.5 ± 1°C
Injection Volume10 µL
Retention TimeThis compound: ~3.28 min, this compound-D6: ~3.27 min

Table 2: Mass Spectrometric Conditions [2][4]

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModePositive Ion Electrospray (ESI+)
InterfaceTurbo Ion Spray
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)This compound: 299.30, this compound-D6: 305.30
Product Ion (m/z)This compound: 100.20, this compound-D6: 106.30

Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare standard stock solutions of this compound (1 mg/10 mL) and this compound-D6 (1 mg/10 mL) by dissolving the reference standards in methanol.[4]

  • Working Solutions: Prepare further dilutions from the stock solutions using a diluent solution of methanol and Milli-Q water (50:50, v/v).[4]

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike the working solutions into blank human plasma to obtain calibration curve standards and quality control samples at the desired concentrations.[4]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples (calibrators, QCs, or unknown samples) at room temperature.[1]

  • Pipette 300 µL of the plasma sample into a microcentrifuge tube.[4][5]

  • Add 50 µL of the this compound-D6 internal standard working solution (approximately 2000.000 pg/mL) to each tube and vortex briefly.[3][4]

  • Add 2.0 mL of ethyl acetate as the extraction solvent.[1]

  • Vortex the mixture for 10 minutes to ensure thorough extraction.[1][5]

  • Centrifuge the samples at 4000 rpm for 5 minutes at 10°C.[1]

  • Transfer the upper organic layer (supernatant) to a clean tube.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in 500 µL of the mobile phase.[1]

  • Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.[1]

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines, and the key performance characteristics are summarized in the table below.

Table 3: Method Validation Parameters [1][2][4][6]

ParameterResult
Linearity Range20.013 - 10006.551 pg/mL
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)20.013 pg/mL
Mean Recovery of this compound77.771%
Precision of Recovery7.71%
Intra-day Precision (%RSD)0.98 - 4.50%
Inter-day Precision (%RSD)1.57 - 5.72%
Intra-day Accuracy (%)99.02 - 93.82%
Inter-day Accuracy (%)101.78 - 106.96%

Results and Discussion

The developed LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of this compound in human plasma. The use of a deuterated internal standard, this compound-D6, ensures high accuracy and reproducibility by compensating for matrix effects and variations during sample processing.[1] The simple and efficient liquid-liquid extraction protocol allows for high-throughput analysis.[1] The successful validation of this method demonstrates its suitability for demanding applications such as pharmacokinetic and bioequivalence studies in both clinical and research settings.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the quantification of this compound in human plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (300 µL) add_is Add Internal Standard (this compound-D6, 50 µL) plasma_sample->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Ethyl Acetate (2.0 mL) vortex1->add_solvent vortex2 Vortex (10 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 5 min, 10°C) vortex2->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase (500 µL) evaporate->reconstitute vortex3 Vortex reconstitute->vortex3 transfer_vial Transfer to Autosampler Vial vortex3->transfer_vial hplc_injection Inject into HPLC System transfer_vial->hplc_injection chrom_separation Chromatographic Separation (Atlantis® T3 Column) hplc_injection->chrom_separation ms_detection Mass Spectrometric Detection (MRM Mode) chrom_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound Concentration calibration_curve->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

References

In Vitro Assays for Measuring Alimemazine's H1 Receptor Antagonism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alimemazine, also known as trimeprazine, is a first-generation phenothiazine derivative recognized for its potent antihistaminic, sedative, and antiemetic properties.[1] Its therapeutic effects are primarily mediated through the antagonism of the histamine H1 receptor. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates an intracellular signaling cascade leading to allergic and inflammatory responses.[1] this compound acts as an inverse agonist, binding to the H1 receptor to inhibit its basal activity and competitively block histamine binding.[1]

Accurate in vitro measurement of a compound's H1 receptor antagonism is crucial for drug discovery and development. This document provides detailed application notes and protocols for two standard in vitro assays to characterize the H1 receptor antagonism of this compound: a radioligand binding assay and a functional calcium flux assay.

H1 Receptor Signaling Pathway

The histamine H1 receptor primarily couples to the Gq/11 family of G proteins. Upon histamine binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic Ca2+ mediates various cellular responses, including smooth muscle contraction and increased vascular permeability. H1 antagonists like this compound block the initiation of this cascade.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound (Antagonist) This compound->H1R Binds & Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Intracellular Ca²⁺ Release ER->Ca2 Triggers CellularResponse Cellular Response (e.g., Inflammation) Ca2->CellularResponse Mediates

Caption: H1 Receptor Signaling Pathway and Blockade by this compound.

Quantitative Data: H1 Receptor Binding Affinities

The binding affinity of an antagonist to its receptor is typically expressed as the inhibition constant (Ki). The Ki value represents the concentration of the competing ligand (in this case, an antagonist) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The table below provides the Ki values for this compound and other common H1 receptor antagonists for comparative purposes.

CompoundReceptorSpeciesAssay TypeKi (nM)pKi
This compound H1Bovine[³H]mepyramine binding0.7949.1
MepyramineH1Human[³H]mepyramine binding1.38.89
DesloratadineH1Human[³H]mepyramine binding0.4 - 0.879.1 - 9.4
CetirizineH1Human[³H]mepyramine binding6 - 477.3 - 8.2
LevocetirizineH1Human[³H]mepyramine binding2 - 38.5 - 8.7
FexofenadineH1Human[³H]mepyramine binding10 - 1756.8 - 8.0
LoratadineH1Human[³H]mepyramine binding16 - 1386.9 - 7.8
EmedastineH1Rodent[³H]pyrilamine binding1.38.89

Note: Ki values can vary depending on the experimental conditions, cell line, and radioligand used.

Experimental Protocols

Two primary in vitro methods for quantifying H1 receptor antagonism are detailed below: a competitive radioligand binding assay to determine binding affinity (Ki) and a calcium flux assay to measure functional antagonism (IC50).

Protocol 1: Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound, such as this compound, to displace a radiolabeled ligand from the H1 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Principle: This is a competitive binding assay where the ability of unlabeled this compound to displace the radiolabeled H1 receptor antagonist, [³H]mepyramine, from receptors in a cell membrane preparation is measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow MembranePrep 1. Membrane Preparation (e.g., from HEK293-H1R cells) AssaySetup 3. Assay Plate Setup (Total, Non-specific, Competition) MembranePrep->AssaySetup CompoundPrep 2. Compound Dilution (Serial dilutions of this compound) CompoundPrep->AssaySetup Incubation 4. Incubation (Membranes + [³H]mepyramine + this compound) AssaySetup->Incubation Filtration 5. Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Counting 6. Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Analysis 7. Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Caption: Experimental workflow for the H1 receptor competitive binding assay.

Materials and Reagents:

  • Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293 cells) or tissues (e.g., guinea pig cerebellum) stably expressing the human histamine H1 receptor.

  • Radioligand: [³H]mepyramine (specific activity ~20-30 Ci/mmol).

  • Test Compound: this compound.

  • Non-labeled Ligand (for non-specific binding): Mianserin or promethazine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the H1 receptor in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[2]

    • Resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

    • Store membrane aliquots at -80°C.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, set up the following incubation mixtures in triplicate:

      • Total Binding: Membranes, [³H]mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.

      • Non-specific Binding: Membranes, [³H]mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

      • Competition Binding: Membranes, [³H]mepyramine, and varying concentrations of this compound.

    • The final assay volume should be consistent (e.g., 200-250 µL).

    • Incubate the plate at room temperature (25°C) for 60-120 minutes to reach equilibrium.[2]

  • Separation and Counting:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[2]

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Protocol 2: Calcium Flux Functional Assay

This assay measures the functional consequence of H1 receptor activation (or its inhibition) by monitoring changes in intracellular calcium concentration.

Objective: To determine the potency of this compound in antagonizing histamine-induced calcium mobilization (IC50).

Principle: Cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with histamine, the H1 receptor activates the Gq/PLC pathway, leading to an increase in intracellular calcium, which is detected as an increase in fluorescence. An antagonist like this compound will inhibit this histamine-induced fluorescence increase in a dose-dependent manner.

Calcium_Assay_Workflow CellCulture 1. Cell Culture & Plating (HEK293-H1R cells in 96-well plate) DyeLoading 2. Dye Loading (Incubate cells with Fluo-4 AM) CellCulture->DyeLoading CompoundAdd 3. Add Antagonist (Incubate with this compound dilutions) DyeLoading->CompoundAdd Fluorimetry 4. Fluorescence Measurement (Establish baseline) CompoundAdd->Fluorimetry AgonistAdd 5. Add Agonist (Inject Histamine) Fluorimetry->AgonistAdd SignalRecord 6. Record Signal (Measure fluorescence change over time) AgonistAdd->SignalRecord Analysis 7. Data Analysis (Calculate IC50) SignalRecord->Analysis

References

Application Notes and Protocols for Alimemazine Administration in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alimemazine, also known as trimeprazine, is a phenothiazine derivative with antihistaminic, sedative, antiemetic, and antipruritic properties.[1] In veterinary medicine, it is utilized for its sedative and antipruritic effects, often in combination with other drugs like prednisolone.[1] This document provides detailed application notes and protocols for the administration of this compound in animal research, focusing on common routes of administration and providing available pharmacokinetic data and relevant signaling pathway information.

Data Presentation: Pharmacokinetic Parameters of this compound

Comprehensive comparative pharmacokinetic data for this compound across different administration routes in common laboratory animal models is limited in the readily available scientific literature. The following tables summarize the available data from various species and administration routes. Researchers should consider these as reference points and may need to conduct pilot studies to determine the precise pharmacokinetic profile in their specific experimental models.

Table 1: Pharmacokinetic Parameters of this compound (Oral Administration)

SpeciesDosageBioavailability (F)Tmax (hours)CmaxElimination Half-life (t½) (hours)Reference
Human5 mg (tablets)~70% (relative to syrup)4.5 ± 0.43Not Specified4.78 ± 0.59[2][3]
Human3 mg/kg (oral solution)Not Specified1 - 20.357 µmol/L (median)6.8 (median)[4]
Dog5 mg (with 2 mg prednisolone)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Note: Cmax (Maximum plasma concentration) and Tmax (Time to reach Cmax) can be influenced by factors such as formulation and the presence of food.[2]

Mandatory Visualization

Signaling Pathway of this compound's H1-Antihistamine Action

This compound primarily acts as a first-generation H1-antihistamine. It competitively inhibits histamine from binding to H1 receptors. This action on H1 receptors, which are G protein-coupled receptors, leads to the inhibition of the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways. The downstream effects include a reduction in the activity of the NF-κB immune response transcription factor and a decrease in intracellular calcium ion concentration. This ultimately leads to reduced expression of pro-inflammatory mediators and increased mast cell stability.

Alimemazine_H1_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H1R Histamine H1 Receptor PLC Phospholipase C (PLC) H1R->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Endoplasmic Reticulum Ca²⁺ IP3->Ca_ER releases NFkB_pathway NF-κB Pathway DAG->NFkB_pathway Histamine Histamine Histamine->H1R binds & activates This compound This compound This compound->H1R blocks Ca_cyto Cytosolic Ca²⁺ (Increased) Ca_ER->Ca_cyto Ca_cyto->NFkB_pathway Mast_Cell Mast Cell Degranulation Ca_cyto->Mast_Cell promotes Inflammation Pro-inflammatory Mediators NFkB_pathway->Inflammation promotes Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_data Data Analysis Animal_Acclimation Animal Acclimation (e.g., Mice, Rats) Group_Allocation Random Allocation to Administration Route Groups Animal_Acclimation->Group_Allocation Dose_Calculation Dose Calculation (based on body weight) Group_Allocation->Dose_Calculation Oral Oral (PO) Intravenous Intravenous (IV) Intraperitoneal Intraperitoneal (IP) Subcutaneous Subcutaneous (SC) Blood_Sampling Serial Blood Sampling (pre-defined time points) Oral->Blood_Sampling Intravenous->Blood_Sampling Intraperitoneal->Blood_Sampling Subcutaneous->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis (Quantification of this compound) Plasma_Separation->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½, F) LC_MS_Analysis->PK_Modeling Statistical_Analysis Statistical Comparison of Routes PK_Modeling->Statistical_Analysis Results Results Interpretation & Reporting Statistical_Analysis->Results

References

Alimemazine as a Positive Control in Murine Pruritus Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruritus, or itch, is a significant clinical problem and a hallmark of various dermatological and systemic diseases. The development of effective antipruritic therapies relies on robust preclinical models that can accurately mimic the pruritic state and effectively evaluate the efficacy of novel compounds. Alimemazine (also known as trimeprazine), a first-generation antihistamine with phenothiazine structure, serves as a valuable positive control in such models due to its well-characterized mechanism of action. It primarily functions as a histamine H1 receptor antagonist and also exhibits antiserotonergic properties, making it effective in attenuating itch mediated by these pathways.

These application notes provide detailed protocols for utilizing this compound as a positive control in common murine models of acute pruritus induced by histamine, the mast cell degranulator Compound 48/80, and serotonin.

Mechanism of Action in Pruritus

This compound exerts its antipruritic effects predominantly through the competitive antagonism of histamine H1 receptors on sensory nerve endings. Histamine, a key mediator of acute itch, is released from mast cells and binds to H1 receptors, initiating a signaling cascade that leads to the sensation of itch. By blocking this interaction, this compound effectively reduces histamine-induced pruritus. Additionally, its ability to antagonize serotonin receptors provides a broader spectrum of antipruritic activity, as serotonin is another important mediator in the pathophysiology of itch.

Mandatory Visualizations

Signaling Pathway of Histamine-Induced Pruritus and this compound's Site of Action

Histamine Histamine H1R H1 Receptor Histamine->H1R Gq_PLC Gq/11 -> PLCβ activation H1R->Gq_PLC IP3_DAG IP3 & DAG Production Gq_PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Neuron_depol Neuronal Depolarization Ca_release->Neuron_depol Itch_signal Itch Signal to CNS Neuron_depol->Itch_signal This compound This compound This compound->H1R Antagonism acclimation Acclimation (30-60 min) treatment Pre-treatment (Vehicle, this compound, Test Compound) acclimation->treatment pruritogen Pruritogen Injection (i.d. nape of the neck) treatment->pruritogen observation Behavioral Observation (Record Scratching Bouts) pruritogen->observation analysis Data Analysis (Compare treatment groups to vehicle) observation->analysis

Application Notes and Protocols for Alimemazine Bioequivalence Studies using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for conducting bioequivalence studies of alimemazine using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. It includes detailed protocols for sample preparation, chromatographic and mass spectrometric conditions, and a typical bioequivalence study design.

Introduction

This compound, also known as trimeprazine, is a phenothiazine derivative with antihistaminic, sedative, and antiemetic properties.[1][2] Demonstrating the bioequivalence of a generic this compound formulation is a critical regulatory requirement to ensure its therapeutic equivalence to a reference product.[3] LC-MS/MS is the preferred bioanalytical method for quantifying this compound in biological matrices due to its high sensitivity, selectivity, and robustness.[3][4] The use of a stable isotope-labeled internal standard, such as this compound-D6, is essential for achieving accurate and precise quantification by compensating for variability in sample processing and instrument response.[1][3]

Bioanalytical Method: LC-MS/MS

A validated LC-MS/MS method is crucial for the reliable determination of this compound concentrations in plasma samples from a bioequivalence study.[3]

1. Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is recommended.[1][5]

2. Chromatographic Conditions

The following table summarizes the typical chromatographic conditions for the analysis of this compound.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) system[3]
Column Atlantis® T3, 5 µm, 4.6 mm × 150 mm[3][4]
Mobile Phase Acetonitrile and 10 mM ammonium formate buffer with 0.1% formic acid (50:50, v/v)[3][4]
Flow Rate Optimized for the specific system
Injection Volume 5 µL[6]
Column Oven Temp 40°C
Autosampler Temp 10°C
Approx. Retention Time This compound: ~3.28 min, this compound-D6: ~3.27 min[3]

3. Mass Spectrometric Conditions

The mass spectrometer should be operated in the positive ion electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[3]

ParameterCondition
MS/MS System Triple quadrupole mass spectrometer[3]
Ionization Mode Positive ion electrospray ionization (ESI+)[3]
Detection Mode Multiple Reaction Monitoring (MRM)[3]
MRM Transitions This compound: m/z 299.30 → 100.20 amu, this compound-D6: m/z 305.30 → 106.30 amu[3][4]
Ion Source Temp 500°C
IonSpray Voltage 5500 V

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a robust and cost-effective method for extracting this compound from human plasma.[4]

Materials and Reagents:

  • Human plasma samples (blank, calibration standards, quality controls, and unknown study samples)

  • This compound reference standard

  • This compound-D6 internal standard (IS)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)[4][7]

  • Ammonium formate (AR grade)

  • Formic acid (AR grade)

  • Milli-Q water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Thaw plasma samples at room temperature.[1]

  • Pipette 300 µL of the plasma sample into a labeled microcentrifuge tube.[3][4]

  • Add 50 µL of the this compound-D6 internal standard working solution (e.g., 2000 pg/mL) to each tube, except for the blank plasma.[3][4]

  • Vortex the mixture briefly.[1]

  • Add 2.0 mL of ethyl acetate as the extraction solvent.[1][4]

  • Vortex the tubes for 10 minutes to ensure thorough extraction.[1][6]

  • Centrifuge the samples at 4000 rpm for 5 minutes at 10°C.[1]

  • Carefully transfer the upper organic layer to a clean tube.[6]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1][6]

  • Reconstitute the dried residue in 500 µL of the mobile phase.[1][4]

  • Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.[1]

2. Method Validation Summary

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., USFDA).

ParameterTypical Result
Concentration Range 20.013 - 10006.551 pg/mL[1][4]
Lower Limit of Quantification (LLOQ) 20.013 pg/mL[3][4]
Mean % Recovery of this compound ~77.8%[4]
Intra- and Inter-day Precision (%CV) < 15%
Intra- and Inter-day Accuracy (% bias) Within ±15%

Bioequivalence Study Design

A typical bioequivalence study for this compound involves a single-dose, two-period, two-sequence, crossover design in healthy adult volunteers under fasting conditions.[3]

Study Conduct:

  • Recruit healthy adult subjects.[3]

  • The study follows a randomized, two-period, two-sequence, crossover design.[3]

  • A single oral dose of the test and reference this compound formulations is administered in each period, separated by an adequate washout period.[3]

  • Collect blood samples at predefined time points before and up to 36 hours after drug administration.[3]

  • Separate plasma from the blood samples and store it frozen until analysis.[3]

Pharmacokinetic Analysis: The plasma concentrations of this compound are determined using the validated LC-MS/MS method. The primary pharmacokinetic parameters to be determined are:

  • Cmax: Maximum plasma concentration.[3]

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.[3]

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • Tmax: Time to reach the maximum plasma concentration.[3]

For bioequivalence, the 90% confidence interval for the ratio of the geometric means (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ should fall within the acceptance range of 80.00% to 125.00%.

Visualizations

G cluster_prep Sample Preparation Workflow Plasma Plasma Sample (300 µL) IS Add Internal Standard (this compound-D6) Plasma->IS Solvent Add Ethyl Acetate (2.0 mL) IS->Solvent Vortex1 Vortex (10 min) Solvent->Vortex1 Centrifuge Centrifuge (4000 rpm, 5 min) Vortex1->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (N2, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (500 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for this compound Extraction from Plasma.

G cluster_be Bioequivalence Study Logical Flow cluster_period1 Period 1 cluster_period2 Period 2 Recruit Recruit Healthy Volunteers Randomize Randomize into Two Groups Recruit->Randomize Group1_Test Group 1: Administer Test Product Randomize->Group1_Test Group2_Ref Group 2: Administer Reference Product Randomize->Group2_Ref Blood_Sample1 Collect Blood Samples Group1_Test->Blood_Sample1 Group2_Ref->Blood_Sample1 Washout Washout Period Blood_Sample1->Washout Group1_Ref Group 1: Administer Reference Product Washout->Group1_Ref Group2_Test Group 2: Administer Test Product Washout->Group2_Test Blood_Sample2 Collect Blood Samples Group1_Ref->Blood_Sample2 Group2_Test->Blood_Sample2 Analysis Plasma Sample Analysis (LC-MS/MS) Blood_Sample2->Analysis PK Pharmacokinetic Analysis (Cmax, AUC) Analysis->PK Stats Statistical Analysis (90% CI) PK->Stats Conclusion Conclusion on Bioequivalence Stats->Conclusion

Caption: Crossover Design for this compound Bioequivalence Study.

References

Application Notes and Protocols: Preparation of Alimemazine Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alimemazine, also known as Trimeprazine, is a first-generation antihistamine of the phenothiazine class.[1][2] It functions primarily as a histamine H1 receptor antagonist, leading to its use as an antipruritic agent.[2][3][4] In cell biology research, this compound is utilized to investigate histamine-mediated signaling pathways and their downstream effects. Its mechanism involves the modulation of the NF-κB immune response transcription factor via the phospholipase C and phosphatidylinositol (PIP2) signaling pathways.[1] Accurate and reproducible experimental results depend on the correct preparation, storage, and application of this compound solutions. These application notes provide detailed protocols for preparing stock and working solutions of this compound for use in cell culture experiments.

Data Presentation: Physicochemical Properties, Solubility, and Storage

Proper handling and storage are crucial for maintaining the stability and efficacy of this compound. As a phenothiazine derivative, it is susceptible to degradation from light, oxidation, and hydrolysis.[5]

Table 1: Physicochemical Properties and Solubility of this compound Tartrate

Property Value Source(s)
Synonyms Trimeprazine Tartrate, Methylpromazine Tartrate [3][6]
Molecular Formula (C₁₈H₂₂N₂S)₂·C₄H₆O₆ [7]
Molecular Weight 746.98 g/mol [6]
CAS Number 4330-99-8 [3][6]
Appearance White to off-white crystalline powder [7]
Solubility in DMSO 100 mg/mL (133.87 mM) [3][6]
Solubility in Water 100 mg/mL (133.87 mM) [3][6]

| Solubility in Ethanol | 7 mg/mL (9.37 mM) |[3][6] |

Note: The use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[3]

Table 2: Recommended Storage and Stability Conditions

Form Storage Temperature Duration Key Recommendations Source(s)
Solid Powder -20°C Up to 3 years Protect from light. [3][5][6]
In Solvent (e.g., DMSO) -80°C Up to 1 year Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed containers. [3][5]
In Solvent (e.g., DMSO) -20°C Up to 1 month Aliquot to avoid repeated freeze-thaw cycles. [3][5]

| In Solvent (e.g., DMSO) | 4°C | Up to 1 week | Recommended for short-term use only. |[5] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Tartrate Stock Solution in DMSO

This protocol describes the preparation of a highly concentrated primary stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for creating initial stocks of many organic molecules for cell culture applications.[8]

Materials and Equipment:

  • This compound Tartrate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sterile, amber glass vials or polypropylene tubes

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Equilibration: Allow the this compound Tartrate powder and DMSO to reach room temperature before use.[8]

  • Calculation: Determine the required volume of DMSO to achieve a 10 mM concentration using the formula:

    • Volume (L) = [Mass (g)] / [Molecular Weight ( g/mol ) x Desired Concentration (mol/L)]

    • Example for 5 mg of this compound Tartrate:

      • Mass = 0.005 g

      • Molecular Weight = 746.98 g/mol

      • Concentration = 0.010 mol/L

      • Volume (L) = 0.005 g / (746.98 g/mol * 0.010 mol/L) = 0.000669 L = 669 µL

  • Weighing: Accurately weigh the desired amount of this compound Tartrate powder and place it in a sterile amber vial.

  • Dissolution: Add the calculated volume of DMSO to the vial.[8]

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved.[8] Visually inspect the solution to ensure it is clear and free of particulates.[8]

  • Labeling and Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.[8] Store the stock solution in aliquots at -80°C for long-term stability.[3]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Working solutions are prepared by diluting the concentrated stock solution into the appropriate cell culture medium for your specific experiment.[8] To maintain accuracy, especially for low final concentrations, a serial dilution approach is highly recommended.[8]

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (e.g., 100 µM):

    • Pipette 10 µL of the 10 mM stock solution into 990 µL of sterile cell culture medium.

    • Mix gently by pipetting up and down. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution.

  • Prepare Final Working Solution (e.g., 10 µM):

    • Determine the volume of the intermediate solution needed. For example, to prepare 1 mL of a 10 µM final solution, you would add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.

  • Application: Use the final working solution immediately to treat cells. It is not recommended to store dilute aqueous solutions of this compound for extended periods.

Visualizations: Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for solution preparation and the primary signaling pathway affected by this compound.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Tartrate Powder calculate Calculate DMSO Volume (for 10 mM concentration) weigh->calculate add_dmso Add DMSO to Powder calculate->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock store Aliquot and Store at -80°C stock->store thaw Thaw Stock Aliquot store->thaw intermediate Prepare Intermediate Dilution (e.g., 100 µM in Medium) thaw->intermediate final Prepare Final Working Solution (e.g., 10 µM in Medium) intermediate->final treat Treat Cells in Culture final->treat

Caption: Workflow for this compound stock and working solution preparation.

G cluster_pathway This compound Mechanism of Action This compound This compound h1r Histamine H1 Receptor This compound->h1r Antagonizes plc Phospholipase C (PLC) h1r->plc pip2 PIP2 Signaling Pathway plc->pip2 nfkB NF-κB Activity pip2->nfkB Reduces cytokines Expression of Pro-Inflammatory Cytokines & Adhesion Molecules nfkB->cytokines

Caption: this compound's antagonistic effect on the H1 receptor pathway.[1]

References

Application Notes and Protocols for Alimemazine D6 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Alimemazine D6 as an internal standard in the quantitative analysis of this compound by mass spectrometry. The use of a stable isotope-labeled internal standard, such as this compound D6, is the gold standard in quantitative bioanalysis, ensuring high accuracy and precision by correcting for matrix effects and procedural inconsistencies.[1]

Core Principles: The Role of a Deuterated Internal Standard

This compound D6 is a stable isotope-labeled version of this compound where six hydrogen atoms have been replaced by deuterium.[2] This modification increases the mass of the molecule, allowing it to be distinguished from the unlabeled this compound by a mass spectrometer.[3] However, its chemical and physical properties are nearly identical to the analyte.[2] This similarity ensures that this compound D6 behaves almost identically to this compound during sample preparation, chromatography, and ionization.[2] By adding a known amount of this compound D6 to all samples at the beginning of the analytical process, it serves as a reference to normalize for any variations that may occur, a principle known as isotope dilution mass spectrometry (IDMS).[2][4]

Quantitative Performance Data

The following table summarizes the key performance characteristics of a validated LC-MS/MS method for this compound quantification using this compound D6 as an internal standard in human plasma.

Validation ParameterResult
Linearity Range20.013–10006.551 pg/mL
Lower Limit of Quantification (LLOQ)20.013 pg/mL[5][6]
Mean % Recovery of this compound77.771% (Precision: 7.71%)[5][6]
Mean % Recovery of this compound D682.228% (Precision: 1.13%)[5]
Intra-day Precision (% CV)0.98–4.50%[5][6]
Inter-day Precision (% CV)1.57–5.72%[5][6]
Intra-day Accuracy (%)93.82–99.02%[5][6]
Inter-day Accuracy (%)101.78–106.96%[5][6]
Retention Time of this compound3.28 ± 0.3 min[5]
Retention Time of this compound D63.27 ± 0.3 min[5]

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solutions (100 µg/mL): Prepare individual stock solutions of this compound and this compound D6 by accurately weighing and dissolving the reference standards in methanol.[7][8]

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution using a 50:50 (v/v) mixture of methanol and water to create calibration curve standards and quality control (QC) samples.[7]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound D6 (e.g., 2000 pg/mL) by diluting the stock solution with the same methanol/water mixture.[9]

Sample Preparation

The choice of sample preparation technique depends on the specific requirements of the assay, such as desired cleanliness, sensitivity, and throughput.[9]

This is a robust and sensitive method recommended for the analysis of this compound in human plasma.[9]

  • Aliquot 300 µL of the plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.[1]

  • Add 50 µL of the this compound D6 internal standard working solution to each tube and vortex briefly.[1]

  • Add 3 mL of ethyl acetate to each tube as the extraction solvent.[1]

  • Vortex the mixture for 10 minutes to ensure thorough extraction.[3]

  • Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.[9]

  • Transfer the upper organic layer to a clean tube.[7]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3][9]

  • Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[7]

SPE can provide a cleaner extract than LLE and is amenable to automation.[9] A generalized workflow is presented below.

SPE_Workflow cluster_spe Solid-Phase Extraction Condition Condition Cartridge Load Load Sample Condition->Load Wash1 Wash (Interference) Load->Wash1 Wash2 Wash (Analyte) Wash1->Wash2 Elute Elute Analyte Wash2->Elute

Solid-Phase Extraction Workflow

This is a rapid method suitable for high-throughput analysis.[9]

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.[9]

  • Add 20 µL of the this compound D6 internal standard working solution.[9]

  • Add a high concentration of an organic solvent (e.g., acetonitrile) to precipitate proteins.[9]

  • Vortex the mixture vigorously for 1-2 minutes.[9]

  • Centrifuge to separate the precipitated proteins.[9]

  • The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: High-Performance Liquid Chromatography (HPLC) system.[8]

  • Column: Atlantis® T3, 5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 10 mM ammonium formate buffer with 0.1% formic acid.[5][10]

  • Flow Rate: Isocratic flow.[5]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: 40 ± 2 °C.[11]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[7]

  • Ionization Source: Turbo ion spray interface operating in positive ion mode.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • This compound: m/z 299.30 → 100.20[7]

    • This compound D6: m/z 305.30 → 106.30[7]

  • Compound-Dependent Parameters:

    • Declustering Potential (DP): 55.00 V[7]

    • Entrance Potential (EP): 10.00 V[7]

    • Collision Energy (CE): 27.00 V[7]

    • Cell Exit Potential (CXP): 6.00 V[7]

  • Source-Dependent Parameters (Typical Starting Values):

    • Nebulizer Gas (Gas 1): 50 psi[7]

    • Turbo Heater Temperature: 600.00°C[10]

    • IonSpray Voltage: 2000.00 V[10]

    • Curtain Gas: 25.00 psi[10]

Data Analysis and Quantification
  • Integration: Integrate the chromatographic peaks for both this compound and this compound D6.[1]

  • Ratio Calculation: Calculate the peak area ratio of this compound to this compound D6.[1]

  • Calibration Curve: Generate a linear calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A weighted (e.g., 1/x²) linear regression is typically used.[1]

  • Quantification: Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Bioanalysis using an Internal Standard

Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound D6 Sample->Spike Extraction Extraction (LLE, SPE, or PPT) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Bioanalysis Workflow with Internal Standard
Logical Relationship for Quantification using an Internal Standard

Quantification_Logic Analyte_Response Analyte Response Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response Internal Standard (IS) Response IS_Response->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Concentration Analyte Concentration Calibration_Curve->Concentration

Quantification using an Internal Standard

References

Troubleshooting & Optimization

Alimemazine in Aqueous Solutions: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of alimemazine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned a pale yellow. What does this indicate and is it still usable?

A pale yellow to light yellow coloration in your this compound solution is a likely indicator of oxidation, leading to the formation of this compound sulfoxide, the primary oxidation product.[1] While minor discoloration may not significantly impact all experiments, it is a clear sign of degradation. For sensitive quantitative assays, it is strongly recommended to prepare a fresh solution from a properly stored stock.

Q2: I observed a precipitate in my this compound solution after thawing it from -20°C storage. What should I do?

Precipitation upon thawing can occur if the concentration of this compound in the solvent exceeds its solubility at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. If the precipitate persists, it may indicate significant degradation or contamination, and a new solution should be prepared. To prevent this, consider preparing a less concentrated stock solution or using a solvent in which this compound has higher solubility, such as anhydrous DMSO.

Q3: What are the primary factors that contribute to the degradation of this compound in aqueous solutions?

This compound, a phenothiazine derivative, is susceptible to degradation through several pathways. The main causes of its instability in aqueous solutions are:

  • Oxidation: The sulfur atom in the phenothiazine ring is easily oxidized, forming this compound sulfoxide and subsequently sulfone derivatives. This can be initiated by atmospheric oxygen or the presence of oxidizing agents.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce significant degradation through photooxidation and other radical-mediated reactions.[2]

  • Hydrolysis: this compound can undergo hydrolysis, and this process is dependent on the pH of the solution.[1][2]

Q4: What are the recommended storage conditions for this compound solutions to minimize degradation?

To ensure the long-term stability of this compound solutions, the following storage conditions are recommended:

  • Solvent: For stock solutions, use a high-purity, anhydrous grade of a suitable solvent like Dimethyl Sulfoxide (DMSO).[1]

  • Temperature: For long-term storage (up to 6 months), store solutions at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[1]

  • Light Protection: Always store this compound solutions in light-resistant containers to prevent photodegradation.[2]

  • Aliquotting: It is highly recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound aqueous solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpectedly low analytical signal (e.g., in HPLC or LC-MS) Degradation of this compound leading to a lower effective concentration.Prepare fresh dilutions from a properly stored stock solution for each experiment. Ensure solutions are protected from light and stored at the recommended temperature. Use a validated stability-indicating analytical method to quantify the remaining active compound.
Appearance of new, unidentified peaks in chromatograms Formation of degradation products due to hydrolysis, oxidation, or photodegradation.Review solution preparation, storage, and handling procedures to minimize exposure to light, oxygen, and non-neutral pH. Refer to the experimental protocols for stability-indicating HPLC methods to identify potential degradants.
Inconsistent results between experiments Progressive degradation of the stock solution over time. Adsorption of the compound to plasticware.Always use freshly prepared working solutions from a protected stock. Consider using low-protein-binding labware.
Color of the solution changes over time Oxidation of the phenothiazine ring.Store solutions protected from light and consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.

Data Presentation: Summary of Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions. The following table summarizes the qualitative results from a stability-indicating RP-HPLC method development study for this compound.

Stress Condition Description Observation
Acid Hydrolysis 0.1 M HClSignificant degradation observed.
Alkali Hydrolysis 0.1 M NaOHSignificant degradation observed.
Oxidative Degradation 3% H₂O₂Significant degradation observed.
Photolytic Degradation Exposure to UV lightSignificant degradation observed.
Thermal Degradation 60°CSignificant degradation observed.

Data summarized from the stability-indicating RP-HPLC method development and validation study by Manchi, A. K. S., et al. (2022).[1]

Experimental Protocols

Stability-Indicating RP-HPLC Method for this compound Quantification

This method is designed to separate and quantify this compound in the presence of its degradation products.[1]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and 0.02 M potassium dihydrogen orthophosphate buffer (75:25 v/v). The pH of the mobile phase is adjusted to 3.0 using o-phosphoric acid.

  • Flow Rate: 1.0 mL/min (isocratic elution).

  • Detection Wavelength: 257 nm.

  • Retention Time: The approximate retention time for this compound is 4.528 minutes.

LC-MS/MS Method for this compound Quantification in Human Plasma

This highly sensitive and selective method is suitable for bioanalytical studies.

  • Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: Atlantis® T3 5 μm, 4.6 mm × 150 mm column.

  • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate buffer with 0.1% formic acid (50:50 v/v).

  • Ionization Source: Turbo ion spray interface operating in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 299.30 → 100.20 amu

    • This compound D6 (Internal Standard): m/z 305.30 → 106.30 amu

Visualizations

Alimemazine_Degradation_Pathway This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation (O2, H2O2) Photoproducts Various Photodegradation Products This compound->Photoproducts Photodegradation (UV Light) Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Hydrolysis (Acid/Base) Sulfone This compound Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Major degradation pathways of this compound.

Troubleshooting_Workflow start Instability Observed (e.g., color change, precipitation, low analytical signal) check_storage Review Storage Conditions: - Temperature? - Light protection? - Age of solution? start->check_storage check_preparation Review Solution Preparation: - Anhydrous solvent? - Correct pH? - Inert atmosphere? start->check_preparation analyze_sample Analyze Sample with Stability-Indicating Method (e.g., HPLC) check_storage->analyze_sample check_preparation->analyze_sample degradation_confirmed Degradation Confirmed analyze_sample->degradation_confirmed Degradation products present no_degradation No Significant Degradation analyze_sample->no_degradation No degradation products reprepare_solution Prepare Fresh Solution Under Optimal Conditions degradation_confirmed->reprepare_solution investigate_other Investigate Other Factors (e.g., container adsorption, instrumental issues) no_degradation->investigate_other end Problem Resolved reprepare_solution->end investigate_other->end

Caption: Troubleshooting workflow for this compound instability.

HPLC_Workflow start Sample Preparation injection Inject Sample into HPLC start->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 257 nm separation->detection data_analysis Data Analysis: - Peak Integration - Quantification detection->data_analysis results Report this compound Concentration data_analysis->results

References

Optimizing Alimemazine Concentration for Minimal Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of Alimemazine while minimizing its off-target effects. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address specific issues encountered during in vitro and in vivo studies.

Comparative Receptor Binding Affinity

The following tables summarize the known receptor binding affinities of this compound. Understanding the selectivity profile is crucial for designing experiments that isolate on-target effects.

Table 1: Quantitative Binding Affinity of this compound

Target ReceptorSpeciesBinding Affinity (Ki)Citation
Histamine H1 ReceptorBovine~0.79 nM (pKi 9.1)[1]
Muscarinic Receptors (general)Bovine38 nM[1][2]

Note: There is a notable scarcity of publicly available, comprehensive binding data for this compound across a wide range of human receptors. The data above is derived from studies on bovine brain tissue. While indicative of selectivity, direct human receptor binding affinities may vary.

Table 2: Qualitative Off-Target Profile of this compound and Comparative Data for other Phenothiazines

Off-Target Receptor FamilyThis compound AffinityComparative CompoundReceptor SubtypeBinding Affinity (Ki, nM)
DopamineMild AntagonistChlorpromazineD21.1
TrifluoperazineD20.2
SerotoninWeak AntagonistChlorpromazine5-HT2A1.5
Thioridazine5-HT2A4.6
AdrenergicWeak AntagonistPromethazineα1A32

Troubleshooting Guides & FAQs

This section addresses common challenges and questions that arise when working with this compound in a research setting.

Q1: I am observing effects in my cell-based assay at a concentration that seems too high for H1 receptor antagonism alone. How can I determine if these are off-target effects?

A1: This is a common issue when working with compounds that have multiple pharmacological targets. Here’s a systematic approach to troubleshoot:

  • Consult the Selectivity Profile: Refer to the binding affinity data in Tables 1 and 2. If your experimental concentration of this compound is approaching the Ki values for off-target receptors (e.g., in the 30-100 nM range or higher), the likelihood of off-target effects increases.

  • Use Selective Antagonists: To confirm the involvement of a specific off-target receptor, co-incubate your system with a highly selective antagonist for that receptor. For example, to investigate muscarinic receptor involvement, you could use atropine (a non-selective muscarinic antagonist) or more specific antagonists like pirenzepine (M1-selective) or methoctramine (M2-selective). If the effect of this compound is attenuated in the presence of the selective antagonist, it suggests an off-target interaction.

  • Employ a Knockout/Knockdown Model: If available, use a cell line where the suspected off-target receptor has been knocked out or its expression has been knocked down (e.g., using siRNA or CRISPR). If the anomalous effect of this compound is absent in these cells compared to the wild-type, it strongly implicates that receptor.

  • Dose-Response Curve Analysis: A complex or biphasic dose-response curve can sometimes indicate the engagement of multiple targets with different affinities.

Q2: My this compound stock solution appears to precipitate when diluted in my aqueous assay buffer. What can I do to improve its solubility?

A2: this compound, like many phenothiazines, can have limited aqueous solubility, especially at higher concentrations and neutral pH. Consider the following solutions:

  • Solvent Choice: Prepare a high-concentration stock solution in an organic solvent like DMSO. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

  • pH Adjustment: The solubility of this compound is pH-dependent. Slightly acidifying the assay buffer may improve solubility, but ensure the pH change is compatible with your biological system.

  • Use of Tartrate Salt: this compound is often supplied as a tartrate salt, which has improved water solubility compared to the free base.

  • Sonication: Gentle sonication can help to dissolve the compound in the stock solution.

Q3: What is a good starting concentration range for my in vitro experiments to ensure H1 receptor selectivity?

A3: A good starting point is to perform a dose-response experiment that spans several orders of magnitude around the on-target Ki value. Based on the bovine H1 receptor Ki of ~0.79 nM, a concentration range of 0.1 nM to 1 µM would be appropriate for initial experiments. To maintain a high degree of selectivity against the known muscarinic off-target (Ki of 38 nM), it is advisable to work with concentrations below 10 nM where possible.

Q4: How can I assess the cytotoxicity of this compound in my cell line?

A4: It is crucial to determine the cytotoxic concentration of this compound to ensure that the observed effects are due to specific receptor interactions and not simply cell death. A standard cell viability assay, such as the MTT or CellTiter-Glo® assay, should be performed. A detailed protocol for an MTT assay is provided in the "Experimental Protocols" section.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Histamine H1 Receptor

This protocol is a generalized method for determining the binding affinity of this compound for the histamine H1 receptor in a competitive binding format.

Materials:

  • Cell membranes prepared from a cell line expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • [³H]-Mepyramine (radioligand).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare a range of concentrations of this compound in the assay buffer. The radioligand, [³H]-Mepyramine, should be diluted in the assay buffer to a final concentration close to its Kd.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Cell membranes.

    • This compound at various concentrations (for competition curve) or buffer (for total binding). A non-specific binding control should also be included, which contains a high concentration of a non-labeled H1 antagonist (e.g., 10 µM Mianserin).

    • [³H]-Mepyramine.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Assay for Gq-Coupled Receptor Activation

The histamine H1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium. This assay can be used to functionally characterize the antagonist properties of this compound.

Materials:

  • A cell line endogenously or recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Histamine (agonist).

  • This compound.

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells with the assay buffer to remove excess dye.

  • Compound Addition: Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Measurement of Calcium Flux: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading. Then, inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The inhibitory effect of this compound is determined by the reduction in the histamine-induced calcium signal. An IC50 value for this compound can be calculated from the dose-response curve.

Protocol 3: MTT Cell Viability Assay

This protocol is for assessing the potential cytotoxicity of this compound.

Materials:

  • The cell line of interest.

  • Complete cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • A 96-well plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. An IC50 value for cytotoxicity can be determined from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the optimization of this compound concentration.

Alimemazine_Signaling_Pathway This compound This compound H1R Histamine H1 Receptor (On-Target) This compound->H1R High Affinity (nM) MuscarinicR Muscarinic Receptors (Off-Target) This compound->MuscarinicR Lower Affinity (nM) OtherR Other GPCRs (Adrenergic, Dopaminergic, etc.) This compound->OtherR Variable Affinity Gq Gq Protein Activation H1R->Gq Cellular_Response_Off Adverse Side Effects (e.g., Dry Mouth, Sedation) MuscarinicR->Cellular_Response_Off OtherR->Cellular_Response_Off PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Cellular_Response_On Desired Therapeutic Effect (e.g., Anti-inflammatory) Ca_Release->Cellular_Response_On

This compound's primary and off-target signaling pathways.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Off-Target Investigation cluster_2 Concentration Optimization Dose_Response 1. Determine On-Target Potency (H1 Receptor Binding Assay) Cytotoxicity 2. Assess Cytotoxicity (MTT Assay) Dose_Response->Cytotoxicity Off_Target_Screen 3. Screen for Off-Target Binding (Radioligand Binding Panel) Cytotoxicity->Off_Target_Screen Functional_Assay 4. Confirm Functional Off-Target Activity (e.g., Calcium Flux Assay) Off_Target_Screen->Functional_Assay Therapeutic_Window 5. Define Therapeutic Window (Compare On-Target EC50 vs. Off-Target IC50) Functional_Assay->Therapeutic_Window Selective_Concentration 6. Select Optimal Concentration Range (Maximize On-Target Effect, Minimize Off-Target) Therapeutic_Window->Selective_Concentration

Workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Concentration Is Concentration >> Ki (On-Target)? Start->Check_Concentration Check_Selectivity Is Concentration ≈ Ki (Off-Target)? Check_Concentration->Check_Selectivity Yes On_Target_Effect Likely On-Target Effect Check_Concentration->On_Target_Effect No Off_Target_Effect Potential Off-Target Effect Check_Selectivity->Off_Target_Effect Yes Cytotoxicity Potential Cytotoxicity Check_Selectivity->Cytotoxicity No Use_Antagonist Use Selective Antagonist to Confirm Off-Target Off_Target_Effect->Use_Antagonist Perform_Viability_Assay Perform Cell Viability Assay Cytotoxicity->Perform_Viability_Assay

A logical approach to troubleshooting unexpected results.

References

Strategies to improve Alimemazine bioavailability in oral administration.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments aimed at improving the oral bioavailability of Alimemazine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

This compound, a phenothiazine derivative, exhibits suboptimal oral bioavailability (reported as less than 70%) due to its poor aqueous solubility.[1][2] As a lipophilic compound, its dissolution in the gastrointestinal fluids is a rate-limiting step for absorption.[3] This can lead to high inter-individual variability and potential food effects, where co-administration with meals can delay absorption.[1]

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

Based on its physicochemical properties (poorly water-soluble, high permeability, likely a Biopharmaceutics Classification System (BCS) Class II drug), the following formulation strategies are most promising:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain this compound in a solubilized state in the gastrointestinal tract, bypassing the dissolution step.[4]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range, for instance by creating Solid Lipid Nanoparticles (SLNs), increases the surface area for dissolution, thereby enhancing absorption.[5][6]

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin complex can increase its aqueous solubility and dissolution rate.[1][7]

Troubleshooting Guides

Lipid-Based Formulations (e.g., SEDDS)
Issue Encountered Potential Cause Troubleshooting Steps
Poor self-emulsification or phase separation upon dilution. - Inappropriate ratio of oil, surfactant, and cosurfactant.- Low Hydrophilic-Lipophilic Balance (HLB) of the surfactant blend.- Systematically vary the ratios of the formulation components to construct a pseudo-ternary phase diagram and identify the optimal self-emulsifying region.- Select a surfactant or a blend of surfactants with a higher HLB value (typically >12) to promote the formation of a stable oil-in-water emulsion.[8]
Drug precipitation after oral administration. - Insufficient drug solubility in the formulation.- The formulation's inability to maintain drug solubilization in the GI fluids after dispersion.- Perform solubility studies of this compound in various oils, surfactants, and cosurfactants to select excipients with the highest solubilizing capacity.- Consider incorporating a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), into the SEDDS formulation.
Low in vivo bioavailability despite good in vitro performance. - The formulation may be susceptible to digestion by gastrointestinal lipases, leading to premature drug release and precipitation.- The drug may be metabolized in the gut wall (first-pass metabolism).- Evaluate the formulation's performance in in vitro lipolysis models to understand how digestion affects drug solubilization.- Select oils and surfactants that are less prone to digestion or that form digestion products that can maintain the drug in a solubilized state.- Lipid-based formulations can also reduce first-pass metabolism by promoting lymphatic transport.[3]
Nanoparticle Formulations (e.g., SLNs)
Issue Encountered Potential Cause Troubleshooting Steps
Large particle size or high polydispersity index (PDI). - Inefficient homogenization or sonication during preparation.- Aggregation of nanoparticles due to insufficient stabilization.- Optimize the energy input during production (e.g., increase homogenization pressure/time or sonication amplitude/time).- Increase the concentration of the stabilizer (surfactant) or use a combination of stabilizers to provide better steric or electrostatic repulsion.
Low drug entrapment efficiency. - Drug partitioning into the external aqueous phase during preparation.- Poor solubility of the drug in the molten lipid.- Select a lipid in which this compound has high solubility at the temperature used for nanoparticle preparation.- Optimize the preparation method; for instance, in the emulsion-solvent evaporation method, a faster evaporation rate of the organic solvent can improve entrapment.[9]
Instability of the nanoparticle dispersion over time (aggregation). - Insufficient surface charge (low zeta potential).- Ostwald ripening, where larger particles grow at the expense of smaller ones.- Ensure the zeta potential is sufficiently high (typically > |30| mV for electrostatic stabilization) by adjusting the pH or adding charged surfactants.- Use a blend of lipids to create a less ordered crystalline structure in the nanoparticles, which can reduce drug expulsion and improve stability.
Cyclodextrin Complexation
Issue Encountered Potential Cause Troubleshooting Steps
Low complexation efficiency. - Poor fit of the this compound molecule within the cyclodextrin cavity.- Inefficient preparation method.- Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to find the one with the best binding affinity for this compound.- Optimize the preparation method (e.g., kneading, co-evaporation, freeze-drying) and the drug-to-cyclodextrin molar ratio.[10]
Drug precipitation upon dilution. - The complex may not be stable enough in aqueous media, leading to the dissociation of the drug.- Increase the cyclodextrin concentration to shift the equilibrium towards the complexed form.- Consider using chemically modified cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) which have higher aqueous solubility and can form more stable complexes.[11]
Limited improvement in oral bioavailability. - While solubility may be improved, other factors like membrane permeability or first-pass metabolism may still be limiting absorption.- Investigate the effect of the cyclodextrin complex on the permeability of this compound using in vitro models like Caco-2 cell monolayers.- Combine cyclodextrin complexation with other strategies, such as the use of permeation enhancers.

Data Presentation: Analogous Study on Chlorpromazine SEDDS

Due to the limited availability of published studies on this compound, we present data from a study on Chlorpromazine, a structurally related phenothiazine, to illustrate the potential of SEDDS in improving oral bioavailability.

Table 1: Pharmacokinetic Parameters of Chlorpromazine after Oral Administration of a Suspension and a Long-Chain Triglyceride (LCT)-Based SNEDDS in Rats [12]

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Chlorpromazine Suspension185 ± 214.0 ± 0.51,250 ± 150100
LCT-SNEDDS750 ± 852.0 ± 0.57,500 ± 550~600

Data are presented as mean ± standard deviation.

Experimental Protocols: Analogous Study on Chlorpromazine SNEDDS

The following is a summary of the methodology used in the analogous study on Chlorpromazine SNEDDS, which can be adapted for this compound.[12]

1. Formulation of SNEDDS:

  • Materials: Long-chain triglycerides (e.g., Castor oil), surfactant (e.g., Cremophor® EL), and co-surfactant (e.g., Transcutol® P).

  • Method:

    • Chlorpromazine was added to the specified amount of oil and mixed until a clear solution was formed.

    • The surfactant and co-surfactant were then added to the oil-drug mixture.

    • The components were mixed thoroughly using a vortex mixer until a homogenous isotropic mixture was obtained.

    • The formulation was stored at room temperature for further evaluation.

2. Characterization of SNEDDS:

  • Droplet Size and Zeta Potential Analysis: The formulation was diluted with distilled water and the droplet size, polydispersity index (PDI), and zeta potential were measured using a dynamic light scattering (DLS) instrument.

  • In Vitro Drug Release: The drug release profile was studied using a USP dissolution apparatus (Type II) in a suitable dissolution medium (e.g., simulated gastric fluid followed by simulated intestinal fluid).

3. In Vivo Pharmacokinetic Study:

  • Animal Model: Wistar rats.

  • Dosing: A single oral dose of the Chlorpromazine suspension or the SNEDDS formulation was administered by oral gavage.

  • Blood Sampling: Blood samples were collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Drug Analysis: The concentration of Chlorpromazine in the plasma samples was determined using a validated HPLC method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC).

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation F1 Screening of Excipients (Oils, Surfactants, Co-surfactants) F2 Construction of Pseudo-ternary Phase Diagrams F1->F2 Solubility Studies F3 Preparation of this compound-loaded Formulations (SEDDS, SLNs, etc.) F2->F3 Identification of Optimal Ratios C1 Droplet/Particle Size and Zeta Potential Analysis F3->C1 C2 Entrapment Efficiency and Drug Loading F3->C2 C4 Morphology Assessment (e.g., TEM, SEM) F3->C4 C3 In Vitro Drug Release Studies C1->C3 C2->C3 V1 Oral Administration to Animal Models (e.g., Rats) C3->V1 Selection of Promising Formulations V2 Blood Sampling at Predetermined Time Points V1->V2 V3 Drug Quantification in Plasma (e.g., HPLC) V2->V3 V4 Pharmacokinetic Analysis (Cmax, Tmax, AUC) V3->V4

Caption: Experimental workflow for developing and evaluating enhanced oral formulations of this compound.

bioavailability_enhancement_mechanisms cluster_strategies Bioavailability Enhancement Strategies cluster_mechanisms Mechanisms of Action cluster_outcome Outcome S1 Lipid-Based Formulations (e.g., SEDDS) M1 Increased Drug Solubilization in GI Tract S1->M1 M2 Bypassing the Dissolution Step S1->M2 M4 Enhanced Permeation Across Gut Wall S1->M4 M5 Reduced First-Pass Metabolism (Lymphatic Uptake) S1->M5 S2 Nanoparticle Formulations (e.g., SLNs) M3 Increased Surface Area for Dissolution S2->M3 S2->M4 S3 Cyclodextrin Complexation M6 Increased Aqueous Solubility S3->M6 O1 Improved Oral Bioavailability M1->O1 M2->O1 M3->O1 M4->O1 M5->O1 M6->O1

References

Identifying and minimizing Alimemazine degradation products in samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing Alimemazine degradation products in samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a phenothiazine derivative, is susceptible to three main degradation pathways:

  • Oxidation: The sulfur atom in the phenothiazine ring is prone to oxidation, forming this compound sulfoxide as the primary product, and potentially further oxidizing to the sulfone derivative.[1][2] This is often initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents.[2]

  • Photodegradation: Exposure to light, especially UV radiation, can cause significant degradation of this compound.[1][2] This process can lead to the formation of various photoproducts through photooxidation and radical-mediated reactions.[2]

  • Hydrolysis: this compound can undergo hydrolysis, which is dependent on the pH of the solution.[1][2] It is susceptible to degradation in both acidic and alkaline conditions.[2]

Q2: My this compound solution has turned a pale yellow color. What does this indicate and is it still usable?

A2: A pale yellow to light yellow color in your this compound solution likely indicates the formation of this compound sulfoxide, the primary oxidation product.[1] While the presence of a small amount of this degradant may not significantly affect all experiments, it is a sign of degradation. For quantitative analyses or sensitive biological assays, it is highly recommended to prepare a fresh solution to ensure the accuracy of your results.[1]

Q3: What are the recommended storage conditions for this compound solutions to minimize degradation?

A3: To ensure the long-term stability of this compound solutions, proper storage is crucial. For stock solutions, long-term storage (up to 6 months) at -80°C is recommended.[1][2] For shorter periods (up to 1 month), storage at -20°C is acceptable.[1][2] It is also advisable to protect solutions from light by using amber vials or wrapping containers in foil.[2][3][4] Aliquoting the stock solution into single-use vials is a best practice to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][2]

Q4: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the separation, identification, and quantification of this compound and its impurities.[3] A stability-indicating RP-HPLC method can effectively separate the parent drug from its degradation products.[5][6] LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low levels of impurities in complex matrices like human plasma.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound samples.

Issue Potential Cause Recommended Action
Yellowing of this compound Solution Oxidation of the phenothiazine ring to form this compound sulfoxide.[1]Store solutions protected from light.[1] Consider purging the vial headspace with an inert gas (e.g., nitrogen, argon) before sealing to minimize contact with oxygen.[1] For critical applications, prepare fresh solutions.
Appearance of New Peaks in HPLC/LC-MS Analysis Formation of degradation products due to oxidation, hydrolysis, or photodegradation.[1]Review your sample preparation, handling, and storage procedures.[1] Ensure protection from light, use of appropriate solvents, and proper storage temperatures.[1] Refer to a validated stability-indicating HPLC method to identify the potential degradants.[1]
Inconsistent Results in Bioassays Degradation of this compound leading to a lower effective concentration.[1] Adsorption of the compound to plasticware.[1]Prepare fresh dilutions from a properly stored stock solution for each experiment.[1] Use low-protein-binding labware to minimize adsorption.[1]
Precipitate Forms in Solution Upon Storage at -20°C or -80°C The concentration of the solution may be too high, leading to crystallization at low temperatures.[1] The solvent may have absorbed water, reducing solubility.[1]Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[1] If the precipitate does not dissolve, prepare a new, less concentrated stock solution.[1] Always use high-purity, anhydrous solvents for preparing stock solutions.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of an this compound stock solution with minimized risk of degradation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting (amber) vials

  • Vortex mixer or sonicator

Procedure:

  • In a sterile environment, accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).[1]

  • Vortex or sonicate the solution until the this compound is completely dissolved.[1]

  • Aliquot the stock solution into single-use, light-protecting vials.[1]

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.[5][6]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6]

Reagents:

  • Methanol (HPLC grade)

  • Potassium dihydrogen orthophosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a 0.02 M potassium dihydrogen orthophosphate buffer and adjust the pH to 3.0 using orthophosphoric acid. The mobile phase consists of a mixture of methanol and the prepared buffer in a 75:25 (v/v) ratio.[5][6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[5][6]

    • Detection Wavelength: 257 nm[5][6]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Sample Preparation: Dilute the this compound samples to an appropriate concentration (e.g., 10-50 µg/mL) with the mobile phase.[1][5]

  • Analysis: Inject the prepared samples into the HPLC system and record the chromatograms. The retention time for this compound is expected to be around 4.5 minutes under these conditions.[5][6]

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Storage Temperature Duration Additional Notes
Solid Powder-20°CUp to 3 yearsProtect from light.[2]
In Solvent-80°CUp to 6 monthsStore in tightly sealed, light-protecting containers. Avoid repeated freeze-thaw cycles.[1][2]
-20°CUp to 1 monthStore in tightly sealed, light-protecting containers. Avoid repeated freeze-thaw cycles.[1][2]
4°CUp to 1 weekRecommended for short-term use only if the solution remains clear.[2]
Table 2: HPLC Method Parameters for this compound Analysis
Parameter Condition
Column C18 (250 mm x 4.6 mm, 5 µm)[5][6]
Mobile Phase Methanol : 0.02 M KH2PO4 buffer (pH 3.0) (75:25 v/v)[5][6]
Flow Rate 1.0 mL/min[5][6]
Detection UV at 257 nm[5][6]
Linearity Range 10 - 50 µg/mL[5][6]
Retention Time (this compound) ~4.528 min[5][6]

Visualizations

G Troubleshooting Workflow for this compound Sample Analysis start Start: Inconsistent Analytical Results check_solution Check this compound Solution Appearance start->check_solution is_yellow Is the solution yellow? check_solution->is_yellow oxidation Probable Oxidation (this compound Sulfoxide Formation) is_yellow->oxidation Yes check_hplc Review HPLC/LC-MS Chromatogram is_yellow->check_hplc No prepare_fresh Prepare Fresh Solution oxidation->prepare_fresh review_storage Review Storage Conditions (Light, Temperature, Headspace) prepare_fresh->review_storage end End: Problem Resolved review_storage->end extra_peaks Are there extra peaks? check_hplc->extra_peaks degradation Degradation Confirmed extra_peaks->degradation Yes no_extra_peaks No extra peaks extra_peaks->no_extra_peaks No optimize_handling Optimize Sample Handling (Minimize light/heat exposure) degradation->optimize_handling optimize_handling->prepare_fresh check_instrument Check Instrument Performance & Calibration no_extra_peaks->check_instrument check_instrument->end

Caption: Troubleshooting workflow for inconsistent this compound analytical results.

G This compound Degradation Pathways This compound This compound Oxidation Oxidation (O2, Metal Ions) This compound->Oxidation Photodegradation Photodegradation (UV Light) This compound->Photodegradation Hydrolysis Hydrolysis (Acidic/Alkaline pH) This compound->Hydrolysis Sulfoxide This compound Sulfoxide Oxidation->Sulfoxide Photoproducts Various Photoproducts Photodegradation->Photoproducts Hydrolysis_Products Hydrolysis Products Hydrolysis->Hydrolysis_Products

Caption: Major degradation pathways of this compound.

References

Technical Support Center: Preventing Alimemazine Precipitation in Buffered Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Alimemazine precipitation in buffered solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution precipitate when I add it to a buffered solution?

This compound is a weakly basic drug. Its solubility is highly dependent on the pH of the solution. In acidic environments (low pH), this compound becomes protonated (ionized), which significantly increases its aqueous solubility. Conversely, as the pH increases towards neutral or basic conditions, this compound transitions to its less soluble, unionized (free base) form, which can lead to precipitation. This is a common phenomenon for weakly basic drugs when transitioning from an acidic stock solution to a neutral or alkaline buffered system.[1][2][3]

Q2: What is the physicochemical basis for this compound's pH-dependent solubility?

This compound is a phenothiazine derivative with a basic pKa value around 9.1. The pKa is the pH at which 50% of the drug is in its ionized form and 50% is in its unionized form.

  • At pH values below the pKa: The solution is more acidic than the drug's pKa. In this state, this compound readily accepts a proton (H+), becoming a positively charged cation. This ionized form is more polar and, therefore, more soluble in aqueous solutions.

  • At pH values above the pKa: The solution is more basic than the drug's pKa. In this environment, this compound is predominantly in its neutral, unionized form. This form is less polar and has lower aqueous solubility, making it prone to precipitation.

This relationship can be visualized through a logical workflow:

cluster_0 Solution pH vs. This compound State Low_pH Low pH (Acidic) Ionized Ionized Form (Protonated) Low_pH->Ionized High_pH High pH (Neutral/Basic) Unionized Unionized Form (Free Base) High_pH->Unionized High_Solubility High Solubility Ionized->High_Solubility Low_Solubility Low Solubility (Precipitation Risk) Unionized->Low_Solubility cluster_0 Workflow for pH-Controlled this compound Solution Preparation Start Start Prep_Stock Prepare Acidic This compound Stock Start->Prep_Stock Adjust_Buffer_pH Lower Buffer pH to ~6.0 Prep_Stock->Adjust_Buffer_pH Add_Stock Add this compound Stock to Acidified Buffer Adjust_Buffer_pH->Add_Stock Back_Titrate Slowly Raise pH to Target (e.g., 7.4) Add_Stock->Back_Titrate Observe Observe for Precipitation Back_Titrate->Observe End End: Clear Solution Observe->End cluster_0 Workflow for HPMC-Stabilized this compound Solution Start Start Prep_HPMC_Buffer Prepare Buffer with 0.25% HPMC Start->Prep_HPMC_Buffer Prep_DMSO_Stock Prepare Concentrated This compound Stock in DMSO Start->Prep_DMSO_Stock Inject_Stock Rapidly Inject Stock into HPMC Buffer with Stirring Prep_HPMC_Buffer->Inject_Stock Prep_DMSO_Stock->Inject_Stock Equilibrate Stir for Homogeneity Inject_Stock->Equilibrate End End: Supersaturated, Stable Solution Equilibrate->End

References

Addressing variability in sedation effects of Alimemazine in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the sedative effects of Alimemazine in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action for sedation?

This compound, also known as trimeprazine, is a phenothiazine derivative.[1] Its sedative effects are primarily attributed to its antagonist activity at histamine H1 receptors in the central nervous system.[2] By blocking these receptors, it induces drowsiness and reduces alertness. Additionally, as a phenothiazine, it can also have effects on dopamine receptors.[2]

Q2: What are the common sources of variability in this compound's sedative effects in animal studies?

Variability in the sedative effects of this compound is a known issue and can stem from several factors:

  • Individual Differences in Metabolism: Genetic variations within a species can lead to differences in how quickly individual animals metabolize the drug.

  • Species and Strain Differences: Different species and even different strains of the same species can exhibit varying sensitivity to this compound due to differences in drug metabolism and receptor density.

  • Drug Interactions: Co-administration of other drugs, particularly other central nervous system depressants, can potentiate the sedative effects of this compound.[3]

  • Tolerance: Repeated administration of this compound can lead to the development of tolerance, where higher doses are required to achieve the same level of sedation.

  • Environmental Factors: Stress from handling and experimental procedures can influence an animal's response to sedation.

Q3: Are there known differences in this compound metabolism between common laboratory animal species?

Yes, significant species differences exist in drug metabolism, largely due to variations in cytochrome P450 (CYP) enzymes.[4][5][6] For instance, a study on the biotransformation of this compound in rats identified several metabolites, including hydroxy, N-dealkyl, S-oxide, and sulfone derivatives.[7] The specific CYP isoforms responsible for this compound metabolism can differ between rats and dogs, leading to variations in the rate of drug clearance and the profile of metabolites produced.[4][8] This can directly impact the intensity and duration of the sedative effect.

Q4: Can I administer this compound with other sedatives or anesthetics?

Yes, this compound is often used in combination with other agents to enhance sedation. However, it is crucial to be aware of potential drug interactions. Co-administration with other CNS depressants, such as opioids or benzodiazepines, will likely result in an additive or synergistic sedative effect.[3] This requires careful dose adjustments to avoid excessive sedation and potential adverse effects.

Troubleshooting Guides

Issue 1: Inconsistent Sedation Levels Observed Within the Same Experimental Group

Potential Cause Troubleshooting Steps
Individual Metabolic Variability - Ensure a sufficiently large sample size to account for individual differences. - If possible, use genetically homogenous animal strains. - Analyze plasma levels of this compound and its metabolites to correlate with sedative response.
Inconsistent Drug Administration - Verify the accuracy of dosing calculations and administration technique (e.g., intraperitoneal, oral gavage). - Ensure consistent timing of administration relative to behavioral testing.
Environmental Stressors - Acclimate animals to the testing environment and handling procedures prior to the experiment. - Minimize noise and other disturbances in the animal facility.

Issue 2: Greater or Lesser Sedative Effect Than Anticipated

Potential Cause Troubleshooting Steps
Incorrect Dosage - Conduct a dose-response study to determine the optimal dose for the desired level of sedation in your specific animal model. - Review the literature for established effective dose ranges for the species and strain being used.
Species/Strain Sensitivity - Be aware that different species and strains can have different sensitivities. For example, certain dog breeds may be more sensitive to phenothiazines. - Start with a lower dose when working with a new species or strain.
Drug Interaction - Review all other substances the animal may have been exposed to, including diet and other experimental compounds. - If co-administering drugs, consider the potential for synergistic effects and adjust doses accordingly.

Issue 3: Development of Tolerance to Sedative Effects

Potential Cause Troubleshooting Steps
Repeated Dosing - If the experimental design allows, consider using a cross-over design to minimize the effects of tolerance. - If repeated dosing is necessary, be prepared to increase the dose over time to maintain the desired level of sedation and document this in your protocol. - Allow for a sufficient washout period between treatments if possible.

Quantitative Data Summary

The following tables provide illustrative quantitative data on this compound's sedative effects. This data is synthesized from qualitative descriptions in the literature and should be used as a general guide. Researchers should generate their own dose-response curves for their specific experimental conditions.

Table 1: Illustrative Dose-Response to this compound on Locomotor Activity in Mice

Dose (mg/kg, IP)Mean Locomotor Activity (Beam Breaks / 30 min)Standard Deviation
Vehicle (Saline)1500250
11200200
5700150
10300100

Table 2: Illustrative Sedation Scores in Dogs Following this compound Administration

Dose (mg/kg, IM)Mean Sedation Score (out of 15)Standard Deviation
0.551.5
1.092.0
2.0131.0

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Sedation in Mice using the Open Field Test

1. Objective: To quantify the sedative effect of this compound in mice by measuring changes in locomotor activity.

2. Materials:

  • This compound tartrate

  • Sterile saline (0.9% NaCl)

  • Open field apparatus (e.g., a 40 cm x 40 cm arena with automated beam-break detection)

  • Animal scale

  • Syringes and needles for intraperitoneal (IP) injection

3. Animal Model:

  • Species: Mouse (e.g., C57BL/6)

  • Sex: Male or Female (use a consistent sex throughout the study)

  • Weight: 20-30 g

  • Housing: Standard housing conditions with a 12-hour light/dark cycle. Acclimate animals to the testing room for at least 1 hour before the experiment.

4. Experimental Groups:

  • Group 1: Vehicle control (Sterile saline, IP)

  • Group 2: this compound (e.g., 1 mg/kg, IP)

  • Group 3: this compound (e.g., 5 mg/kg, IP)

  • Group 4: this compound (e.g., 10 mg/kg, IP) (n=8-10 mice per group)

5. Procedure:

  • Prepare this compound solutions in sterile saline on the day of the experiment.

  • Weigh each mouse and calculate the injection volume.

  • Administer the assigned treatment (vehicle or this compound) via IP injection.

  • Immediately after injection, place the mouse in the center of the open field arena.

  • Record locomotor activity (e.g., total distance traveled, number of beam breaks) for 30 minutes.

  • At the end of the test, return the mouse to its home cage.

  • Clean the open field apparatus thoroughly between each animal to remove any olfactory cues.

6. Data Analysis:

  • Compare the mean locomotor activity between the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the control group.

Protocol 2: Evaluation of this compound-Induced Sedation in Dogs using a Sedation Scoring System

1. Objective: To assess the level of sedation induced by this compound in dogs using a validated sedation scoring system.

2. Materials:

  • This compound injectable solution

  • Stethoscope

  • Validated sedation scoring sheet (see example below)

  • Animal scale

  • Syringes and needles for intramuscular (IM) injection

3. Animal Model:

  • Species: Dog (e.g., Beagle)

  • Sex: Male or Female

  • Health Status: Healthy, with no pre-existing conditions that could affect sedation.

  • Housing: Acclimate dogs to the observation area before the study.

4. Experimental Groups:

  • Group 1: this compound (e.g., 0.5 mg/kg, IM)

  • Group 2: this compound (e.g., 1.0 mg/kg, IM)

  • Group 3: this compound (e.g., 2.0 mg/kg, IM) (n=6-8 dogs per group, using a crossover design with an adequate washout period is recommended)

5. Sedation Scoring System (Example):

ParameterScore 0Score 1Score 2Score 3
Posture StandingSternal recumbency, head upSternal recumbency, head downLateral recumbency
Response to Noise Alert, looks towards soundSlow to respondNo response-
Jaw Tone NormalReducedFlaccid-
Palpebral Reflex BriskSlowAbsent-
Overall Assessment Alert and responsiveCalm and quietDrowsy, easily arousableDeeply sedated, difficult to arouse

6. Procedure:

  • Record baseline physiological parameters (heart rate, respiratory rate) and a baseline sedation score for each dog.

  • Weigh each dog and administer the assigned dose of this compound via IM injection.

  • Observe the dogs continuously and perform sedation scoring at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes post-injection).

  • Record heart rate and respiratory rate at each time point.

  • Monitor the dogs until they have fully recovered from sedation.

7. Data Analysis:

  • Compare the mean sedation scores and physiological parameters between the different dose groups at each time point using appropriate statistical tests (e.g., repeated measures ANOVA).

Visualizations

Alimemazine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to G_Protein Gq/11 H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Neuronal Excitation Ca_Release->Cellular_Response PKC_Activation->Cellular_Response This compound This compound This compound->H1_Receptor Blocks

Caption: Simplified signaling pathway of this compound at the H1 receptor.

Experimental_Workflow_Sedation_Assessment cluster_0 Preparation cluster_1 Procedure cluster_2 Data Collection & Analysis Animal_Acclimation Animal Acclimation Drug_Preparation This compound & Vehicle Preparation Animal_Acclimation->Drug_Preparation Group_Assignment Random Group Assignment Drug_Preparation->Group_Assignment Dosing Drug Administration (IP/IM) Group_Assignment->Dosing Behavioral_Test Sedation Assessment (e.g., Open Field, Scoring) Dosing->Behavioral_Test Data_Recording Record Behavioral & Physiological Data Behavioral_Test->Data_Recording Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Recording->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for assessing this compound-induced sedation.

Troubleshooting_Variability cluster_Biological Biological Factors cluster_Procedural Procedural Factors cluster_Pharmacological Pharmacological Factors Observed_Variability Observed Variability in Sedation Metabolism Metabolic Rate Observed_Variability->Metabolism Genetics Genetic Strain Observed_Variability->Genetics Species Species Observed_Variability->Species Dose Dosing Accuracy Observed_Variability->Dose Route Administration Route Observed_Variability->Route Environment Environmental Stress Observed_Variability->Environment Tolerance Tolerance Development Observed_Variability->Tolerance DDI Drug-Drug Interactions Observed_Variability->DDI

Caption: Logical relationships of factors contributing to sedation variability.

References

Navigating Alimemazine Photosensitivity: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and overcoming the photosensitive nature of Alimemazine during experimental procedures. By understanding the underlying mechanisms and implementing appropriate handling protocols, reliable and reproducible experimental outcomes can be achieved.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it photosensitive?

This compound, also known as trimeprazine, is a phenothiazine derivative.[1] Like other phenothiazines, its chemical structure makes it susceptible to absorbing light energy, particularly in the UVA range (320-400 nm).[2][3] This absorption can trigger a cascade of photochemical reactions, leading to the degradation of the compound and the generation of reactive oxygen species (ROS), which can interfere with experimental systems.[3][4]

Q2: What happens to this compound when it's exposed to light?

Upon exposure to UVA light, this compound undergoes photodegradation. The primary mechanism is believed to be a Type II photodynamic action, where the excited drug molecule transfers energy to molecular oxygen, generating singlet oxygen. This highly reactive species then oxidizes the this compound molecule. Known photodegradation products include this compound N-sulfoxide and N-demethylated derivatives.

Q3: What are the consequences of this compound's photosensitivity in my experiments?

Ignoring the photosensitivity of this compound can lead to several experimental issues, including:

  • Loss of active compound: Degradation of this compound will result in a lower effective concentration than intended, leading to inaccurate dose-response curves and misleading results.

  • Formation of confounding variables: The photodegradation products may have their own biological activities, which can interfere with the experimental results and lead to misinterpretation of the data.

  • Cellular toxicity: The generation of ROS can induce oxidative stress and cytotoxicity in cell-based assays, masking the true effect of this compound.[3]

  • Lack of reproducibility: Inconsistent light exposure between experiments will lead to variable rates of degradation and, consequently, poor reproducibility of results.

Understanding the Mechanism of Photosensitivity

This compound's photosensitivity is primarily a phototoxic reaction initiated by the absorption of UVA radiation. The process can be summarized in the following steps:

  • Photoexcitation: The this compound molecule absorbs photons from a light source, transitioning to an electronically excited singlet state.

  • Intersystem Crossing: The excited singlet state can then convert to a more stable, longer-lived triplet state.

  • Energy Transfer (Type II reaction): The triplet-state this compound molecule transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

  • Oxidative Damage: Singlet oxygen can then directly oxidize the this compound molecule, leading to the formation of photodegradation products like this compound N-sulfoxide. It can also cause oxidative damage to cellular components in in vitro and in vivo models.

  • Free Radical Formation (Type I reaction): Although less emphasized for phenothiazines, the excited drug molecule could also potentially react with other molecules to form free radicals, which can also contribute to cellular damage.[1]

Below is a diagram illustrating the proposed signaling pathway for this compound-induced phototoxicity.

G This compound This compound Excitedthis compound Excited this compound (Singlet/Triplet State) This compound->Excitedthis compound Photodegradation Photodegradation Products (e.g., this compound N-sulfoxide) This compound->Photodegradation Light UVA Light (320-400 nm) Light->this compound Absorption Oxygen Molecular Oxygen (³O₂) Excitedthis compound->Oxygen Energy Transfer SingletOxygen Singlet Oxygen (¹O₂) Oxygen->SingletOxygen SingletOxygen->this compound Oxidation CellularComponents Cellular Components (Lipids, Proteins, DNA) SingletOxygen->CellularComponents Oxidation OxidativeStress Oxidative Stress & Cellular Damage CellularComponents->OxidativeStress G cluster_prep Preparation (Low Light) cluster_exp Experiment (Dark Conditions) A Prepare this compound stock in amber vial B Serially dilute in opaque microplate or tubes A->B C Seed cells and allow to adhere overnight D Treat cells with this compound dilutions in a dark room or with incubator lights off C->D E Incubate for desired period in a light-tight incubator or box within an incubator D->E F Perform assay readout (e.g., viability assay) under low light E->F

References

Technical Support Center: Managing Alimemazine-Induced Extrapyramidal Symptoms in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating alimemazine-induced extrapyramidal symptoms (EPS) in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound-induced extrapyramidal symptoms?

A1: The primary mechanism is believed to be the blockade of dopamine D2 receptors in the nigrostriatal pathway of the brain. This pathway is crucial for motor control, and antagonism of D2 receptors by this compound, a phenothiazine derivative, disrupts the normal balance of dopamine signaling, leading to movement-related side effects.[1][2][3]

Q2: Which animal models are most commonly used to study drug-induced EPS?

A2: Rodent models, particularly rats and mice, are the most common for studying antipsychotic-induced EPS. These models are well-validated and allow for the assessment of specific motor deficits that correspond to human EPS.

Q3: What are the key behavioral tests to assess this compound-induced EPS in rodents?

A3: The three key behavioral tests are:

  • Catalepsy Test: Measures the failure of an animal to correct an externally imposed posture, reflecting bradykinesia and rigidity.[4]

  • Rotarod Test: Assesses motor coordination, balance, and motor learning deficits.

  • Vacuous Chewing Movement (VCM) Test: An animal model for tardive dyskinesia, characterized by purposeless chewing motions.[5][6][7][8][9]

Q4: Are there any known treatments to alleviate this compound-induced EPS in animal models?

A4: While specific studies on this compound are limited, treatments for phenothiazine-induced EPS in animal models generally include:

  • Anticholinergic agents (e.g., benztropine): These help to restore the dopamine-acetylcholine balance in the striatum.[10][11][12][13][14]

  • Beta-blockers (e.g., propranolol): Particularly effective for akathisia-like behaviors.[15][16][17][18][19]

  • Lowering the dose: Reducing the dosage of the antipsychotic can often decrease the severity of EPS.

Troubleshooting Guides

Catalepsy Test
IssuePossible Cause(s)Suggested Solution(s)
High variability in catalepsy scores between animals in the same group.- Improper handling of animals leading to stress.- Inconsistent placement on the bar.- Environmental distractions.- Handle animals gently and consistently.- Ensure all animals are placed on the bar in a standardized manner.- Conduct the test in a quiet, low-light environment.
Animals actively jump off the bar instead of maintaining the cataleptic posture.- The dose of this compound may be too low to induce significant catalepsy.- The animal may be agitated or stressed.- Perform a dose-response study to determine the optimal dose for inducing catalepsy.- Ensure a proper acclimation period before testing.
Difficulty in distinguishing catalepsy from sedation.- High doses of this compound may cause sedation.- Perform a righting reflex test. A sedated animal will have a delayed or absent righting reflex, while a cataleptic animal will have a normal reflex.
Rotarod Test
IssuePossible Cause(s)Suggested Solution(s)
Animals refuse to walk on the rotarod.- Lack of habituation to the apparatus.- The initial speed of the rotarod is too high.- Provide a pre-training session where animals are placed on the stationary or slowly rotating rod to acclimate.- Start with a very low speed (e.g., 4 RPM) and gradually increase it.
High variability in latency to fall within the same group.- Inconsistent handling and placement on the rod.- Differences in animal motivation or stress levels.- Ensure all animals are placed on the rod in the same manner and orientation.- Handle animals consistently and minimize stress before testing.
Animals cling to the rod and rotate with it instead of walking.- This is a compensatory behavior that can skew results.- Some rotarod systems have sensors to detect this. If not, observe the animals and stop the timer if this behavior occurs, noting it in the results.
Vacuous Chewing Movement (VCM) Assessment
IssuePossible Cause(s)Suggested Solution(s)
Difficulty in reliably scoring VCMs.- Lack of a clear and standardized scoring protocol.- Observer bias.- Develop a detailed scoring sheet with clear definitions of VCMs and other orofacial movements.- Have two independent observers score the videos and assess inter-rater reliability.
High variability in VCM counts between animals.- Genetic differences between animals.- Differences in drug metabolism.- Use a sufficient number of animals per group to account for individual variability.- Ensure consistent drug administration and timing of observation.
No significant increase in VCMs after chronic this compound treatment.- The dose of this compound may be too low.- The duration of treatment may be too short.- Conduct a pilot study to determine the optimal dose and duration of this compound administration for inducing VCMs.- Consider using a different, more sensitive strain of mice or rats.

Quantitative Data Summary

Table 1: Dose-Response for Induction of Extrapyramidal Symptoms

CompoundAnimal ModelSymptomRoute of AdministrationEffective Dose RangeReference(s)
ChlorpromazineRatCatalepsyIntraperitoneal (i.p.)1 - 10 mg/kg[20][21][22]
HaloperidolRatCatalepsyIntraperitoneal (i.p.)0.5 - 2 mg/kg[4]
HaloperidolMouseVacuous Chewing Movements (VCMs)Subcutaneous (s.c.)1 - 3 mg/kg/day (chronic)[5][7][8][9]

Table 2: Efficacy of Treatments for Drug-Induced Extrapyramidal Symptoms

Treatment AgentAnimal ModelSymptom TreatedRoute of AdministrationEffective Dose RangeReference(s)
BenztropinePrimateDystoniaIntravenous (i.v.) / Oral1 - 2 mg (total dose)[10][11]
BenztropineHuman (extrapolated)Drug-induced EPSOral1 - 4 mg, once or twice daily[11][14]
PropranololHuman (extrapolated)AkathisiaOral30 - 80 mg/day[18]

Experimental Protocols

Protocol 1: Induction and Assessment of Catalepsy in Rats
  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Drug Administration: Administer this compound (or a comparator compound) via intraperitoneal (i.p.) injection. A suggested starting dose range, extrapolated from chlorpromazine data, would be 1-10 mg/kg.[20][21]

  • Catalepsy Assessment (Bar Test):

    • At 30, 60, 90, and 120 minutes post-injection, place the rat's forepaws on a horizontal wooden bar (1 cm in diameter) elevated 9 cm from the surface.

    • Measure the time (in seconds) the rat maintains this position. The cut-off time is typically 180 seconds.

    • A positive catalepsy response is recorded if the rat remains in the imposed posture for at least 20 seconds.

  • Data Analysis: Analyze the data using a two-way ANOVA with treatment and time as factors.

Protocol 2: Induction and Assessment of Vacuous Chewing Movements (VCMs) in Mice
  • Animals: Male C57BL/6 or Swiss Webster mice (25-30 g).

  • Drug Administration: Administer this compound (or a comparator compound) subcutaneously (s.c.) daily for at least 21 days. A suggested starting dose range, extrapolated from haloperidol data, would be 1-3 mg/kg.[5][7][8][9]

  • VCM Observation:

    • On the day of testing, place each mouse individually in a transparent observation cage.

    • Allow a 10-minute habituation period.

    • A trained observer, blind to the treatment groups, should then count the number of VCMs for a 5-minute period. VCMs are defined as purposeless chewing motions in the vertical plane, not directed toward any object.

  • Data Analysis: Analyze the VCM counts using a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound-Induced EPS cluster_induction EPS Induction Phase cluster_assessment Behavioral Assessment Phase cluster_treatment Treatment/Reversal Phase animal_model Select Animal Model (Rat or Mouse) drug_admin Administer this compound (Dose-Response Study) animal_model->drug_admin catalepsy Catalepsy Test (Acute EPS) drug_admin->catalepsy Acute vcm VCM Assessment (Tardive Dyskinesia) drug_admin->vcm Chronic treatment_admin Administer Treatment (e.g., Benztropine) catalepsy->treatment_admin vcm->treatment_admin reassessment Re-assess EPS treatment_admin->reassessment

Caption: Workflow for inducing and managing this compound-induced EPS.

signaling_pathway Dopamine D2 Receptor Antagonism in EPS cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2_receptor D2 Receptor dopamine->d2_receptor Binds to motor_output Normal Motor Output d2_receptor->motor_output Inhibition eps Extrapyramidal Symptoms motor_output->eps Leads to Disruption This compound This compound This compound->d2_receptor Blocks

Caption: Mechanism of this compound-induced extrapyramidal symptoms.

logical_relationship Troubleshooting Logic for High Variability in Catalepsy cluster_causes Potential Causes cluster_solutions Corrective Actions start High Variability in Catalepsy Scores handling Inconsistent Handling start->handling placement Inconsistent Placement start->placement environment Environmental Stress start->environment standardize_handling Standardize Handling Protocol handling->standardize_handling standardize_placement Standardize Placement on Bar placement->standardize_placement control_environment Control for Noise and Light environment->control_environment end Reduced Variability standardize_handling->end standardize_placement->end control_environment->end

Caption: Troubleshooting high variability in the catalepsy test.

References

Alimemazine Solutions: Technical Support Center for Long-Term Storage and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the long-term storage and handling of Alimemazine solutions. Adherence to these guidelines is critical for ensuring the stability, potency, and reliability of this compound in research and development applications.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound solutions?

A1: The degradation of this compound in solution is primarily caused by three factors:

  • Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of this compound sulfoxide, the primary degradation product.[1] This can be initiated by atmospheric oxygen or the presence of oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause significant degradation of this compound.[1]

  • Hydrolysis: this compound is susceptible to hydrolysis under both acidic and alkaline conditions.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for research purposes.[1] It is crucial to use a high-purity, anhydrous grade of DMSO to minimize moisture-related degradation and solubility issues.[1]

Q3: What are the optimal conditions for the long-term storage of this compound stock solutions?

A3: For long-term storage of up to 6 months, this compound stock solutions in DMSO should be stored at -80°C.[1] For short-term storage of up to 1 month, -20°C is acceptable.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[1] All solutions should be stored in tightly sealed, light-resistant containers.[2]

Q4: My this compound solution has turned a pale yellow. Can I still use it?

A4: A pale yellow to light yellow discoloration is likely indicative of the formation of this compound sulfoxide, which is the primary oxidation product.[1] While a small amount of this degradant may not significantly affect all experiments, it is a clear sign of degradation. For sensitive and quantitative assays, it is strongly recommended to use a fresh, properly stored solution to ensure the accuracy of your results.[1]

Q5: I noticed a precipitate in my this compound solution after thawing it from -80°C storage. What should I do?

A5: Precipitation upon thawing can occur if the concentration of the solution is close to the solubility limit of this compound in DMSO at lower temperatures.[1] You can try to redissolve the precipitate by gently warming the vial to 37°C and vortexing or sonicating.[1] If the precipitate does not dissolve, the solution may be supersaturated or have significant degradation, and a fresh stock solution should be prepared.[1] To avoid this, consider preparing stock solutions at a concentration that is not at the upper limit of solubility.

II. Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Solution develops a yellow tint over time. Oxidation of the phenothiazine ring to form this compound sulfoxide.[1]Store solutions protected from light. Consider purging the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing. Prepare fresh solutions if discoloration is significant.
Precipitate forms in the solution upon storage at -20°C or -80°C. The concentration of the solution may be too high, leading to crystallization at low temperatures. The solvent may have absorbed water, reducing solubility.Gently warm the solution to 37°C and vortex to redissolve the compound. If this is unsuccessful, prepare a new, less concentrated stock solution. Always use anhydrous DMSO.
Inconsistent or unexpected results in cell-based assays. Degradation of this compound, leading to a lower effective concentration. Adsorption of the compound to plasticware. Precipitation of the compound in aqueous cell culture media.Prepare fresh dilutions from a properly stored stock solution for each experiment. Use low-protein-binding labware. When diluting into aqueous media, add the this compound stock solution drop-wise while gently vortexing the media to avoid localized high concentrations and precipitation.
Appearance of new peaks in HPLC analysis. Formation of degradation products due to hydrolysis, oxidation, or photodegradation.[1]Review solution preparation, storage, and handling procedures. Refer to the provided stability-indicating HPLC method to identify potential degradants.

III. Data Presentation: this compound Solution Stability

Storage Condition Solvent Concentration Duration Expected Stability Recommendations
Long-Term Anhydrous DMSO1-10 mMUp to 6 monthsHighStore at -80°C in light-resistant, airtight, single-use aliquots.
Short-Term Anhydrous DMSO1-10 mMUp to 1 monthGoodStore at -20°C in light-resistant, airtight, single-use aliquots.
Working Solution Aqueous BufferVaries< 24 hoursModeratePrepare fresh daily from a frozen stock. Protect from light.

IV. Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound tartrate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-resistant microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound tartrate powder and anhydrous DMSO to come to room temperature.

  • Weigh the desired amount of this compound tartrate powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot the stock solution into single-use, light-resistant vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

Objective: To assess the purity and detect degradation products in this compound solutions.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and 0.02 M potassium dihydrogen orthophosphate buffer (75:25 v/v). The pH of the buffer should be adjusted to 3.0 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 257 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

Procedure:

  • Sample Preparation: Dilute the this compound solution to be tested to a final concentration within the linear range of the assay (e.g., 10-50 µg/mL) using the mobile phase as the diluent.

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Analysis: Inject the blank (mobile phase), standard, and sample solutions into the HPLC system.

  • Data Interpretation: The retention time for this compound is expected to be approximately 4.5 minutes. Degradation products will appear as separate peaks with different retention times. The purity of the this compound solution can be calculated by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

V. Visualizations

Degradation Pathway of this compound This compound This compound Oxidation Oxidation (Atmospheric O2, Oxidizing Agents) This compound->Oxidation Major Pathway Photodegradation Photodegradation (UV/Vis Light) This compound->Photodegradation Hydrolysis Hydrolysis (Acidic/Alkaline pH) This compound->Hydrolysis Sulfoxide This compound Sulfoxide (Primary Degradation Product) Oxidation->Sulfoxide Other_Degradants Other Degradation Products Photodegradation->Other_Degradants Hydrolysis->Other_Degradants

Caption: Major degradation pathways of this compound in solution.

Experimental Workflow for this compound Stability Testing cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis Prep_Stock Prepare this compound Stock Solution in Anhydrous DMSO Aliquot Aliquot into Single-Use Vials Prep_Stock->Aliquot Store_long Long-Term Storage (-80°C, up to 6 months) Aliquot->Store_long Store_short Short-Term Storage (-20°C, up to 1 month) Aliquot->Store_short Withdraw Withdraw Samples at Defined Time Points Store_long->Withdraw Store_short->Withdraw HPLC_analysis Analyze by Stability-Indicating RP-HPLC Method Withdraw->HPLC_analysis Quantify Quantify Degradation and Identify Degradants HPLC_analysis->Quantify

Caption: Workflow for assessing the long-term stability of this compound solutions.

Troubleshooting Logic for this compound Solution Issues Issue Issue Observed with This compound Solution Discoloration Discoloration (Yellowing) Issue->Discoloration Precipitation Precipitation/Crystallization Issue->Precipitation Inconsistent_Results Inconsistent Experimental Results Issue->Inconsistent_Results Cause_Oxidation Cause: Oxidation Discoloration->Cause_Oxidation Cause_Solubility Cause: Low Solubility/ Supersaturation Precipitation->Cause_Solubility Cause_Degradation Cause: Degradation/ Incorrect Concentration Inconsistent_Results->Cause_Degradation Action_Protect Action: Protect from Light, Use Inert Gas Cause_Oxidation->Action_Protect Action_Warm Action: Gently Warm and Vortex Cause_Solubility->Action_Warm Action_Fresh Action: Prepare Fresh Solution Cause_Solubility->Action_Fresh Action_Check_Conc Action: Verify Concentration/ Use Fresh Stock Cause_Degradation->Action_Check_Conc

Caption: A logical guide for troubleshooting common issues with this compound solutions.

References

Impact of food on Alimemazine absorption in preclinical studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of food on the absorption of Alimemazine in preclinical studies.

Disclaimer: As of the latest literature review, no specific preclinical studies detailing the effect of food on this compound absorption have been published. The information provided herein is based on clinical data for this compound and established principles from preclinical studies on other lipophilic, basic drugs with similar physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of food on the absorption of this compound based on its physicochemical properties?

A1: this compound is a lipophilic and poorly water-soluble phenothiazine derivative. For such compounds, food, particularly a high-fat meal, can have several effects on absorption. These include delayed gastric emptying, increased secretion of bile salts which can enhance drug dissolution, and potential increases in splanchnic blood flow.[1] For lipophilic compounds, a high-fat diet has been shown to increase both the area under the curve (AUC) and maximum concentration (Cmax) in preclinical models like dogs.[2] Food can also enhance lymphatic transport, further increasing the absorption of highly lipophilic drugs.[2][3]

Q2: Is there any clinical evidence on the effect of food on this compound absorption?

A2: Yes, a clinical study in humans has suggested that food delays the absorption of this compound.[4] This is consistent with the known physiological effects of food, which can slow the rate at which the drug passes from the stomach to the small intestine, the primary site of absorption.

Q3: What are the key pharmacokinetic parameters to assess in a preclinical food-effect study for an this compound-like compound?

A3: The primary pharmacokinetic parameters to evaluate are the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax). These parameters will indicate whether food affects the extent and rate of drug absorption.

Q4: Which preclinical species is most suitable for a food-effect study of a lipophilic drug like this compound?

A4: Both rats and dogs are commonly used in preclinical food-effect studies. The beagle dog is often considered a good model for predicting human food effects, though physiological differences can sometimes lead to over- or under-prediction.[4] For lipophilic compounds, dogs have been shown to be a useful model, with high-fat diets leading to increased exposure for some drugs.[2]

Troubleshooting Guides

Issue 1: High variability in pharmacokinetic data between fed and fasted groups.
  • Possible Cause 1: Inconsistent fasting period.

    • Troubleshooting: Ensure a standardized and adequate fasting period for all animals in the fasted group (typically overnight, e.g., 12-18 hours) with free access to water. Document the fasting duration for each animal to identify any deviations.

  • Possible Cause 2: Variation in food composition and consumption.

    • Troubleshooting: Use a standardized, well-defined diet for the fed group, such as a high-fat meal recommended by regulatory bodies (e.g., a diet with a specific percentage of calories from fat).[2] Monitor and record the amount of food consumed by each animal to ensure it is consistent. In some cases, providing the drug after the animals have consumed a portion of their meal can help standardize the study conditions.

  • Possible Cause 3: Bioanalytical method variability.

    • Troubleshooting: Validate the bioanalytical method for robustness, accuracy, and precision. Include quality control samples at low, medium, and high concentrations in each analytical run to monitor the performance of the assay.

Issue 2: Unexpectedly low bioavailability in the fed state.
  • Possible Cause 1: Drug binding to food components.

    • Troubleshooting: While less common for lipophilic drugs which often see increased absorption, strong binding to certain food components can reduce the free drug available for absorption. In vitro studies using simulated gastric and intestinal fluids with and without food components can help investigate this possibility.

  • Possible Cause 2: Altered gastrointestinal pH affecting dissolution.

    • Troubleshooting: Food can buffer the stomach pH, raising it from a highly acidic fasted state. For a basic drug like this compound, this could potentially decrease the dissolution rate in the stomach. However, the increased solubilization from bile salts in the intestine in the fed state often counteracts this.[2] Investigating the pH-dependent solubility profile of the drug can provide insights.

  • Possible Cause 3: Formulation-dependent effects.

    • Troubleshooting: The performance of the drug formulation can be significantly altered by the presence of food. For instance, the disintegration and dissolution of a tablet might be different in the fed versus the fasted stomach.[3] Consider testing different formulations or a solution of the drug to understand the intrinsic food effect on the molecule itself.

Data Presentation

Since no preclinical data for this compound is available, the following table represents a hypothetical outcome for a food-effect study of a similar lipophilic drug in dogs, illustrating a positive food effect.

Pharmacokinetic ParameterFasted State (Mean ± SD)Fed State (High-Fat Meal) (Mean ± SD)
Cmax (ng/mL) 150 ± 45225 ± 60
Tmax (hr) 2.0 ± 0.54.0 ± 1.0
AUC (0-t) (ng·hr/mL) 1200 ± 3002400 ± 550
AUC (0-inf) (ng·hr/mL) 1250 ± 3102500 ± 570

Experimental Protocols

Below is a generalized methodology for a preclinical food-effect study in beagle dogs, which would be a suitable starting point for a compound like this compound.

Protocol: Single-Dose Oral Pharmacokinetic Study in Beagle Dogs (Fed vs. Fasted)

  • Animal Model: Male beagle dogs (n=6-8), weighing approximately 8-12 kg.

  • Housing: Housed individually in cages with a controlled environment (temperature, humidity, and light/dark cycle).

  • Study Design: A randomized, two-treatment, two-period crossover design with a washout period of at least one week between doses.

  • Dosing - Fasted State: Animals are fasted overnight (for at least 12 hours) with free access to water. The drug is administered orally via a gavage, followed by a small volume of water. Food is provided 4 hours post-dose.

  • Dosing - Fed State: Following an overnight fast, animals are given a standardized high-fat meal (e.g., a meal where 50-60% of the caloric content is from fat) 30 minutes prior to drug administration. The drug is administered orally as in the fasted state.

  • Blood Sampling: Serial blood samples (e.g., 1-2 mL) are collected from a suitable vein (e.g., cephalic or jugular) at pre-dose (0 hr) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours). Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Sample Processing: Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis.

  • Bioanalysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC).

Visualizations

Experimental_Workflow cluster_acclimatization Acclimatization cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Data Analysis Acclimatize Acclimatize Beagle Dogs Randomization1 Randomize into Two Groups (A & B) Acclimatize->Randomization1 GroupA1 Group A: Fasted State Dosing Randomization1->GroupA1 GroupB1 Group B: Fed State Dosing Randomization1->GroupB1 PK_Sampling1 Serial Blood Sampling GroupA1->PK_Sampling1 GroupB1->PK_Sampling1 Washout 1-Week Washout PK_Sampling1->Washout GroupA2 Group A: Fed State Dosing Washout->GroupA2 GroupB2 Group B: Fasted State Dosing PK_Sampling2 Serial Blood Sampling GroupA2->PK_Sampling2 GroupB2->PK_Sampling2 Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples PK_Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Signaling_Pathway cluster_oral_admin Oral Administration cluster_fasted Fasted State cluster_fed Fed State (High-Fat Meal) Drug Lipophilic Drug (e.g., this compound) Stomach_Fasted Acidic Stomach pH (Rapid Gastric Emptying) Drug->Stomach_Fasted Stomach_Fed Buffered Stomach pH (Delayed Gastric Emptying) Drug->Stomach_Fed Intestine_Fasted Low Bile Salts (Limited Solubilization) Stomach_Fasted->Intestine_Fasted Absorption_Fasted Absorption Rate Limited by Dissolution Intestine_Fasted->Absorption_Fasted Intestine_Fed Increased Bile Salts (Micellar Solubilization) Stomach_Fed->Intestine_Fed Lymphatic Lymphatic Transport Intestine_Fed->Lymphatic Absorption_Fed Enhanced Absorption Intestine_Fed->Absorption_Fed Lymphatic->Absorption_Fed

References

Validation & Comparative

A Comparative Analysis of Alimemazine and Promethazine as First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alimemazine (also known as trimeprazine) and promethazine are both first-generation phenothiazine derivatives widely recognized for their potent antihistaminic properties. Their utility extends beyond managing allergic reactions to encompass sedative, antiemetic, and anticholinergic effects.[1][2] While sharing a common chemical backbone and therapeutic class, subtle but significant differences in their pharmacological profiles, including receptor affinities and pharmacokinetics, dictate their clinical applications and adverse effect profiles. This guide provides a comprehensive, data-driven comparison of this compound and promethazine to inform preclinical and clinical research, as well as drug development endeavors.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for this compound and promethazine, offering a side-by-side comparison of their receptor binding affinities and pharmacokinetic parameters.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)
ReceptorThis compound (Trimeprazine)Promethazine
Histamine H10.721.4
Dopamine D2No data availableWeak to moderate affinity
Muscarinic (General)38Moderate affinity

Note: Data is compiled from various sources and may not be from direct head-to-head comparative studies under identical experimental conditions. Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand.

Table 2: Comparative Pharmacokinetic Parameters
ParameterThis compound (Trimeprazine)Promethazine
Bioavailability <70%~25% (oral) due to significant first-pass metabolism[2]
Plasma Protein Binding >90%93%[2]
Time to Maximum Concentration (Tmax) 4.5 ± 0.43 hours4.4 hours (oral syrup)[3]
Elimination Half-life (t½) 4.78 ± 0.59 hours10–19 hours[2]
Metabolism Primarily hepaticExtensive hepatic metabolism via CYP2D6[2]

Antihistaminic Efficacy: Histamine-Induced Wheal and Flare Suppression

The histamine-induced wheal and flare response is a standard in vivo model to assess the efficacy of H1-receptor antagonists. While direct comparative studies between this compound and promethazine are limited, individual studies demonstrate the potent antihistaminic activity of both compounds.

Promethazine has been shown to significantly reduce the wheal and flare response induced by histamine.[4] For instance, a 25 mg dose of promethazine demonstrated significant inhibition of the wheal and flare response, with maximum inhibition observed at 4 hours post-administration.

This compound is also a potent suppressor of histamine-induced skin reactions, which underlies its primary use as an antipruritic agent.[5]

It is important to note that while the wheal and flare model is a valuable pharmacodynamic endpoint, its direct correlation with clinical efficacy in conditions like allergic rhinitis and urticaria can be influenced by the complex interplay of various inflammatory mediators beyond histamine.

Sedative Effects

Both this compound and promethazine are well-known for their sedative properties, a characteristic of first-generation antihistamines due to their ability to cross the blood-brain barrier and antagonize central H1 receptors.[6]

Promethazine is recognized as one of the more sedating antihistamines and is sometimes used for its hypnotic effects.[1] Clinical studies have documented significant psychomotor impairment following promethazine administration.[4]

This compound also possesses strong sedative effects and is utilized in some regions for the management of anxiety and sleep disturbances.[5] Overdoses of both this compound and promethazine can lead to severe central nervous system depression.[6] The sedative effects of both drugs can be potentiated by alcohol and other CNS depressants.[5]

Experimental Protocols

Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or promethazine) for the histamine H1 receptor.

Materials:

  • Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-mepyramine (a potent H1 antagonist).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., mianserin).

  • Test Compounds: this compound and promethazine at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, cell harvester.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound.

  • Total Binding: A set of wells will contain only the membranes and [³H]-mepyramine to determine total binding.

  • Non-specific Binding: Another set of wells will contain membranes, [³H]-mepyramine, and a high concentration of a non-labeled H1 antagonist to determine non-specific binding.

  • Equilibration: Incubate the plates at room temperature for a specified time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine-Induced Wheal and Flare Suppression Assay

Objective: To evaluate the in vivo antihistaminic efficacy of a test compound by measuring its ability to inhibit the cutaneous reaction to histamine.

Study Design: A randomized, double-blind, placebo-controlled, crossover study in healthy volunteers.

Procedure:

  • Baseline Measurement: On a designated area of the forearm, induce a wheal and flare response by administering a standardized dose of histamine via skin prick or intradermal injection. After a specified time (e.g., 15-20 minutes), measure the size (area or diameter) of the wheal and flare.

  • Drug Administration: Administer a single oral dose of the test compound (this compound or promethazine) or placebo to the subjects.

  • Post-Dose Measurements: At various time points after drug administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), repeat the histamine challenge at a different site on the forearm and measure the resulting wheal and flare size.

  • Data Analysis:

    • For each time point, calculate the percentage inhibition of the wheal and flare area compared to the baseline measurement.

    • Compare the percentage inhibition between the active treatment groups and the placebo group using appropriate statistical methods (e.g., ANOVA).

    • Parameters such as the maximum inhibition (Emax) and the time to maximum inhibition (Tmax) can be determined.

Visualizations

H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds & Activates Antihistamine This compound / Promethazine Antihistamine->H1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway and Point of Antagonism.

Experimental_Workflow_Wheal_Flare cluster_screening Screening & Baseline cluster_treatment Treatment Phase (Crossover Design) cluster_assessment Post-Dose Assessment cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Baseline Baseline Measurement: Histamine Prick Test (Measure Wheal & Flare) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Drug_Admin Drug Administration (this compound, Promethazine, Placebo) Randomization->Drug_Admin Time_Points Serial Measurements at Pre-defined Time Points (e.g., 1, 2, 4, 6, 8, 12, 24h) Drug_Admin->Time_Points Histamine_Challenge Repeat Histamine Prick Test Time_Points->Histamine_Challenge Measure_Response Measure Wheal & Flare Size Histamine_Challenge->Measure_Response Calculate_Inhibition Calculate % Inhibition of Wheal & Flare Measure_Response->Calculate_Inhibition Stats_Analysis Statistical Comparison (vs. Placebo & Each Other) Calculate_Inhibition->Stats_Analysis

Caption: Experimental Workflow for a Histamine-Induced Wheal and Flare Assay.

Logical_Relationships cluster_drugs Phenothiazine Derivatives cluster_properties Shared Pharmacological Properties cluster_differences Key Differentiating Factors Antihistamines First-Generation Antihistamines This compound This compound (Trimeprazine) Antihistamines->this compound Promethazine Promethazine Antihistamines->Promethazine H1_Antagonism H1 Receptor Antagonism (Antihistaminic) This compound->H1_Antagonism Sedation Sedative Effects (CNS Penetration) This compound->Sedation Anticholinergic Anticholinergic Effects This compound->Anticholinergic Antiemetic Antiemetic Effects This compound->Antiemetic Receptor_Affinity Subtle Differences in Receptor Binding Profiles This compound->Receptor_Affinity Pharmacokinetics Variations in Half-life, Metabolism, and Bioavailability This compound->Pharmacokinetics Promethazine->H1_Antagonism Promethazine->Sedation Promethazine->Anticholinergic Promethazine->Antiemetic Promethazine->Receptor_Affinity Promethazine->Pharmacokinetics

Caption: Logical Relationship of this compound and Promethazine.

Conclusion

This compound and promethazine are both effective first-generation antihistamines with a broad spectrum of pharmacological activity. Promethazine has been more extensively studied, with a well-characterized receptor binding profile and pharmacokinetic parameters. This compound, while also a potent antihistamine, has data that is less comprehensively available in the public domain, particularly regarding direct, head-to-head comparisons with promethazine for sedative and in vivo antihistaminic effects.

The choice between these two agents in a research or development context will depend on the specific properties being investigated. For instance, the longer half-life of promethazine may be a consideration for studies requiring sustained receptor occupancy. Conversely, the specific receptor binding profile of this compound might be of interest for other applications. The provided data and experimental protocols offer a foundational framework for the objective comparison and further investigation of these two important phenothiazine antihistamines.

References

Comparative Analysis of the Sedative Effects of Alimemazine Versus Placebo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sedative effects of Alimemazine, a first-generation phenothiazine antihistamine, against a placebo control. The information presented is based on available clinical data and is intended to inform research and development in the field of sedative and hypnotic drugs.

Mechanism of Action: H1 Receptor Antagonism

This compound, also known as trimeprazine, exerts its sedative effects primarily through the antagonism of histamine H1 receptors in the central nervous system (CNS).[1][2] Histamine is a neurotransmitter that promotes wakefulness. By blocking H1 receptors, this compound inhibits the arousal-promoting signals of histamine, leading to sedation.[1][2] This mechanism is characteristic of first-generation antihistamines, which readily cross the blood-brain barrier.[3][4] The sedative properties of these drugs are a direct consequence of their interaction with central H1 receptors.[5]

cluster_Neuron CNS Neuron Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG_IP3 DAG & IP3 PIP2->DAG_IP3 Forms Ca_Release Ca²⁺ Release DAG_IP3->Ca_Release Stimulates Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_Release->Neuronal_Excitation This compound This compound This compound->Inhibition Inhibition->H1_Receptor Blocks

Fig. 1: this compound's Sedative Mechanism of Action.
Quantitative Data Summary

The following tables summarize the sedative effects of this compound (Trimeprazine) compared to a placebo control from various clinical studies.

Table 1: Effects of this compound on Sleep Parameters in Children with Night Waking

ParameterThis compound (Trimeprazine)PlaceboSignificance
Number of Awakenings per NightFewerMoreStatistically Significant[6][7]
Time Awake at NightLessMoreStatistically Significant[6][7]
Total Night-time SleepMoreLessStatistically Significant[6][7]
Data synthesized from a double-blind, crossover trial in 1- to 3-year-old children.[6][7]

Table 2: Sedative Effects of this compound as a Premedication in Children

ParameterThis compound (Trimeprazine)PlaceboTemazepamSignificance (this compound vs. Placebo)
Sedation on Arrival in Anaesthetic RoomSignificantly More SedationLess SedationLess Sedationp < 0.02[8]
Recovery TimeSignificantly LongerShorterShorterp < 0.012[8]
Post-operative VomitingLess FrequentMore FrequentMore Frequentp < 0.01[8]
Data from a study comparing this compound, Temazepam, and placebo as premedication in 85 children.[8]

Table 3: Effects of this compound on EEG Sleep Variables in Healthy Adults

Parameter (10 mg dose)This compound (Trimeprazine)PlaceboSignificance
REM SleepIncreasedBaselineNot specified
Slow-Wave SleepIncreasedBaselineNot specified
Findings from a single-blind polygraphic study in 8 healthy volunteers. The 20 mg dose showed no significant change compared to placebo.[9]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the validation of this compound's sedative effects.

Protocol 1: Double-Blind, Placebo-Controlled Crossover Trial for Night Waking in Children
  • Objective: To assess the efficacy of this compound (Trimeprazine Tartrate) in reducing night waking in young children.[6][7]

  • Study Design: A double-blind, placebo-controlled crossover trial.

  • Participants: Children aged 1 to 3 years with persistent and severe night waking.

  • Procedure:

    • Baseline: Parents maintained a sleep diary for a baseline period to record the child's sleep patterns.

    • Treatment Periods: Participants were randomly assigned to receive either this compound or a matching placebo for a set duration (e.g., four weeks). This was followed by a washout period and then the alternative treatment for the same duration.

    • Data Collection: Throughout the trial, parents continued to record sleep variables, including the number of awakenings, the duration of wakefulness during the night, and the total sleep time.

    • Outcome Measures: The primary outcomes were the differences in the number of awakenings, time spent awake at night, and total night-time sleep between the this compound and placebo treatment periods.

  • Statistical Analysis: A paired statistical test (e.g., paired t-test or Wilcoxon signed-rank test) was used to compare the sleep variables between the active treatment and placebo phases for each participant.

cluster_workflow Crossover Trial Workflow Recruitment Recruit Children with Night Waking Baseline Baseline Sleep Diary Recruitment->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound First Randomization->GroupA GroupB Group B: Placebo First Randomization->GroupB Treatment1A Treatment Period 1 (this compound) GroupA->Treatment1A Treatment1B Treatment Period 1 (Placebo) GroupB->Treatment1B WashoutA Washout Period Treatment1A->WashoutA WashoutB Washout Period Treatment1B->WashoutB Treatment2A Treatment Period 2 (Placebo) WashoutA->Treatment2A Treatment2B Treatment Period 2 (this compound) WashoutB->Treatment2B Analysis Compare Sleep Data (this compound vs. Placebo) Treatment2A->Analysis Treatment2B->Analysis

Fig. 2: Crossover Trial Experimental Workflow.
Protocol 2: Assessment of Sedation as Premedication in Children

  • Objective: To compare the sedative efficacy of this compound (Trimeprazine) with placebo and another active comparator (Temazepam) as a premedicant in children undergoing surgery.[8]

  • Study Design: A randomized, double-blind, comparative study.

  • Participants: Children scheduled for routine otolaryngological operations.

  • Procedure:

    • Premedication: Participants were randomly assigned to receive oral this compound, Temazepam, or a placebo at a specified time before surgery.

    • Sedation Assessment: The level of sedation was assessed by a trained observer upon the child's arrival in the anaesthetic room using a standardized sedation scoring system.

    • Recovery Monitoring: The time to recovery was measured from the end of the surgical procedure to when the child met predefined discharge criteria.

    • Adverse Events: The incidence of post-operative adverse events, such as vomiting, was recorded.

  • Statistical Analysis: Appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test for continuous data, Chi-squared or Fisher's exact test for categorical data) were used to compare the outcomes between the three groups. Post-hoc tests were performed to identify specific group differences.

Protocol 3: Polysomnographic Evaluation of Sedative Effects in Adults
  • Objective: To objectively measure the effects of this compound (Trimeprazine) on sleep architecture in healthy adults.[9]

  • Study Design: A single-blind, placebo-controlled study.

  • Participants: Healthy adult volunteers.

  • Procedure:

    • Adaptation and Baseline: Participants spent several nights in a sleep laboratory to adapt to the environment. Baseline sleep data was recorded during placebo nights.

    • Drug Administration: Participants received either this compound (at different doses) or a placebo on subsequent nights.

    • Polysomnography (PSG): All-night PSG was performed to record electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG).

    • Sleep Scoring: The recorded PSG data was scored to determine various sleep parameters, including sleep stages (e.g., REM sleep, slow-wave sleep), sleep latency, and sleep efficiency.

  • Statistical Analysis: Changes in sleep variables from baseline were compared between the this compound and placebo conditions using appropriate statistical tests.

cluster_logic Logical Relationship of Findings Mechanism H1 Receptor Antagonism in CNS Objective_Measures Objective Sedation (Polysomnography, Sedation Scores) Mechanism->Objective_Measures Subjective_Measures Subjective Sedation (Improved Sleep in Children) Mechanism->Subjective_Measures Clinical_Efficacy Validated Sedative Effect of this compound Objective_Measures->Clinical_Efficacy Subjective_Measures->Clinical_Efficacy

Fig. 3: Validation Logic for this compound's Sedation.

References

A Comparative Analysis of Receptor Binding Affinities: Alimemazine and Other Phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinity of the phenothiazine derivative, Alimemazine, with other commonly used phenothiazines: Chlorpromazine, Thioridazine, Fluphenazine, and Promethazine. This analysis is supported by experimental data to offer a clear, data-driven perspective on their pharmacological profiles.

Quantitative Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of this compound and other selected phenothiazines for a range of key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. Data is primarily sourced from studies utilizing human recombinant receptors to ensure comparability.

ReceptorThis compound (Ki, nM)Chlorpromazine (Ki, nM)Thioridazine (Ki, nM)Fluphenazine (Ki, nM)Promethazine (Ki, nM)
Dopamine Receptors
D1Data not available13.81151.117
D2Data not available1.43.50.43.6
D3Data not available2.69.70.710
D4Data not available2.1101.67.9
Serotonin Receptors
5-HT1AData not available361202001000
5-HT2AData not available2.54.82.513
5-HT2CData not available13252034
Histamine Receptors
H10.2 (bovine)[1]0.54.71.10.1
Adrenergic Receptors
α1Data not available1.33.81.72.6
α2Data not available10120489.78230
Muscarinic Receptors
M138 (bovine)[1]13106921

Note: Data for Chlorpromazine, Thioridazine, Fluphenazine, and Promethazine are compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and other cited literature, primarily from studies using human cloned receptors[2][3][4][5][6]. Data for this compound on human recombinant receptors for dopamine, serotonin, and adrenergic subtypes is limited in the currently available public literature. The provided this compound data for H1 and M1 receptors are from bovine brain preparations and are included for context[1]. The absence of comprehensive data for this compound is a notable limitation in a direct comparative analysis.

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. The following is a detailed methodology for a typical assay.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are cultured and transiently or stably transfected with the specific human recombinant receptor of interest.

  • Cell Lysis: Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifugation: The homogenate is centrifuged at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Membrane Pelleting: The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes containing the receptors.

  • Washing and Storage: The membrane pellet is washed with fresh buffer and re-centrifuged. The final pellet is resuspended in a suitable buffer, and protein concentration is determined using a standard assay (e.g., Bradford or BCA assay). Membranes are then stored at -80°C until use.

2. Binding Assay:

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, pH 7.4, with specific ions (e.g., 5 mM MgCl2, 1.5 mM CaCl2) and other additives as required for the specific receptor.

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors, [3H]pyrilamine for H1 receptors).

    • Increasing concentrations of the unlabeled competitor drug (e.g., this compound, Chlorpromazine).

    • The prepared cell membranes (a specific amount of protein, e.g., 10-50 µg).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

3. Data Analysis:

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Determination of IC50: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined by non-linear regression analysis of the competition curve.

  • Calculation of Ki: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow for Radioligand Binding Assay

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture & Transfection lysis Cell Lysis cell_culture->lysis centrifuge1 Low-Speed Centrifugation lysis->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 wash Washing & Storage centrifuge2->wash assay_setup Assay Setup (Radioligand, Competitor, Membranes) wash->assay_setup incubation Incubation assay_setup->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 ki_calc Ki Calculation (Cheng-Prusoff) ic50->ki_calc

Caption: Experimental workflow for a typical radioligand binding assay.

Signaling Pathways for Key Receptors

The therapeutic and side-effect profiles of phenothiazines are dictated by their interaction with various G-protein coupled receptors (GPCRs), which in turn modulate distinct intracellular signaling cascades.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are coupled to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

D2_signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Phenothiazine Phenothiazine (Antagonist) Phenothiazine->D2R Blocks Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (Altered Gene Expression, Ion Channel Activity) PKA->Cellular_Response Phosphorylates

Caption: Simplified Dopamine D2 receptor signaling pathway.

Histamine H1 Receptor Signaling Pathway

Histamine H1 receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).

H1_signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Phenothiazine Phenothiazine (Antagonist) Phenothiazine->H1R Blocks Gq_11 Gq/11 Protein H1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified Histamine H1 receptor signaling pathway.

References

Alimemazine's Dopamine Receptor Cross-Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dopamine receptor cross-reactivity of the phenothiazine derivative Alimemazine (also known as Trimeprazine). Its binding profile is contrasted with other well-characterized antipsychotic agents: the typical antipsychotics Chlorpromazine and Haloperidol, and the atypical antipsychotic Olanzapine. The data presented herein, primarily sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database, offers a quantitative basis for evaluating this compound's relative selectivity and potential pharmacological actions within the dopaminergic system.

Comparative Binding Affinities at Dopamine Receptors

The affinity of a compound for a receptor is inversely proportional to its dissociation constant (Ki); a lower Ki value signifies a higher binding affinity. The following table summarizes the mean Ki values for this compound and comparator drugs across the five dopamine receptor subtypes. This data is critical for predicting a compound's potential for both therapeutic efficacy and off-target effects related to dopamine modulation.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)
This compound (Trimeprazine) 232.54.66.141
Chlorpromazine 173.16.67.224
Haloperidol 221.20.734.834
Olanzapine 31112427610

Note: Data is compiled from the NIMH PDSP Ki Database and associated peer-reviewed literature. Values represent the geometric mean from multiple independent experiments to standardize comparisons.

From this data, this compound demonstrates high affinity for the D2, D3, and D4 receptors, with a notable potency at the D2 receptor (Ki = 2.5 nM). Its affinity for D1 and D5 receptors is comparatively lower. When contrasted with Haloperidol, a potent D2/D3 antagonist, this compound shows a slightly lower affinity for these primary therapeutic targets for psychosis.[1] Compared to Chlorpromazine, another phenothiazine, this compound exhibits a similar profile, though with slightly higher affinity for the D2 receptor.[2] The atypical antipsychotic Olanzapine displays a broader receptor profile with a lower affinity for D2-like receptors compared to this compound and the typical antipsychotics, but a high affinity for various serotonin receptors (not shown).[3]

Visualizing Dopamine Signaling and Experimental Workflow

To contextualize the data, the following diagrams illustrate a key dopamine signaling pathway and the experimental workflow used to determine receptor binding affinities.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein (α, βγ subunits) D2R->Gi activates AC Adenylyl Cyclase ATP ATP AC->ATP converts Dopamine Dopamine Dopamine->D2R binds Gi->AC inhibits cAMP cAMP (decreased) ATP->cAMP Response Cellular Response (e.g., altered neuronal excitability) cAMP->Response leads to

Figure 1. Simplified Dopamine D2 Receptor Signaling Pathway.

G A 1. Preparation - Receptor Source (membranes) - Radioligand ([³H]Spiperone) - Test Compound (this compound) B 2. Incubation Mix Receptor, Radioligand, and varying concentrations of Test Compound A->B C 3. Separation Rapid filtration to separate bound vs. free radioligand B->C D 4. Quantification Measure radioactivity of bound fraction using liquid scintillation counting C->D E 5. Data Analysis Plot displacement curve and calculate IC50. Convert IC50 to Ki using Cheng-Prusoff equation. D->E

Figure 2. Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocols

The binding affinity data presented in this guide is typically generated using competitive radioligand binding assays. Below is a detailed, representative protocol.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific dopamine receptor subtype (e.g., D2) by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., HEK-293 or CHO cells).

  • Radioligand: A tritiated antagonist with high affinity and selectivity for the target receptor (e.g., [³H]-Spiperone or [³H]-Raclopride for D2-like receptors).

  • Test Compounds: this compound and other comparator drugs, dissolved and serially diluted.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological salts (e.g., 120 mM NaCl, 5 mM MgCl2).

  • Filtration Apparatus: A cell harvester to rapidly separate the reaction mixture over glass fiber filters.

  • Scintillation Cocktail and Counter: For quantifying the radioactivity retained on the filters.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of the unlabeled test compound.

  • Total and Non-Specific Binding: For each assay, "total binding" wells are prepared without any competing test compound, and "non-specific binding" wells are prepared in the presence of a saturating concentration of a known, potent unlabeled ligand to define background signal.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are quickly washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is plotted as the percentage of specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined from this curve using non-linear regression analysis.

    • The IC50 value is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

This standardized methodology allows for the direct comparison of binding affinities for multiple compounds across different receptor targets, as presented in the table above.

References

Reproducibility of Alimemazine's Antipruritic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Alimemazine's Efficacy in Preclinical Animal Models of Pruritus

For researchers and drug development professionals investigating novel antipruritic therapies, understanding the reproducibility and comparative efficacy of existing treatments is paramount. This compound (also known as trimeprazine), a first-generation phenothiazine antihistamine, has been utilized for its antipruritic properties. This guide provides a comprehensive comparison of this compound's performance against other antihistamines in established animal models of pruritus, supported by experimental data and detailed methodologies.

Comparative Efficacy of Antipruritic Agents

The antipruritic effects of this compound and other antihistamines are commonly evaluated in rodent models where itching is induced by agents such as histamine or compound 48/80. These models allow for the quantitative assessment of scratching behavior, providing a measure of drug efficacy.

While direct comparative studies including this compound in standardized mouse models of pruritus are not extensively available in recent literature, its efficacy can be inferred from its mechanism of action and data from canine studies. This compound primarily functions as a histamine H1 receptor antagonist.[1] Its sedative properties may also contribute to its antipruritic effect by reducing the animal's perception of and response to itching.[1]

Below is a summary of the expected and reported efficacy of various antihistamines in common animal models of pruritus.

Table 1: Comparative Efficacy of Antihistamines in Animal Models of Pruritus

DrugClassAnimal ModelEfficacy (Reduction in Scratching Behavior)Reference
This compound (Trimeprazine) First-Generation Antihistamine (Phenothiazine)Canine Atopic DermatitisModest as monotherapy; significant when combined with corticosteroids.[1]
Diphenhydramine First-Generation AntihistamineCompound 48/80-Induced Pruritus (Mice)Potent depressant effect on scratching behavior.[2]
Chlorpheniramine First-Generation AntihistamineCompound 48/80-Induced Pruritus (Mice)Potent depressant effect on scratching behavior.[2]
Cetirizine Second-Generation AntihistamineHistamine-Induced Pruritus (Mice)Effective in reducing scratching behavior.[3]
Loratadine Second-Generation AntihistamineCompound 48/80-Induced Pruritus (Mice)Failed to inhibit scratching behavior.[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of antipruritic studies. Below are methodologies for two commonly used models.

Histamine-Induced Pruritus Model in Mice

This model is a classic approach to evaluate the efficacy of H1 receptor antagonists.

Protocol:

  • Animals: Male ICR mice (or other suitable strain) are used.

  • Acclimatization: Mice are individually placed in observation cages for at least 30 minutes before the experiment.

  • Drug Administration: this compound or other test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., saline) is administered to a separate group.

  • Pruritus Induction: 30 minutes after drug administration, histamine (e.g., 100 µ g/site ) is injected intradermally (i.d.) into the rostral back of the mice.

  • Behavioral Observation: Immediately after histamine injection, the number of scratching bouts directed at the injection site is counted for a period of 30-60 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards and away from the injection site.

Compound 48/80-Induced Pruritus Model in Mice

Compound 48/80 is a mast cell degranulator that induces the release of histamine and other inflammatory mediators, providing a robust model of pruritus.

Protocol:

  • Animals: Male BALB/c mice (or other suitable strain) are used.

  • Acclimatization: Mice are housed individually in observation chambers for at least one hour prior to the experiment.

  • Drug Administration: this compound or other test compounds are administered via the desired route (e.g., i.p., p.o., or subcutaneous) at predetermined doses. A vehicle control group is included.

  • Pruritus Induction: 30-60 minutes following drug administration, compound 48/80 (e.g., 50 µ g/site ) is injected intradermally into the nape of the neck.

  • Behavioral Assessment: The number of scratching bouts is recorded for a 30-60 minute observation period immediately following the injection of compound 48/80.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Histamine_Pathway cluster_mast_cell Mast Cell cluster_neuron Sensory Neuron Compound 48/80 Compound 48/80 Histamine Release Histamine Release Compound 48/80->Histamine Release induces H1 Receptor H1 Receptor Histamine Release->H1 Receptor binds to Itch Sensation Itch Sensation H1 Receptor->Itch Sensation activates This compound This compound This compound->H1 Receptor blocks

Caption: Signaling pathway of histamine-induced pruritus and the point of intervention for this compound.

Experimental_Workflow acclimatization Animal Acclimatization drug_admin Drug Administration (this compound or Vehicle) acclimatization->drug_admin pruritus_induction Pruritus Induction (Histamine or Compound 48/80) drug_admin->pruritus_induction behavioral_observation Behavioral Observation (Scratching Bouts) pruritus_induction->behavioral_observation data_analysis Data Analysis behavioral_observation->data_analysis

References

Alimemazine vs. Hydroxyzine: A Comparative Guide to Inhibition of Histamine-Induced Responses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, selecting the appropriate antihistamine for preclinical and clinical studies is a critical decision. This guide provides a detailed comparison of alimemazine and hydroxyzine, two first-generation H1 receptor antagonists, focusing on their performance in inhibiting histamine-induced responses. This analysis is based on available experimental data to facilitate an objective evaluation.

At a Glance: Key Performance Indicators

ParameterThis compoundHydroxyzineKey Insights
H1 Receptor Binding Affinity (Ki) Data not available in direct comparative studies, but noted to have high affinity.~2 nMBoth are potent H1 receptor antagonists, but a direct quantitative comparison is lacking.
Wheal and Flare Suppression No direct comparative data available. Stated to be effective for urticaria and pruritus.Demonstrated high efficacy in suppressing histamine-induced wheal and flare.While both are used for similar indications, quantitative data for a head-to-head comparison of their effect on wheal and flare response is not available.
Sedative Effects Pronounced sedative effects.Significant sedative and cognitive effects.Both are known to be highly sedating, a characteristic of first-generation antihistamines.
Antimuscarinic Activity (Ki) High affinity (Ki = 5.0-38 nM)Low affinity (Ki = 3,600-30,000 nM)[1]This compound exhibits significantly higher affinity for muscarinic receptors, suggesting a greater potential for anticholinergic side effects.
Elimination Half-life ~4.78 hours[2][3]~20-25 hoursHydroxyzine has a considerably longer half-life, which may influence dosing schedules and the duration of effects and side effects.

In-Depth Analysis

Receptor Binding Affinity

An essential measure of a drug's potency is its binding affinity to its target receptor, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

  • Hydroxyzine: Has a reported H1 receptor binding affinity (Ki) of approximately 2 nM[4]. Its IC50, the concentration required to inhibit 50% of the binding of a radioligand, is in the range of 10-19 nM[5].

Interestingly, a study comparing the antimuscarinic effects of various antihistamines found that this compound has a high affinity for muscarinic receptors (Ki = 5.0-38 nM), whereas hydroxyzine has a low affinity (Ki = 3,600-30,000 nM)[1]. This suggests that this compound may have more pronounced anticholinergic side effects.

Inhibition of Histamine-Induced Wheal and Flare

The histamine-induced wheal and flare response is a standard in vivo model to assess the efficacy of antihistamines.

  • Hydroxyzine: Numerous studies have demonstrated the high efficacy of hydroxyzine in suppressing histamine-induced wheal and flare responses[7][8][9][10][11].

  • This compound: While clinically used for urticaria and pruritus, direct experimental data from head-to-head comparative studies with hydroxyzine on wheal and flare suppression were not identified in the conducted search. One source notes that there is no published literature to suggest that this compound is superior in efficacy to other sedating antihistamines like hydroxyzine for the treatment of urticaria[12].

Sedative and Cognitive Effects

As first-generation antihistamines, both this compound and hydroxyzine are known to cross the blood-brain barrier and cause sedation.

  • This compound: Is described as having pronounced sedative effects[2][13].

  • Hydroxyzine: Is also known to cause significant sedation and cognitive impairment[14][15][16][17].

A direct comparison of the sedative and cognitive effects of this compound and hydroxyzine in the same study is not available, making it difficult to quantify the relative sedative potency.

Pharmacokinetics

Pharmacokinetic properties, such as the elimination half-life, are crucial for determining dosing regimens and predicting the duration of action.

  • This compound: Has a reported elimination half-life of approximately 4.78 hours[2][3].

  • Hydroxyzine: Has a significantly longer elimination half-life, estimated to be between 20 and 25 hours.

This difference in half-life suggests that hydroxyzine will have a more prolonged duration of action and potential for accumulation with repeated dosing compared to this compound.

Experimental Protocols

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or hydroxyzine) for the H1 receptor.

Methodology: A competitive radioligand binding assay is typically employed.

  • Preparation of Receptor Source: Membranes from cells expressing the human H1 receptor are prepared.

  • Incubation: A constant concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the filter is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Histamine-Induced Wheal and Flare Test

Objective: To assess the in vivo efficacy of an antihistamine in suppressing the cutaneous response to histamine.

Methodology:

  • Subject Selection: Healthy volunteers or patients with a history of allergic skin reactions are recruited.

  • Baseline Measurement: A baseline wheal and flare response is induced by an intradermal injection of a standardized histamine solution. The resulting wheal and flare areas are measured.

  • Drug Administration: Subjects are administered a single dose of the antihistamine (this compound or hydroxyzine) or placebo in a double-blind, crossover design.

  • Post-Dose Measurement: At specific time points after drug administration, the histamine challenge is repeated, and the wheal and flare responses are measured again.

  • Data Analysis: The percentage of inhibition of the wheal and flare areas by the active drug compared to placebo is calculated.

Visualizing the Pathways

To better understand the mechanisms and experimental procedures discussed, the following diagrams are provided.

Histamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq Gq protein H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC_activation->Cellular_Response Antihistamine This compound / Hydroxyzine Antihistamine->H1R Blocks Wheal_and_Flare_Workflow cluster_protocol Experimental Protocol Start Start Baseline Baseline Histamine Challenge (Intradermal Injection) Start->Baseline Measure_Baseline Measure Baseline Wheal and Flare Baseline->Measure_Baseline Drug_Admin Administer Drug (this compound, Hydroxyzine, or Placebo) Measure_Baseline->Drug_Admin Time_Lapse Wait for Drug Absorption Drug_Admin->Time_Lapse Post_Dose_Challenge Post-Dose Histamine Challenge Time_Lapse->Post_Dose_Challenge Measure_Post_Dose Measure Post-Dose Wheal and Flare Post_Dose_Challenge->Measure_Post_Dose Analysis Data Analysis: Calculate % Inhibition Measure_Post_Dose->Analysis End End Analysis->End

References

Head-to-Head Comparison of Alimemazine and Chlorpromazine's Sedative Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sedative properties of two phenothiazine derivatives, Alimemazine (also known as Trimeprazine) and Chlorpromazine. While both possess sedative effects, they are utilized in different clinical contexts and exhibit distinct pharmacological profiles. This analysis is based on available experimental data to objectively compare their performance.

Executive Summary

This compound and Chlorpromazine, both first-generation antipsychotics, exert sedative effects primarily through their antagonist activity at histamine H1 and alpha-1 adrenergic receptors.[1] Chlorpromazine is a low-potency antipsychotic with significant sedative properties, often utilized for managing agitation in psychosis.[2][3] this compound is predominantly used for its antihistaminic and sedative effects, particularly in premedication before anesthesia and for urticaria.[4][5] Direct head-to-head clinical trials with quantitative data on sedative properties such as ED50, onset, and duration are limited. However, a synthesis of available data from individual studies and comparative trials with other agents provides valuable insights into their relative sedative profiles.

Data Presentation: Quantitative Sedative Properties

The following table summarizes the available quantitative data and qualitative descriptions of the sedative properties of this compound and Chlorpromazine. It is important to note that the data is compiled from various sources and not from direct head-to-head comparative studies unless specified.

ParameterThis compoundChlorpromazineSource(s)
Primary Mechanism of Sedation Potent H1 receptor antagonist, α1-adrenergic receptor antagonistH1 receptor antagonist, α1-adrenergic receptor antagonist[1][3][4]
Onset of Sedation (Oral) Time to peak plasma concentration: ~4.5 hours (tablet)Mean time for sedation induction after first injection: 15.42 ± 10.08 min[4][6]
Duration of Sedation Half-life: ~4.78 hoursHalf-life: 23 to 37 hours[3][4]
Sedative Potency Pronounced sedative effectsStrong sedative properties, considered an extremely sedating agent[2][4]
Typical Adult Dose for Sedation 10 mg two to three times daily for urticaria with sedative effects25-50 mg orally 2-3 hours before surgery for preoperative apprehension[4][7]
Use in Preoperative Sedation Children (2-7 years): Max 2 mg/kg, 1-2 hours before surgeryAdults: 12.5-25 mg IM 1-2 hours before surgery[4][7]

Mechanism of Action: Signaling Pathways

The sedative effects of both this compound and Chlorpromazine are primarily mediated by their antagonism of H1 and α1-adrenergic receptors in the central nervous system. Blockade of H1 receptors leads to drowsiness, while blockade of α1-adrenergic receptors can contribute to sedation and orthostatic hypotension.

cluster_0 Sedative Mechanism This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonist Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Antagonist Chlorpromazine Chlorpromazine Chlorpromazine->H1_Receptor Antagonist Chlorpromazine->Alpha1_Receptor Antagonist Sedation Sedation H1_Receptor->Sedation Blockade leads to Alpha1_Receptor->Sedation Blockade contributes to

Fig. 1: Simplified signaling pathway for sedation.

Experimental Protocols

Study Design:

A randomized, double-blind, placebo-controlled, crossover study would be the gold standard.

  • Participants: Healthy adult volunteers, screened for any contraindications to phenothiazines.

  • Interventions: Single oral doses of this compound, Chlorpromazine, and a placebo, with a sufficient washout period between each treatment arm.

  • Sedation Assessment:

    • Objective Measures:

      • Peak Saccadic Eye Velocity: A reliable and precise measure of sedation.[8]

      • Psychomotor Vigilance Task (PVT): To assess changes in reaction time and lapses of attention.

      • Symbol Digit Substitution Test (SDST): To measure cognitive function and processing speed.

    • Subjective Measures:

      • Visual Analog Scales (VAS) for Sedation: Participants rate their level of drowsiness at regular intervals.

      • Stanford Sleepiness Scale (SSS): A self-report questionnaire to assess subjective sleepiness.

  • Pharmacokinetic Sampling: Blood samples would be collected at predetermined time points to correlate plasma drug concentrations with the observed sedative effects.

The following diagram illustrates a hypothetical experimental workflow for such a comparative study.

cluster_workflow Experimental Workflow for Sedative Comparison Recruitment Participant Recruitment & Screening Randomization Randomization to Treatment Arms (this compound, Chlorpromazine, Placebo) Recruitment->Randomization Drug_Admin Drug Administration Randomization->Drug_Admin Assessments Objective & Subjective Sedation Assessments (e.g., Saccadic Velocity, VAS) Drug_Admin->Assessments PK_Sampling Pharmacokinetic Blood Sampling Drug_Admin->PK_Sampling Washout Washout Period Assessments->Washout PK_Sampling->Washout Crossover Crossover to Next Treatment Arm Washout->Crossover Crossover->Drug_Admin Data_Analysis Data Analysis & Comparison Crossover->Data_Analysis

References

Assessing the specificity of Alimemazine for H1 receptors over other amine receptors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding affinity and signaling pathways of Alimemazine reveals a pronounced specificity for the histamine H1 receptor over other key amine receptors, supported by extensive experimental data. This guide provides a comparative analysis of this compound's receptor binding profile, detailing the experimental methodologies used to determine these affinities and visualizing the associated signaling cascades.

This compound, a first-generation antihistamine of the phenothiazine class, is primarily recognized for its potent antagonism of the histamine H1 receptor.[1][2] This action underlies its therapeutic efficacy in treating allergic conditions and pruritus.[2] However, as with many phenothiazine derivatives, its pharmacological profile extends to other G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors.[2] Understanding the specificity of this compound for the H1 receptor is crucial for researchers and drug development professionals to predict its therapeutic effects and potential side-effect profile.

Quantitative Assessment of Receptor Binding Affinity

To quantitatively assess the specificity of this compound, its binding affinities for the histamine H1 receptor, dopamine D2 receptor, serotonin 5-HT2A receptor, and alpha-1 adrenergic receptor were compared. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

ReceptorThis compound Kᵢ (nM)Reference
Histamine H₁ 0.72 [3]
Muscarinic M₁-M₅ 38 [3]
Dopamine D₂ Data not available
Serotonin 5-HT₂A Data not available
Alpha-1 Adrenergic Data not available

Table 1: Comparative Binding Affinities of this compound for Various Amine Receptors.

Experimental Protocols: Determining Binding Affinity

The binding affinities of this compound and other compounds are typically determined using in vitro radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and a receptor.

Radioligand Binding Assay Protocol

A standard radioligand binding assay to determine the Ki of a test compound for a specific receptor, such as the histamine H1 receptor, involves the following steps:

  • Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are isolated. This is typically achieved through homogenization of the tissue or cells in a buffered solution, followed by centrifugation to pellet the membranes. The protein concentration of the membrane preparation is then determined.

  • Competitive Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [³H]-mepyramine for the H1 receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Expressing Receptor Homogenization Homogenization & Centrifugation Tissue->Homogenization Membranes Isolated Membranes Homogenization->Membranes ProteinAssay Protein Quantification Membranes->ProteinAssay Incubation Incubation with Radioligand & this compound ProteinAssay->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Figure 1: Experimental workflow for a radioligand binding assay.

Signaling Pathways

The functional consequences of this compound's receptor binding are determined by the signaling pathways coupled to each receptor. As an antagonist, this compound blocks the activation of these pathways by endogenous agonists.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a Gq/11-coupled GPCR. Its activation by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade mediates the pro-inflammatory and allergic responses associated with histamine.

G cluster_H1 Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Allergic & Inflammatory Response Ca2->Response PKC->Response

Figure 2: Simplified Histamine H1 receptor signaling pathway.
Dopamine D2, Serotonin 5-HT2A, and Alpha-1 Adrenergic Receptor Signaling

The primary off-targets for phenothiazines are often the dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors.

  • Dopamine D2 receptors are typically Gi/o-coupled, and their activation inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP).

  • Serotonin 5-HT2A receptors are Gq/11-coupled, similar to H1 receptors, and their activation also stimulates the PLC pathway.

  • Alpha-1 adrenergic receptors are also Gq/11-coupled and activate the PLC signaling cascade.

G cluster_receptors Amine Receptor Signaling Pathways D2R Dopamine D2 Receptor Gi Gi/o D2R->Gi HT2AR Serotonin 5-HT2A Receptor Gq Gq/11 HT2AR->Gq A1R Alpha-1 Adrenergic Receptor A1R->Gq AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

References

A Comparative Analysis of Alimemazine Pharmacokinetics in Rats and Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available pharmacokinetic data of Alimemazine (also known as Trimeprazine) in rats and mice. Understanding the species-specific differences in drug metabolism, distribution, and excretion is fundamental for the preclinical evaluation of therapeutic candidates. While comprehensive comparative data for this compound in these two common laboratory animal models is limited in publicly accessible literature, this guide synthesizes the available information to aid researchers in experimental design and data interpretation.

Summary of Pharmacokinetic Parameters

Pharmacokinetic ParameterRatsMice
Time to Maximum Concentration (Tmax) 1-3 hours (plasma)Data not available
Maximum Concentration (Cmax) Data not availableData not available
Area Under the Curve (AUC) Data not availableData not available
Elimination Half-life (t½) Data not availableData not available
Metabolism Primarily hepatic; major metabolites include hydroxy, N-dealkyl, S-oxide, and sulfone derivatives.[1]Data not available
Excretion Urine and feces (75:25 ratio).[1]Data not available
Oral Bioavailability Well absorbed from the digestive tract.Data not available

Experimental Protocols

While specific, detailed protocols for this compound pharmacokinetic studies in rats and mice are not published in their entirety, a general methodology can be constructed based on standard practices for pharmacokinetic analysis in rodents.

Animal Models
  • Species: Male/Female Wistar or Sprague-Dawley rats; Male/Female C57BL/6 or BALB/c mice.

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. A period of acclimatization is required before the study commences.

Drug Administration
  • Formulation: this compound is typically dissolved in a suitable vehicle, such as saline or a solution of 0.5% methylcellulose.

  • Routes of Administration:

    • Oral (p.o.): Administered via oral gavage.

    • Intravenous (i.v.): Administered as a bolus injection into the tail vein to determine absolute bioavailability.

    • Intraperitoneal (i.p.): Injected into the peritoneal cavity.

  • Dose: The dosage would be determined based on the objectives of the study (e.g., therapeutic vs. toxic doses).

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration. Blood is typically drawn from the tail vein, saphenous vein, or via cardiac puncture for terminal collection. Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma.

  • Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).

Bioanalytical Method
  • Sample Preparation: Plasma, urine, and homogenized fecal samples undergo a protein precipitation or liquid-liquid extraction procedure to isolate the drug and its metabolites.

  • Analytical Technique: The concentration of this compound and its metabolites in the biological samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study.

G cluster_pre Pre-study cluster_study Study Conduct cluster_analysis Analysis cluster_report Reporting acclimatization Acclimatization of Rats and Mice dose_prep Dose Formulation Preparation acclimatization->dose_prep admin_rats This compound Administration (Rats) dose_prep->admin_rats admin_mice This compound Administration (Mice) dose_prep->admin_mice sampling_rats Serial Blood/Urine/Feces Sampling (Rats) admin_rats->sampling_rats sampling_mice Serial Blood/Urine/Feces Sampling (Mice) admin_mice->sampling_mice bioanalysis LC-MS/MS Bioanalysis sampling_rats->bioanalysis sampling_mice->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis comparison Comparative Data Analysis pk_analysis->comparison report_gen Report Generation comparison->report_gen

Workflow for a comparative pharmacokinetic study.

Discussion on Species Differences

The absence of direct comparative data for this compound in rats and mice underscores the importance of conducting such studies during drug development. Significant interspecies variations in drug metabolism are common and can be attributed to differences in the expression and activity of metabolic enzymes, such as the cytochrome P450 (CYP) superfamily. For instance, the specific CYP isoforms responsible for the hydroxylation, N-dealkylation, and sulfoxidation of this compound may differ between rats and mice, leading to variations in the rate of metabolism, the profile of metabolites formed, and consequently, the overall pharmacokinetic profile.

In rats, this compound is known to be extensively metabolized, with 14 different phenothiazine derivatives detected in the urine.[1] The primary metabolites identified are hydroxy, N-dealkyl, S-oxide, and sulfone derivatives.[1] The ratio of urinary to fecal excretion in rats is approximately 75:25.[1] Without corresponding data from mice, it is difficult to predict whether a similar metabolic pathway and excretion profile would be observed. Such differences can have significant implications for the efficacy and toxicity of the drug in each species.

Conclusion

While there is some information on the metabolism and excretion of this compound in rats, there is a notable lack of quantitative pharmacokinetic data for this species and a complete absence of such data for mice in the public domain. This data gap prevents a direct and comprehensive comparison. Researchers are encouraged to perform head-to-head pharmacokinetic studies to fully characterize and understand the species-specific disposition of this compound. Such studies are crucial for the appropriate selection of animal models in preclinical safety and efficacy evaluations and for the subsequent extrapolation of data to humans.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Alimemazine Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of alimemazine, ensuring compliance with regulations and minimizing risks.

Immediate Safety and Handling Precautions

This compound, also known as trimeprazine, is classified as toxic if swallowed and may cause skin and eye irritation. Therefore, strict adherence to safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this compound. This includes:

PPE ComponentSpecification
GlovesChemical-resistant (e.g., nitrile)
Eye ProtectionSafety goggles or a face shield
Lab CoatStandard laboratory coat
Respiratory ProtectionUse in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator is necessary.

Spill Management: In the event of a spill, immediately evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Primary Disposal Route: Hazardous Waste Incineration

The universally recommended and safest method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal company. This ensures that the compound is destroyed in a controlled, high-temperature incineration process, preventing its release into the environment.

Key Steps for Primary Disposal:

  • Segregation: All waste contaminated with this compound, including unused product, contaminated labware, PPE, and spill cleanup materials, must be segregated as hazardous chemical waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other required hazard warnings.

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal in accordance with local, state, and federal regulations.

Under no circumstances should this compound be disposed of down the drain. [1] This practice can lead to the contamination of waterways and have adverse effects on aquatic life.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

OxidativeDegradation This compound This compound (Active Phenothiazine) AlimemazineSulfoxide This compound Sulfoxide (Less Active Metabolite) This compound->AlimemazineSulfoxide Oxidation of Sulfur Atom OxidizingAgent Oxidizing Agent (e.g., H₂O₂, Oxone®) OxidizingAgent->AlimemazineSulfoxide FurtherDegradation Further Degradation Products AlimemazineSulfoxide->FurtherDegradation Potential Further Oxidation

References

Comprehensive Safety and Handling Protocol for Alimemazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for laboratory professionals handling Alimemazine. Adherence to these procedures is critical to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE includes:

  • Eye Protection: Wear safety goggles with side-shields to protect against splashes and airborne particles.[1][2]

  • Hand Protection: Use protective, impervious gloves.[1][2][3] It is advisable to inspect gloves for any damage before use and to wash and dry hands thoroughly after removal.[3] For handling hazardous drugs, wearing two pairs of gloves can provide additional protection.[4][5]

  • Body Protection: Wear impervious clothing or a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1][2][3][5]

  • Respiratory Protection: A suitable respirator or a dustproof gas mask should be used, particularly in situations where dust or aerosols may be generated.[1][2] Work should be conducted in a well-ventilated area, preferably with a local exhaust system.[1][6]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

  • General Handling: Avoid all contact with the skin and eyes, and prevent the inhalation of dust or aerosols.[1][6] Use the substance only in areas with adequate exhaust ventilation.[1][6] A safety shower and eye wash station should be readily accessible.[1][2]

  • Storage: Keep the this compound container tightly sealed in a cool, dry, and well-ventilated area.[3][6] Protect it from direct sunlight and sources of ignition.[6]

First Aid Measures

In the event of accidental exposure, immediate first aid is critical.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to separate the eyelids.[1][3][6] Remove contact lenses if present and easy to do so.[1][6] Seek prompt medical attention.[1][6][7]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water and soap.[3][6][7] Consult a physician.[1][3][6]

  • Inhalation: Move the individual to fresh air immediately.[1][6][8] If breathing is difficult, provide respiratory support.[1][6][8]

  • Ingestion: Rinse the mouth with water if the person is conscious.[3][6] Do not induce vomiting.[1][3][6] Seek immediate medical attention.[3][6][7]

Spill and Disposal Procedures

Proper containment and disposal of this compound are necessary to prevent environmental contamination and further exposure.

  • Spill Containment: In case of a spill, evacuate the area and ensure adequate ventilation.[1][6] Wear full personal protective equipment.[1][6] Absorb liquid spills with an inert, finely-powdered material like diatomite.[1][6]

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste. This should be done through a licensed hazardous material disposal company, in accordance with all federal and local regulations.[3] For unused or expired medication in a non-laboratory setting, drug take-back programs are the preferred method of disposal.[9][10][11] If such programs are unavailable, the medication can be mixed with an undesirable substance (like coffee grounds or cat litter), sealed in a plastic bag, and thrown in the household trash.[9][11][12]

Quantitative Toxicological Data

The following table summarizes the available quantitative data regarding the acute toxicity of this compound.

Route of AdministrationTest SpeciesLD50 Value
OralRat210 mg/kg
OralMouse300 mg/kg

Workflow for Handling this compound

Alimemazine_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Assess Risks & Review SDS B Don Personal Protective Equipment (PPE) - Goggles - Impervious Gloves - Lab Coat/Gown - Respirator (if needed) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Handle this compound - Avoid skin/eye contact - Avoid dust/aerosol generation C->D E Decontaminate Work Surfaces D->E Task Complete F Dispose of Waste - Segregate as hazardous waste E->F G Doff & Dispose of PPE Properly F->G H Wash Hands Thoroughly G->H I Spill K Evacuate & Ventilate I->K J Exposure M Follow First Aid Procedures J->M L Contain Spill with Absorbent Material K->L N Seek Medical Attention M->N

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.